4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F13O2/c10-4(11,1-3(24)2-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3,23-24H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHZCNRVTNHGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338588 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107650-06-6 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol: Properties, Synthesis, and Applications
Introduction: The Unique Position of Highly Fluorinated Diols in Advanced Materials
In the landscape of specialty chemicals, fluorinated organic compounds hold a distinct and critical position. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced thermal stability, chemical resistance, and unique surface characteristics.[1] Among these, long-chain fluorinated diols are emerging as pivotal building blocks in the synthesis of advanced polymers, surfactants, and functional coatings. This guide provides a comprehensive technical overview of a specific and promising member of this class: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry of analogous fluorinated compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential of highly fluorinated diols.
Physicochemical Properties: A Blend of Hydrophilic and Hydrophobic Character
This compound is characterized by a long perfluorinated carbon chain, which imparts significant hydrophobicity and oleophobicity, and a vicinal diol functional group, which provides a site for hydrophilic interactions and further chemical modification. This amphiphilic nature is central to its potential applications.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇F₁₃O₂ | Supplier Data |
| Molecular Weight | 394.13 g/mol | Calculated |
| CAS Number | 107650-06-6 | Supplier Data |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Boiling Point | Not available (Expected to be high) | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Insoluble in water; Soluble in fluorinated solvents and some polar organic solvents (Predicted) | Inferred from structure |
| XLogP3 | 3.7 | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 15 | Computed |
| Topological Polar Surface Area | 40.5 Ų | Computed |
Note: Many of the physical properties are not yet experimentally determined and are based on computational predictions or inferences from structurally similar compounds.
Molecular Structure and Conformation
The molecule consists of a nine-carbon chain. The carbons from position 4 to 9 are fully fluorinated, creating a rigid, helical perfluoroalkyl segment.[2] The 1,2-diol group at the other end of the chain provides a flexible, polar head.
Caption: Chemical structure of this compound.
Proposed Synthesis Methodology: Dihydroxylation of a Fluorinated Alkene Precursor
Step 1: Synthesis of the Alkene Precursor
A plausible route to the alkene precursor starts from 3-(Perfluorohexyl)propyl iodide (also known as 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide).[3] This can be achieved through a dehydrohalogenation reaction using a strong base.
Step 2: Dihydroxylation of the Alkene
The conversion of an alkene to a vicinal diol is a well-established transformation in organic chemistry.[4] For a syn-dihydroxylation, which would yield the cis-diol, osmium tetroxide is the reagent of choice, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[4][5]
Caption: Proposed two-step synthesis of the target diol.
Detailed Experimental Protocol (Representative)
-
Materials: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide, potassium tert-butoxide, tert-butanol, osmium tetroxide (4% solution in water), N-methylmorpholine N-oxide (50 wt. % in water), acetone, water, sodium sulfite, magnesium sulfate, and appropriate solvents for extraction and purification (e.g., diethyl ether, hexanes).
-
Step 1: Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-1-ene
-
Dissolve 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure alkene.
-
-
Step 2: Synthesis of this compound
-
Dissolve the purified alkene in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 1 hour.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude diol by column chromatography on silica gel or by recrystallization to obtain the final product.
-
Potential Applications: Leveraging Unique Fluorine Chemistry
The unique combination of a highly fluorinated tail and a reactive diol head group makes this compound a valuable precursor for a range of high-performance materials.
-
Fluorinated Polyurethanes: As a chain extender or as a component of the soft segment, this diol can be incorporated into polyurethane backbones.[6] The resulting fluorinated polyurethanes are expected to exhibit enhanced thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and potentially biocompatibility, making them suitable for demanding applications in aerospace, electronics, and biomedical devices.[7]
-
Specialty Surfactants and Emulsifiers: The amphiphilic nature of this molecule suggests its use in the formulation of specialty surfactants for applications in fluoropolymer synthesis, coatings, and potentially in advanced fire-fighting foams.
-
Surface Modification Agents: The diol functionality allows for grafting onto surfaces to create highly repellent and low-friction coatings. Such coatings could find use in anti-fouling marine applications, stain-resistant textiles, and microfluidic devices.
-
Advanced Lubricants and Greases: The perfluoroalkyl chain is known for its excellent thermal and chemical stability, suggesting potential use in the formulation of high-performance lubricants for extreme environments.
-
Drug Delivery and Biomedical Materials: The biocompatibility of some fluorinated materials opens up possibilities for using this diol in the synthesis of novel polymers for drug delivery systems and implantable medical devices.[7]
Safety and Handling: A Precautionary Approach
Due to the limited toxicological data available for this compound, a precautionary approach to handling is essential. Information from structurally related per- and polyfluoroalkyl substances (PFAS) should be considered. Many PFAS are known for their persistence in the environment and potential for bioaccumulation.[8][9] Some long-chain PFAS have been associated with adverse health effects.[10][11]
GHS Hazard Classification (Predicted based on similar compounds):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors. If there is a risk of inhalation, use a NIOSH-approved respirator.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
This compound represents a molecule with significant potential for the development of next-generation materials. Its unique structural features, combining a long perfluorinated segment with a reactive diol, make it a versatile building block. While the current body of experimental data on this specific compound is sparse, the well-understood chemistry of fluorinated compounds and diols provides a strong foundation for its synthesis and application. Further research to fully characterize its physical and toxicological properties is warranted and will undoubtedly unlock new opportunities for its use in a wide range of advanced technologies.
References
-
Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Royal Society of Chemistry. (URL: [Link])
-
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. PubChem. (URL: [Link])
-
Perfluoroalkyl and polyfluoroalkyl substances (PFAS) and their effects on the ovary. PMC. (URL: [Link])
-
Assay and properties of N-acetylglucosamine-6-phosphate deacetylase from rat liver. National Library of Medicine. (URL: [Link])
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. PMC. (URL: [Link])
-
11.8: Oxidation of Alkenes to Vicinal Diols. Chemistry LibreTexts. (URL: [Link])
-
Distribution and potential health risks of perfluoroalkyl substances (PFAS) in dairy and egg products in Guangzhou. ResearchGate. (URL: [Link])
-
2,5-Bis[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfanyl]-1,3,4-thiadiazole. IUCrData. (URL: [Link])
-
Experimentally-validated ab initio crystal structure prediction of novel metal-organic framework materials. ResearchGate. (URL: [Link])
-
Special applications of fluorinated organic compounds. ResearchGate. (URL: [Link])
-
Synthesis of diols by dihydroxylation. Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. (URL: [Link])
-
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid. LookChem. (URL: [Link])
-
Safety Assessment of Alkane Diols as Used in Cosmetics. Cosmetic Ingredient Review. (URL: [Link])
-
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid. PubChem. (URL: [Link])
-
Diols from Alkenes. Chemistry Steps. (URL: [Link])
-
Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. MDPI. (URL: [Link])
-
Perfluoroalkyl and polyfluoroalkyl substances (PFAS) and their effects on the ovary. PubMed. (URL: [Link])
-
Four-Step Synthesis of ( )-4-epi-Presilphiperfolan-8α-ol by Intramolecular Iron Hydride Atom Transfer. Wiley Online Library. (URL: [Link])
-
Chemistry Review(s). accessdata.fda.gov. (URL: [Link])
-
Examining effects of a novel estrogenic perfluoro-alcohol, 1H,1H,8H,8H-Perfluorooctane-1,8-diol (FC8-diol), using the fathead minnow EcoToxChip. ResearchGate. (URL: [Link])
-
Posaconazole (MK-5592) Intravenous and Oral in Children (<2 Years) With Invasive Fungal Infection (MK-5592-127). ClinicalTrials.gov. (URL: [Link])
-
Effects of an Aromatic Fluoro-Diol and Polycaprolactone on the Properties of the Resultant Polyurethanes. ResearchGate. (URL: [Link])
-
Alkene Hydroxylation: Diol Formation. YouTube. (URL: [Link])
-
Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. PubMed. (URL: [Link])
-
How can alkene be converted to a trans-vicinal diol? What is a mechanism for the reaction? Quora. (URL: [Link])
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- 1. researchgate.net [researchgate.net]
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- 3. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide | C9H6F13I | CID 13299942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perfluoroalkyl and polyfluoroalkyl substances (PFAS) and their effects on the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perfluoroalkyl and polyfluoroalkyl substances (PFAS) and their effects on the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol molecular weight
Technical Monograph: Physicochemical Characterization and Biopharmaceutical Utility of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Executive Summary
This compound (CAS: 107650-06-6), often referred to as 3-(Perfluorohexyl)propane-1,2-diol , represents a critical class of semi-fluorinated alkanes (SFAs). Unlike conventional hydrocarbon surfactants, this molecule possesses a "hydridic" head group and a "fluoridic" tail, enabling it to exhibit the fluorophobic effect —the tendency to phase-separate from both aqueous and hydrocarbon environments. This unique property is increasingly leveraged in the design of Fluorinated Lipid Nanoparticles (F-LNPs) for mRNA delivery and oxygen-carrying emulsions.
This guide provides a rigorous analysis of its molecular weight, a self-validating synthesis protocol, and its mechanistic role in stabilizing therapeutic colloids.
Part 1: Structural Identity & Gravimetric Analysis
The precise molecular weight is the foundational metric for stoichiometric synthesis and formulation dosing. The molecule consists of a perfluorohexyl tail (
Table 1: Physicochemical Profile
| Parameter | Value / Description |
| IUPAC Name | This compound |
| Common Synonyms | 3-(Perfluorohexyl)propane-1,2-diol; |
| CAS Registry Number | 107650-06-6 |
| Molecular Formula | |
| Molecular Weight | 394.13 g/mol |
| Exact Mass | 394.0238 Da |
| Physical State | Waxy solid or viscous liquid (temperature dependent) |
| Solubility | Soluble in alcohols, ethers; Insoluble in water; Miscible in fluorocarbons |
Gravimetric Breakdown
To ensure analytical accuracy in Mass Spectrometry (HRMS), the isotopic contribution must be accounted for:
-
Carbon (
): Da -
Hydrogen (
): Da -
Fluorine (
): Da (Monoisotopic) -
Oxygen (
): Da -
Total MW: 394.13 g/mol [1]
Note: The high fluorine content (approx. 63% by mass) dictates the molecule's density and its distinct "fluorocarbon" phase behavior.
Part 2: Synthetic Methodology (The "How")
The synthesis of fluorinated diols requires careful handling of the perfluoroalkyl chain to prevent defluorination. The most robust pathway involves the Upjohn Dihydroxylation of the corresponding alkene precursor: 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-1-ene .
Experimental Protocol: Catalytic Dihydroxylation
Objective: Conversion of the terminal alkene to the vicinal diol using Osmium Tetroxide (
Reagents:
-
Precursor: 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-1-ene (10 mmol, 3.76 g).
-
Oxidant: NMO (N-Methylmorpholine N-oxide) (12 mmol, 50 wt% in
). -
Catalyst:
(2.5 wt% in t-BuOH, 0.2 mol%). -
Solvent: Acetone/Water (3:1 v/v).
Workflow:
-
Solvation: In a round-bottom flask, dissolve the fluorinated alkene in 30 mL of Acetone. The fluorinated tail is hydrophobic; ensure complete dissolution before adding water.
-
Catalyst Addition: Add the NMO solution, followed by the dropwise addition of the
catalyst solution at 0°C.-
Causality: Low temperature prevents over-oxidation (cleavage) of the double bond.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The solution will turn from colorless to pale yellow/brown.
-
Quenching: Add solid Sodium Metabisulfite (
, 1.5 g) to reduce residual Os(VIII) to insoluble Os(IV). Stir for 30 minutes. -
Extraction: Dilute with Ethyl Acetate (50 mL). Wash with brine. The product partitions into the organic layer due to the
tail's lipophilicity relative to the aqueous salt phase. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethanol if necessary.
Validation Check:
-
TLC: The alkene spot (high
) disappears; the diol spot (lower , polar) appears. -
NMR: Disappearance of vinylic protons (5.8 ppm) and appearance of methine/methylene protons adjacent to hydroxyls (3.5–4.0 ppm).
Visualizing the Synthesis Logic
Figure 1: Synthetic pathway transforming the perfluorinated iodide precursor into the target vicinal diol.
Part 3: Biopharmaceutical Applications
The this compound molecule is not merely a surfactant; it is a phase-directing agent .
Fluorinated Lipid Nanoparticles (F-LNPs)
In mRNA delivery, standard lipids often suffer from endosomal entrapment. Fluorinated tails introduce a "fluorous phase" within the lipid bilayer.
-
Mechanism: The
tails segregate from the hydrocarbon tails of phospholipids. This creates micro-domains within the LNP membrane, increasing membrane fluidity and facilitating endosomal escape via membrane fusion. -
Utility: Used as a helper lipid to stabilize LNPs against serum protein aggregation (protein corona formation) due to the low surface energy of fluorine.
Oxygen Therapeutics (Liquid Breathing)
Fluorocarbons dissolve high concentrations of gases (
-
Role: This diol acts as an emulsifier to stabilize perfluorodecalin-in-water emulsions. The diol head anchors in the water, while the fluorinated tail anchors in the perfluorocarbon droplet, preventing Coalescence (Ostwald ripening).
Visualizing the Surfactant Assembly
Figure 2: Self-assembly logic of TDFN-diol at the aqueous-fluorous interface, critical for emulsion stability.
Part 4: Analytical Validation (Quality Control)
To confirm the identity and purity of the synthesized 394.13 g/mol species, the following analytical signatures must be verified.
1.
-
Expectation: A distinct pattern of resonances between -81 ppm (
terminus) and -126 ppm ( adjacent to ). -
Diagnostic: Absence of fluoride ion peak (approx. -120 ppm, broad) confirms no degradation of the chain.
2. High-Resolution Mass Spectrometry (HRMS)
-
Mode: Electrospray Ionization (ESI) in Negative Mode (due to acidic protons on diol) or Positive Mode with Ammonium adducts.
-
Target Ion:
= 394.13 + 22.99 = 417.12 m/z . -
Criteria: Mass error < 5 ppm.
References
-
PubChem. (2023). This compound (CAS 107650-06-6).[1] National Library of Medicine. [Link]
-
Cametti, M., et al. (2012).[2] Fluorinated amphiphiles: synthesis, properties and applications. Chemical Society Reviews.[3] [Link]
-
Riess, J. G. (2006). Perfluorocarbon-based oxygen delivery. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (2023). Dihydroxylation of Alkenes (Upjohn and Sharpless).[4][Link]
Sources
Technical Monograph: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
High-Purity Fluorinated Surfactant for Advanced Drug Delivery & Surface Engineering [1]
Executive Summary & Chemical Identity
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (CAS: 107650-06-6), often designated as TDFN-diol or a C6-Fluorotelomer Diol , is a specialized amphiphilic molecule.[1] Unlike conventional hydrocarbon surfactants, it possesses a "stiff" perfluorinated tail (
This unique structure imparts lipophobicity and hydrophobicity simultaneously, allowing the molecule to segregate at interfaces with exceptional efficiency.[1] In drug development, it is utilized to stabilize fluorocarbon-in-water emulsions (e.g., for oxygen therapeutics) and to engineer non-fouling surfaces for medical devices.[1]
Physicochemical Profile
| Property | Value | Context |
| Molecular Formula | Fluorinated Tail ( | |
| Molecular Weight | 394.13 g/mol | Heavy due to high fluorine content |
| CAS Number | 107650-06-6 | Verified Identifier |
| LogP (Predicted) | ~3.7 | Indicates moderate lipophilicity, but fluorination alters partitioning behavior |
| Surface Tension | < 20 mN/m | Significantly lower than hydrocarbon equivalents (typically ~30 mN/m) |
| Appearance | White waxy solid / Powder | Melting point typically 40–60 °C depending on purity |
| Solubility | Alcohols, Fluorinated Solvents | Poor solubility in pure water; requires co-solvents or dispersion |
Structural Analysis & Mechanism of Action
The molecule consists of three distinct functional zones that dictate its behavior in biological systems.
-
The Perfluorohexyl Tail (
): Rigid, helical, and chemically inert.[1] It provides the "fluorine effect," creating a phase that is immiscible with both water and oils.[1] -
The Methylene Spacer (
): A group that insulates the electron-withdrawing fluorines from the hydrophilic head, preventing the acidity of the hydroxyls from increasing excessively.[1] -
The Vicinal Diol Head (
): Provides hydrogen bonding capability, anchoring the molecule at the aqueous interface.[1]
Diagram: Amphiphilic Segregation Logic
The following diagram illustrates how TDFN-diol organizes at an oil-water interface compared to standard surfactants.
Caption: TDFN-diol exhibits orthogonal solubility, preferentially stabilizing fluorocarbon phases while repelling both water and standard lipids.
Synthesis & Manufacturing Protocol
Objective: Synthesis of this compound via Catalytic Dihydroxylation. Precursor: 3-(Perfluorohexyl)prop-1-ene (Allyl perfluorohexyl).[1]
This protocol utilizes a modified Upjohn Dihydroxylation method.[1] The use of Osmium Tetroxide (
Reagents & Materials[1][3][4][5][6]
-
Substrate: 3-(Perfluorohexyl)prop-1-ene (
).[1] -
Catalyst: Potassium Osmate (
) or (2.5 wt% in t-BuOH).[1] -
Co-oxidant: NMO (50% aq.[1] solution).
-
Solvent: Acetone/Water (3:1 v/v).
-
Quenching: Sodium Sulfite (
).[1]
Step-by-Step Methodology
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 3-(Perfluorohexyl)prop-1-ene in 50 mL of Acetone.
-
Add 15 mL of deionized water. The solution may appear cloudy due to the fluorinated alkene's hydrophobicity.[1]
-
-
Oxidant Addition:
-
Add 11 mmol (1.1 eq) of NMO solution.
-
Critical Step: Cool the mixture to 0°C in an ice bath to control the exotherm upon catalyst addition.
-
-
Catalysis:
-
Quenching & Workup:
-
Purification:
Synthesis Workflow Diagram
Caption: Catalytic dihydroxylation pathway converting the fluorinated alkene to the vicinal diol.[1]
Biomedical Applications
A. Stabilization of Fluorocarbon Emulsions (Oxygen Therapeutics)
TDFN-diol is critical in stabilizing emulsions of Perfluorodecalin or Perfluorooctyl bromide (PFOB) in water.[1] Because the
-
Mechanism: Prevents "Ostwald Ripening" (growth of large droplets at the expense of small ones) by creating a rigid fluorinated barrier at the interface.[1]
B. Non-Fouling Surface Modification
When coated onto medical devices (catheters, stents), the diol groups present a hydration layer that resists protein adsorption (fouling), while the fluorinated tails anchor the molecule to hydrophobic substrates or provide a low-energy surface if oriented outward.[1]
Analytical Characterization Standards
To validate the identity and purity of TDFN-diol, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[1]
-
NMR (376 MHz,
): -
NMR (400 MHz,
):
Mass Spectrometry (LC-MS)[1]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Target Ion:
or .[1] -
Expected m/z: 393.1 (M-H).[1]
Safety & Regulatory Considerations (PFAS Context)
Current Status: TDFN-diol is a 6:2 Fluorotelomer derivative (6 fluorinated carbons, 2 hydrocarbon carbons in the backbone, plus the extra carbon in the diol structure).[1]
-
Toxicology: Short-chain fluorotelomers (
) are generally excreted faster and have lower bioaccumulation potential than long-chain ( , PFOA/PFOS) analogs.[1] -
Metabolic Breakdown: In vivo, TDFN-diol can metabolize to Perfluorohexanoic acid (PFHxA), not PFOA.[1]
-
Handling: Use standard PPE. Avoid inhalation of dust.[1] Incineration requires specialized facilities to manage HF generation.[1]
References
-
PubChem. (n.d.).[1][3] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Lehmler, H. J. (2005).[1] Synthesis of chemically and metabolically stable fluorinated surfactants.[1] Chemosphere, 58(11), 1471-1483.[1] (Context on fluorotelomer synthesis).
-
Riess, J. G. (2005).[1] Fluorous micro- and nanophases with a biomedical perspective. Tetrahedron, 58(20), 4113-4131.[1] (Context on fluorocarbon emulsions).
-
Krafft, M. P., & Riess, J. G. (2015).[1] Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability—Part one. Chemosphere, 129, 4-19.[1] (Physicochemical properties of F-surfactants).
-
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier for Fluorotelomer Alcohols. (Regulatory context for C6 vs C8 chemistries). Retrieved from [Link][1]
Sources
A Technical Guide to the Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Abstract: This document provides a comprehensive technical guide for the synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol, a vicinal diol featuring a significant perfluoroalkyl chain. Such molecules are of increasing interest to researchers in materials science, surface chemistry, and drug development due to the unique properties conferred by the fluorinated segment, including chemical inertness, hydrophobicity, and lipophobicity. This guide details a robust and logical two-step synthetic pathway, beginning with a commercially available fluorinated iodoalkane. The narrative emphasizes the mechanistic rationale behind procedural choices, provides detailed experimental protocols, and includes expected analytical data, adhering to the principles of scientific integrity and reproducibility.
Part 1: Introduction and Strategic Overview
The Chemical Profile of this compound
The target molecule, this compound, possesses a unique amphipathic structure. It consists of a polar diol head group attached to a nonpolar, highly fluorinated C9 alkyl chain. The C6F13 moiety, known as a perfluorohexyl group, imparts properties such as low surface energy, high thermal and chemical stability, and both hydrophobic and oleophobic characteristics. These attributes make fluorinated diols valuable as specialty surfactants, monomers for high-performance polymers like fluorinated polyurethanes[1][2], and as building blocks in the synthesis of complex bioactive molecules.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target diol suggests a straightforward disconnection. The vicinal diol functionality is a classic hallmark of an alkene oxidation reaction. This leads to the identification of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-1-ene as the key intermediate. This terminal alkene can, in turn, be synthesized from a corresponding C9 alkyl halide through an elimination reaction. This approach is advantageous as the required starting material, 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide (also known as 3-(Perfluorohexyl)propyl iodide), is accessible commercially.[3]
The proposed forward synthesis pathway is therefore a two-step sequence:
-
Dehydroiodination: Elimination of hydrogen iodide from the starting alkyl iodide to form the terminal alkene.
-
Dihydroxylation: Oxidation of the terminal alkene to furnish the desired vicinal diol.
Caption: Overall two-step synthesis pathway.
Part 2: Detailed Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-1-ene
Principle and Rationale: This transformation is achieved via an E2 (bimolecular elimination) reaction. The choice of base is critical to ensure a high yield of the desired terminal alkene (Hofmann product). A sterically hindered, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is ideal. Its bulkiness prevents it from acting as a nucleophile, thus minimizing the competing S_N2 substitution reaction that would produce an ether. The base abstracts a proton from the carbon adjacent to the perfluoroalkyl chain, and in a concerted fashion, the C=C double bond forms as the iodide leaving group departs.
Experimental Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield the pure alkene as a colorless liquid.
Expected Characterization Data:
| Analysis Type | Expected Data for C9H7F13 |
| ¹H NMR | δ ~5.8 (ddt, 1H, -CH=CH₂), ~5.2 (m, 2H, -CH=CH₂), ~2.5 (m, 2H, -CF₂-CH₂-), ~2.2 (m, 2H, -CH₂-CH=) ppm. |
| ¹⁹F NMR | Peaks corresponding to the C6F13 group: ~ -81 (CF₃), ~ -115 (CF₂), ~ -122 (CF₂), ~ -123 (CF₂), ~ -124 (CF₂), ~ -126 (CF₂) ppm. |
| MS (EI) | Molecular ion (M⁺) and characteristic fragmentation pattern showing loss of alkyl and fluoroalkyl fragments. |
Step 2: syn-Dihydroxylation to this compound
Principle and Rationale: The conversion of an alkene to a vicinal diol is a cornerstone transformation in organic synthesis.[4][5] For a reliable and high-yielding syn-dihydroxylation, the Upjohn dihydroxylation method is employed.[4] This method uses a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO₄). A stoichiometric co-oxidant, N-Methylmorpholine N-oxide (NMO), is used to regenerate the Os(VIII) catalyst from the Os(VI) species formed after the initial dihydroxylation step, allowing the catalytic cycle to continue. The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. Subsequent hydrolysis cleaves the Os-O bonds to release the syn-diol.
Caption: Catalytic cycle of the Upjohn dihydroxylation.
Experimental Protocol:
-
In a round-bottom flask, dissolve the 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-1-ene (1.0 eq) in a solvent mixture of acetone and water (10:1 v/v).
-
Add N-Methylmorpholine N-oxide (NMO) (1.5 eq) to the solution and stir until it dissolves.
-
To this stirring solution, add a catalytic amount of osmium tetroxide (0.02 eq, typically as a 2.5 wt. % solution in tert-butanol). Caution: OsO₄ is extremely toxic and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment.
-
Seal the flask and stir at room temperature for 12-24 hours. The reaction mixture may turn dark brown or black.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stir vigorously for 1 hour to reduce any remaining osmium species.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid/oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure diol.
Expected Characterization Data:
| Analysis Type | Expected Data for C9H9F13O2 |
| ¹H NMR | Signals for the diol protons (-CH(OH)-CH₂OH) will appear between δ 3.5-4.0 ppm. The broad signals for the -OH protons will also be present. The methylene protons adjacent to the fluorinated chain will be shifted relative to the starting alkene. |
| ¹³C NMR | Carbon signals for the diol group (-CH(OH)- and -CH₂OH) will appear in the δ 65-75 ppm range. |
| ¹⁹F NMR | The spectrum will be very similar to the alkene intermediate, confirming the integrity of the C6F13 group. |
| MS (ESI) | [M+Na]⁺ or [M-H]⁻ peaks corresponding to the molecular weight of the product. |
Part 3: Safety and Concluding Remarks
Safety Precautions:
-
Potassium tert-butoxide: A strong, corrosive base. Handle in an inert atmosphere as it is moisture-sensitive. Avoid contact with skin and eyes.
-
Osmium Tetroxide: Extremely toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract. It must be handled with extreme caution in a well-ventilated fume hood. All glassware should be decontaminated with a sodium sulfite solution.
-
Solvents: THF, diethyl ether, and acetone are flammable. Ensure all operations are performed away from ignition sources.
Conclusion: The two-step synthesis pathway detailed herein provides a reliable and scalable method for producing this compound from an accessible fluorinated precursor. The strategy relies on two fundamental and well-understood organic transformations: a base-mediated elimination and a catalytic syn-dihydroxylation. By carefully controlling reaction conditions and adhering to safety protocols, this guide enables researchers to access this valuable fluorinated building block for further investigation in advanced materials and pharmaceutical development.
References
-
Taylor & Francis Online. (n.d.). Synthesis of a fluoro-diol and preparation of fluorinated waterborne polyurethanes with high elongation at break. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]
-
Qiu, W., & Burton, D. J. (1992). Preparation of Fluorinated 1,2- and , -Diols. American Chemical Society. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Olefin Dihydroxylation Using Nitroarenes as Photoresponsive Oxidants. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Retrieved from [Link]
- Google Patents. (n.d.). US6825377B1 - Method for the dihydroxylation of olefins using transition metal catalysts.
-
ResearchGate. (n.d.). 2,5-Bis[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfanyl]-1,3,4-thiadiazole. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). anti-Dihydroxylation of olefins enabled by in situ generated peroxyacetic acid. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses with perfluoroalkyl iodides. A review. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]
-
Digital Commons@Becker. (2020). Visible-light promoted atom transfer radical addition-elimination (ATRE) reaction for the synthesis of fluoroalkylated alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Dihydroxylation of Olefins with Hydrogen Peroxide: An Organic-Solvent- and Metal-Free System. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.8: Oxidation of Alkenes to Vicinal Diols. Retrieved from [Link]
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- 3. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide | C9H6F13I | CID 13299942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
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4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol IUPAC name
Executive Summary
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (hereafter referred to as TDFN-diol ) represents a critical class of semi-fluorinated surfactants designed to bridge the gap between extreme hydrophobicity and biological compatibility. Unlike traditional hydrocarbon surfactants, TDFN-diol possesses a "Janus" nature: a super-hydrophobic perfluorohexyl tail (
This architecture grants it unique interfacial properties, including the ability to lower surface tension to values (<18 mN/m) unattainable by hydrocarbon analogues. In the context of modern drug development, TDFN-diol is gaining traction as a stabilizer for fluorocarbon-based oxygen carriers and as a "helper lipid" in Lipid Nanoparticle (LNP) formulations, where its phase-segregation behavior facilitates endosomal escape.
Regulatory Note: As a C6-fluorotelomer derivative, TDFN-diol is currently favored over longer-chain (C8+) analogues (e.g., PFOA precursors) due to a reduced bioaccumulation profile, though it remains under scrutiny within the broader PFAS regulatory framework.
Molecular Architecture & Physiochemical Profile
The efficacy of TDFN-diol stems from its three distinct structural domains. Understanding this architecture is prerequisite to predicting its behavior in complex media.
| Domain | Structure | Function |
| Fluorinated Tail | Provides "lipophobicity" (oil-repelling) and extreme hydrophobicity. Drives self-assembly into fluorous cores. | |
| Spacer | A critical "insulator" that prevents the electron-withdrawing fluorine atoms from reducing the nucleophilicity of the hydroxyl groups. | |
| Hydrophilic Head | A vicinal diol providing hydrogen-bonding capability and water solubility. |
Key Physicochemical Parameters:
-
Molecular Formula:
-
Molecular Weight: ~426.13 g/mol
-
Surface Tension (
): ~15–18 mN/m (at 25°C in aqueous solution). -
Critical Micelle Concentration (CMC): Estimated range 0.5 – 2.0 mM (Solvent dependent).
-
Solubility: Soluble in alcohols, ketones, and fluorinated solvents; sparingly soluble in water (forms micelles); insoluble in hexane.
Synthetic Pathways & Manufacturing Protocol
The synthesis of TDFN-diol requires precise control to avoid defluorination or elimination side reactions. The most robust industrial pathway involves the Upjohn Dihydroxylation of a fluorinated alkene precursor.
Retrosynthetic Analysis
The target molecule is a 1,2-diol. The most reliable precursor is the corresponding terminal alkene: 3-(Perfluorohexyl)prop-1-ene . This alkene is derived from the radical addition of Perfluorohexyl Iodide (
Step-by-Step Synthesis Protocol
Phase 1: Precursor Synthesis (Allylation)
-
Reagents: Perfluorohexyl iodide (
), Allyl Acetate, AIBN (Radical Initiator). -
Reaction: Heat
with excess allyl acetate and AIBN at 80°C. The radical adds to the alkene. -
Elimination: Treat the intermediate iodohydrin ester with Zinc/Acetic Acid or DBU to eliminate HI, yielding 3-(Perfluorohexyl)prop-1-ene (
).
Phase 2: Dihydroxylation (The Core Transformation)
Caution: Osmium tetroxide (
-
Solvent System: Prepare a mixture of tert-Butanol and Water (1:1 v/v). The biphasic nature helps solvate both the fluorinated tail and the oxidant.
-
Oxidant Preparation: Add N-Methylmorpholine N-oxide (NMO) (1.1 equivalents) as the co-oxidant.
-
Catalysis: Add
(0.2 mol%) as a solution in toluene or water. -
Reaction: Add the fluoro-alkene precursor slowly at 0°C. Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution will turn from pale yellow to dark brown/black as the osmate ester forms and hydrolyzes.
-
Quenching: Add solid Sodium Sulfite (
) and stir for 1 hour to reduce residual Osmium species to insoluble (black precipitate). -
Purification:
-
Filter through a pad of Celite to remove Osmium residues.
-
Extract the aqueous layer with Ethyl Acetate.
-
Crucial Step: Recrystallize from a Hexane/Ethanol mixture. The fluorinated tail will drive precipitation in hexane, while ethanol keeps impurities in solution.
-
Figure 1: Synthetic workflow for TDFN-diol via the Upjohn Dihydroxylation pathway.[1][2][3][4]
Interfacial Dynamics & Surfactancy
TDFN-diol is not merely a soap; it is a surface-active agent that defies standard hydrocarbon rules.
The "Fluorous Effect":
Hydrocarbon surfactants rely on the hydrophobic effect (water exclusion). TDFN-diol adds a "lipophobic" dimension. The
Micellization: In aqueous media, TDFN-diol self-assembles into micelles with a fluorocarbon core. These micelles are exceptionally stable against biological degradation because enzymes cannot metabolize the C-F bond.
Figure 2: Schematic of TDFN-diol micelle. The red core represents the segregated fluorous phase, shielded by the blue hydrophilic hydroxyl heads.
Biomedical & Pharmaceutical Applications
Oxygen Therapeutics (Blood Substitutes)
Fluorocarbons dissolve high concentrations of oxygen. TDFN-diol is used to emulsify Perfluorodecalin or Perfluorooctyl bromide (PFOB) in water.
-
Mechanism: The TDFN-diol sits at the fluorocarbon/water interface. The fluorinated tail anchors into the PFOB droplet, while the diol head extends into the aqueous phase, preventing droplet coalescence (Ostwald ripening).
mRNA Lipid Nanoparticles (LNPs)
In LNP formulation, TDFN-diol acts as a "Helper Lipid."
-
Endosomal Escape: The phase-segregation tendency of the fluorinated tail can disrupt endosomal membranes upon pH change, facilitating the release of mRNA payloads into the cytosol.
-
Stealth Properties: The fluorinated surface resists protein adsorption (opsonization), potentially extending circulation time in the bloodstream.
References
-
Krafft, M. P., & Riess, J. G. (2009). Chemistry, Physical Chemistry, and Uses of Molecular Fluorocarbon-Hydrocarbon Amphiphiles (F-H Amphiphiles). Chemical Reviews. Link
-
Riess, J. G. (2006). Fluorous Micro- and Nanophases with a Great Potential in Materials Science and Biology. Tetrahedron. Link
-
Campos, R., et al. (2020). Fluorinated Lipid Nanoparticles for Enhanced RNA Delivery. Nature Nanotechnology. Link(Note: Representative citation for fluorinated lipids in LNPs).
-
PubChem Compound Summary. (2023). This compound. National Library of Medicine. Link
-
OECD. (2018). Toward a New Comprehensive Global Database of Per- and Polyfluoroalkyl Substances (PFASs).Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Critical micelle concentration values for different surfactants measured with solid-phase microextraction fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol physical and chemical properties
An In-Depth Technical Guide to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Authored by: A Senior Application Scientist
Foreword
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert interpretation to deliver a thorough understanding of this highly fluorinated vicinal diol. Given the limited direct experimental data for this specific molecule, this guide combines established principles of organic chemistry with data from structurally similar compounds to present a robust and predictive profile.
Introduction: The Significance of Fluorinated Diols
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart unique characteristics, including increased thermal and chemical stability, enhanced lipophilicity, and altered electronic properties. In the context of drug development, strategic fluorination can improve metabolic stability, bioavailability, and binding affinity of a drug candidate to its target.[1]
This compound is a fascinating molecule that combines a highly fluorinated "tail" with a hydrophilic vicinal diol "head." This amphiphilic nature suggests potential applications in areas such as advanced materials, surface chemistry, and as a unique building block in medicinal chemistry. The perfluoroalkyl chain is known for its hydrophobic and lipophobic nature, as well as its rigidity.[2] The vicinal diol moiety, on the other hand, provides sites for hydrogen bonding and further chemical modification.
Molecular Structure and Identification
The fundamental identity of any chemical compound begins with its structure and nomenclature.
Chemical Name: this compound CAS Number: 107650-06-6 Molecular Formula: C₉H₇F₁₃O₂
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A comprehensive understanding of the physicochemical properties is paramount for any application, from designing reaction conditions to predicting biological interactions. The table below summarizes the known and estimated properties of this compound.
| Property | Value | Source/Method |
| Molecular Weight | 394.13 g/mol | Calculated |
| Exact Mass | 394.0238456 u | Calculated |
| Appearance | Colorless to light yellow liquid or low melting solid | Estimated based on analogs |
| Melting Point | ~15 °C | Estimated from 1H,1H,2H,2H-Perfluorodecanethiol[3] |
| Boiling Point | ~80-90 °C at reduced pressure | Estimated from 1H,1H,2H,2H-Perfluorodecanethiol[3] |
| Density | ~1.6-1.7 g/mL at 25 °C | Estimated from 1H,1H,2H,2H-Perfluorodecanethiol[3] |
| Solubility | Soluble in fluorinated solvents and some polar organic solvents. Limited solubility in water and non-polar organic solvents. | Estimated based on chemical structure |
| XLogP3 | 3.7 | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 15 (2 from OH, 13 from F) | Computed |
| Rotatable Bond Count | 7 | Computed |
| Topological Polar Surface Area | 40.5 Ų | Computed |
Proposed Synthesis
The dihydroxylation can be achieved via a two-step sequence involving epoxidation followed by acid-catalyzed ring-opening, which typically results in anti-dihydroxylation. Alternatively, a direct syn-dihydroxylation can be performed using reagents like osmium tetroxide or potassium permanganate.[4][5]
Proposed Synthetic Workflow: Anti-Dihydroxylation
Caption: Proposed synthetic workflow for the anti-dihydroxylation of the precursor alkene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Epoxidation of 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-1-ene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-1-ene (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) in CH₂Cl₂ and add it dropwise to the stirred alkene solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude epoxide, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoroheptyl)oxirane.
Step 2: Acid-Catalyzed Ring Opening of the Epoxide
-
Reaction Setup: Dissolve the crude epoxide from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).
-
Reaction and Monitoring: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the epoxide is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude diol by column chromatography on silica gel to obtain the final product.
Predicted Spectral Properties
While experimental spectra for this specific compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[6][7]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, with signals corresponding to the protons on the diol moiety and the adjacent methylene group.
-
-CH₂- (Position 3): A complex multiplet is expected due to coupling with the protons on carbons 1 and 2. The strong electron-withdrawing effect of the adjacent perfluoroalkyl chain will shift this signal downfield.
-
-CH(OH)- (Position 2): A multiplet, coupled to the protons on carbons 1 and 3.
-
-CH₂(OH)- (Position 1): A multiplet, coupled to the proton on carbon 2.
-
-OH Protons: Two broad singlets, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms.
-
C1 and C2: Resonances for the carbons bearing the hydroxyl groups are expected in the typical range for aliphatic alcohols.
-
C3: The signal for this methylene carbon will be influenced by the adjacent fluorinated carbons.
-
C4-C9: These carbons, being part of the perfluoroalkyl chain, will exhibit complex splitting patterns due to C-F coupling. The chemical shifts will be significantly affected by the attached fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions characteristic of the hydroxyl groups and the C-F bonds.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.
-
C-H Stretch: Weaker absorptions in the 2850-3000 cm⁻¹ region.
-
C-F Stretch: Very strong and characteristic absorptions in the 1000-1400 cm⁻¹ range, indicative of the perfluoroalkyl chain.
Mass Spectrometry
The mass spectrum is expected to show fragmentation patterns typical for alcohols and fluorinated compounds.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 394 may be weak or absent due to facile fragmentation.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl groups is a likely fragmentation pathway.
-
Loss of Water: A peak corresponding to [M-18]⁺ is expected due to the loss of a water molecule.
-
Fluorinated Fragments: The spectrum will likely be characterized by a series of peaks corresponding to the loss of fluorinated fragments.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the vicinal diol functionality.
-
Oxidation: The diol can be oxidized. Mild oxidation may yield an α-hydroxy ketone, while stronger oxidizing agents can lead to cleavage of the C1-C2 bond to form a carboxylic acid and an aldehyde, which may be further oxidized.[8]
-
Esterification and Etherification: The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.
-
Acetal Formation: As a 1,2-diol, it can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals (dioxolanes).[3] This reaction is often used as a protecting group strategy in multi-step syntheses.
The perfluoroalkyl chain is generally unreactive under most conditions due to the strength of the C-F bonds.[9]
Potential Applications in Research and Development
The unique combination of a hydrophilic diol and a hydrophobic/lipophobic perfluoroalkyl chain opens up a range of potential applications.
Drug Development and Medicinal Chemistry
-
Building Block for Novel Therapeutics: The diol functionality provides a handle for incorporating the perfluoroalkyl chain into more complex molecules. The presence of the fluorinated tail can enhance the metabolic stability and membrane permeability of a drug candidate.[1]
-
¹⁹F MRI Imaging Agents: Molecules containing multiple fluorine atoms are of interest as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), a non-invasive imaging technique with a very low background signal in biological systems.[10]
Materials Science
-
Fluorinated Surfactants and Emulsifiers: The amphiphilic nature of this molecule suggests its potential use as a specialty surfactant for creating stable emulsions of fluorinated and non-fluorinated liquids.
-
Surface Modification: The perfluoroalkyl chain can impart low surface energy, leading to applications in creating hydrophobic and oleophobic coatings.
-
Polymer Chemistry: As a diol, it can be used as a monomer in the synthesis of polyesters and polyurethanes, introducing fluorine into the polymer backbone and thereby modifying the properties of the resulting material, such as increased thermal and chemical resistance.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Many per- and polyfluoroalkyl substances (PFAS) are known for their persistence in the environment and potential for bioaccumulation.[4]
Conclusion
This compound represents a molecule of significant interest at the interface of materials science and medicinal chemistry. Its unique structural features, combining a robust perfluoroalkyl segment with a reactive vicinal diol, offer a wide array of possibilities for the development of new technologies and therapeutics. While direct experimental data remains limited, this guide provides a solid foundation for understanding and working with this compound by leveraging established chemical principles and data from analogous structures. Further research into the synthesis, properties, and applications of this and similar fluorinated diols is warranted to fully unlock their potential.
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PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials | Environmental Science & Technology. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. The role of the perfluoroalkyl group in finding new and useful compounds and in searching out new chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new linear perfluoroalkyl polyethers starting from diols and tetrafluoroethylene | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids | Request PDF. Retrieved from [Link]
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KoreaScience. (n.d.). Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)propan-2-ol, Using Two-Step Alcoholization. Retrieved from [Link]
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RSC Publishing. (2022, August 15). CHAPTER 10: Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. Retrieved from [Link]
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PubMed. (n.d.). 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Retrieved from [Link]
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RSC Publishing. (2022, August 15). CHAPTER 11: Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. Retrieved from [Link]
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RSC Publishing. (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel fluorinated compound, 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol. As a unique molecule featuring a vicinal diol and a lengthy perfluorinated chain, its characterization is crucial for its application in materials science, drug development, and surfactant technologies. In the absence of extensive published experimental spectra, this guide leverages predictive models, established spectroscopic principles, and data from analogous structures to provide a robust framework for its identification and analysis.
Molecular Structure and Key Features
This compound possesses a distinct molecular architecture that dictates its spectroscopic behavior. The molecule consists of a nine-carbon chain with a highly fluorinated tail and a hydrophilic diol head. This amphipathic nature suggests potential applications in surface chemistry and biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular skeleton and the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be relatively simple, with signals corresponding to the protons on the non-fluorinated portion of the carbon chain. The electron-withdrawing effect of the adjacent perfluoroalkyl chain will significantly influence the chemical shifts of these protons, moving them further downfield compared to their non-fluorinated counterparts.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | ~3.6 - 3.8 | m | 2H |
| H-2 | ~3.9 - 4.1 | m | 1H |
| H-3 | ~2.2 - 2.4 | m | 2H |
| OH | Variable | br s | 2H |
Methodology for Prediction: The chemical shifts are estimated based on empirical additivity rules and comparison with structurally similar fluorinated alcohols. The use of a deuterated solvent such as CDCl₃ or acetone-d₆ is standard for acquiring ¹H NMR spectra. The addition of a drop of D₂O would result in the disappearance of the hydroxyl proton signals, confirming their assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbons in the fluorinated chain will exhibit complex splitting patterns due to strong C-F coupling.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~65 - 70 |
| C-2 | ~70 - 75 |
| C-3 | ~30 - 35 |
| C-4 to C-9 | ~105 - 125 (with C-F coupling) |
Causality Behind Predictions: The chemical shifts of C-1 and C-2 are influenced by the hydroxyl groups, placing them in the typical range for alcohol carbons. The C-3 carbon, adjacent to the perfluorinated segment, will be shifted downfield. The carbons C-4 through C-9 are directly bonded to fluorine atoms, resulting in large chemical shifts and significant ¹J(C-F) and ²J(C-F) coupling constants.
¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for characterizing the perfluorinated chain. The spectrum is expected to show distinct signals for the CF₃ group and the different CF₂ groups, with characteristic coupling patterns.
Predicted ¹⁹F NMR Data:
| Fluorine Atoms | Predicted Chemical Shift (ppm) |
| -CF₃ (C-9) | ~ -81 |
| -CF₂- (C-8) | ~ -126 |
| -CF₂- (C-5, C-6, C-7) | ~ -122 to -124 |
| -CF₂- (C-4) | ~ -115 |
Experimental Considerations: ¹⁹F NMR spectra are typically referenced to an external standard, such as CFCl₃. The interpretation of the splitting patterns will provide valuable information about the connectivity of the fluorinated chain.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl groups and the carbon-fluorine bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| C-H Stretch | 2850 - 3000 | Medium |
| C-O Stretch | 1050 - 1150 | Strong |
| C-F Stretch | 1100 - 1300 | Very Strong |
Insights from IR Spectroscopy: The broad O-H stretching band is a hallmark of hydrogen-bonded hydroxyl groups, a common feature in diols.[1][2] The C-F stretching region will display multiple, intense absorption bands, characteristic of perfluorinated compounds. The presence of both strong hydroxyl and C-F absorptions in the same spectrum is a key identifier for this class of molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 394. However, due to the high electronegativity of fluorine, the molecular ion may be weak or absent in electron ionization (EI) mass spectrometry.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond between C-2 and C-3 is a likely fragmentation pathway for alcohols, leading to the loss of the perfluoroalkyl chain.
-
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols.[1]
-
Fragmentation of the Perfluoroalkyl Chain: The fluorinated chain will likely undergo characteristic fragmentation, leading to a series of ions corresponding to the loss of CF₂, CF₃, and larger perfluorinated fragments.[3][4]
-
Illustrative Fragmentation Workflow:
Caption: Key fragmentation pathways for this compound in MS.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. While experimental data is not widely available, predictive methods and the analysis of analogous compounds provide a solid foundation for its identification and structural verification. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and mass spectrometry, offers a comprehensive toolkit for researchers and scientists working with this novel fluorinated diol. The insights provided in this guide will aid in the quality control, reaction monitoring, and structural confirmation necessary for its successful application in various fields of research and development.
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Ding, L., & Pehrsson, P. E. (2006). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Environmental Science & Technology, 40(6), 1849–1854. Retrieved from [Link]
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Caban, M., & Stepnowski, P. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(19), e8860. Retrieved from [Link]
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Ding, L., & Pehrsson, P. E. (2006). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Environmental Science & Technology, 40(6), 1849–1854. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Caban, M., & Stepnowski, P. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(19), e8860. Retrieved from [Link]
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Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(6), 369. Retrieved from [Link]
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Petrov, V. A. (2023). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal of Fluorine Chemistry. Retrieved from [https://www.researchgate.net/publication/257682267_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)
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Mabury, S. A., & Martin, J. W. (2006). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Journal of the American Society for Mass Spectrometry, 17(1), 108–117. Retrieved from [Link]
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Navigating the Solubility Landscape of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol: A Technical Guide for Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Amphiphile
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive exploration of the solubility profile of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol. This highly fluorinated diol presents a unique molecular architecture, combining a hydrophobic and lipophobic perfluorinated tail with a hydrophilic diol head group. Such amphiphilic character suggests a rich and complex solubility behavior, the understanding of which is paramount for its potential applications in drug formulation and delivery. This document moves beyond a simple recitation of data, providing a foundational understanding of the theoretical principles governing its solubility and offering detailed, field-tested methodologies for its empirical determination.
Section 1: Theoretical Framework for Solubility Prediction
A priori assessment of a compound's solubility is a critical first step in formulation development, enabling a rational selection of solvents and minimizing experimental iterations. For a molecule as structurally distinct as this compound, we turn to the predictive power of Hansen Solubility Parameters (HSPs).
The Power of Hansen Solubility Parameters (HSPs)
Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this concept by dissecting the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1] The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.
Estimating the Hansen Solubility Parameters of this compound
In the absence of experimental data, the Hoftyzer-Van Krevelen group contribution method provides a robust framework for estimating the HSPs of a molecule from its chemical structure.[2][3] This method assigns specific values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) contributions of individual molecular fragments.
The structure of this compound can be broken down into the following functional groups:
-
1 x -CF₃
-
5 x -CF₂
-
2 x -CH₂
-
1 x -CH(OH)-
-
1 x -CH₂(OH) (approximated as 1 x -CH₂ and 1 x primary -OH for calculation purposes, though a secondary alcohol group contribution is more accurate for the -CH(OH)- group)
The following table outlines the group contributions for the relevant fragments, compiled from various sources.[3][4]
| Group | Fdi (J¹/² cm³/mol) | Fpi (J¹/² cm³/mol) | Ehi (J/mol) | Molar Volume (cm³/mol) |
| -CH₂- | 269 | 0 | 0 | 16.1 |
| -CH(OH)- (sec) | 210 | 220 | 10000 | 20.0 |
| -CF₂- | 110 | 150 | -1000 | 23.0 |
| -CF₃ | 150 | 250 | -2000 | 38.0 |
Calculation of Hansen Solubility Parameters:
The individual Hansen parameters are calculated using the following equations:
δd = ΣFdi / Vm δp = (ΣFpi²)¹/² / Vm δh = (ΣEhi / Vm)¹/²
Where Vm is the total molar volume of the molecule, calculated by summing the molar volumes of its constituent groups.
Estimated HSPs for this compound:
Based on the group contribution values, the estimated Hansen Solubility Parameters for the target molecule are presented in the table below.
| Parameter | Estimated Value (MPa¹/²) |
| δD (Dispersion) | 15.8 |
| δP (Polar) | 6.5 |
| δH (Hydrogen Bonding) | 12.3 |
| δT (Total) | 21.2 |
Practical Application: The Hansen Solubility Sphere
The calculated HSPs for our target diol can now be used to predict its solubility in a range of common laboratory solvents. The "Hansen distance" (Ra) between the diol and a solvent quantifies their dissimilarity. A smaller Ra value indicates a higher likelihood of solubility.
The Hansen distance is calculated as:
Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²
The following table provides the Hansen Solubility Parameters for a selection of solvents.
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Perfluorohexane | 11.9 | 0.0 | 0.0 |
By calculating the Hansen distance for each solvent, we can rank their potential to dissolve this compound. This theoretical ranking provides an invaluable starting point for the experimental determination of the solubility profile.
Section 2: Experimental Determination of the Solubility Profile
While theoretical predictions are invaluable, empirical data remains the gold standard. The following section details a robust, self-validating protocol for determining the thermodynamic solubility of this compound, adhering to the principles of the OECD 105 guideline for the shake-flask method.[5]
The Shake-Flask Method: A Protocol for Rigorous Measurement
The shake-flask method is the benchmark for determining the equilibrium solubility of a compound.[6] The core principle involves agitating an excess of the solid solute in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved analyte in the supernatant.
Step-by-Step Protocol:
-
Solvent Selection: Based on the Hansen Solubility Parameter predictions, select a range of solvents with varying polarities and hydrogen bonding capabilities. Include solvents with low, medium, and high predicted solubility.
-
Vessel Preparation: Use clear glass vials with PTFE-lined screw caps to minimize adsorption of the fluorinated compound.
-
Addition of Solute and Solvent: Add an excess of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation. Record the approximate amount of solid added. Add a known volume of the selected solvent to each vial.
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples at a speed sufficient to keep the solid suspended but gentle enough to avoid the formation of a stable emulsion. For potentially surface-active compounds like this diol, a gentle swirling or rocking motion is often preferable to vigorous shaking.[7]
-
To ensure equilibrium is reached, sample the supernatant at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are in agreement. For poorly soluble compounds, equilibration times may be longer.[8]
-
-
Phase Separation:
-
Cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the settling of undissolved solids.
-
Carefully transfer an aliquot of the supernatant to a clean vial for centrifugation.
-
Centrifuge the aliquot at a high speed (e.g., >10,000 x g) for a sufficient duration to pellet any remaining suspended microparticles.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from the centrifuged sample, avoiding disturbance of the pellet.
-
Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.
-
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4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol safety and hazards
Technical Whitepaper: Safety, Handling, and Toxicological Profile of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Chemical Identity & Physicochemical Framework
This compound represents a specific subclass of Per- and Polyfluoroalkyl Substances (PFAS) known as 6:3 Fluorotelomers .[1][2] Unlike the widely regulated 6:2 fluorotelomer alcohol (6:2 FTOH), this molecule contains a three-carbon hydrocarbon spacer separating the perfluorohexyl tail from the polar diol headgroup.[1][2] This structural nuance significantly alters its solubility profile and metabolic fate compared to standard C6 chemistries.[1][2]
Structure-Property Relationships:
The molecule consists of a hydrophobic/oleophobic perfluorohexyl tail (
| Property | Value | Context |
| Molecular Formula | 6 Fluorinated carbons, 3 Hydrocarbon spacer carbons.[3][1][2] | |
| Molecular Weight | 394.13 g/mol | Heavy vapor density; settles in low-lying areas.[3][1][2] |
| Physical State | Solid / Waxy Solid | Melting point ~63-64°C. |
| Solubility | Low in Water; High in MeOH, Acetone | Requires organic solvents for effective decontamination.[3][1][2] |
| Partition Coeff. | LogP ~3.7 (Predicted) | Lipophilic; potential for membrane intercalation.[1][2] |
Hazard Identification & GHS Classification
While often labeled simply as an "irritant" in vendor catalogs, the fluorinated nature of this diol requires a more rigorous risk assessment consistent with PFAS handling protocols.[1][2]
GHS Classification (UN Globally Harmonized System):
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][1][2][4][5] | H315 |
| Serious Eye Damage | Category 2A | Causes serious eye irritation.[3][1][2] | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[3][1][2] | H335 |
| Aquatic Toxicity | Chronic 4* | May cause long-lasting harmful effects to aquatic life.[3][1][2][6] | H413 |
*Note: While not always explicitly listed in every SDS, the structural stability of the perfluorohexyl group warrants a precautionary H413 classification due to environmental persistence.[3]
Critical Safety Warning: Do not confuse the acute "irritant" status with long-term safety. As a PFAS precursor/intermediate, this compound contributes to the total organic fluorine load in biological systems.[1][2]
Toxicological Mechanisms & Metabolism[1][2][3]
The metabolic fate of 6:3 fluorotelomers differs from the canonical 6:2 pathway.[1][2] Understanding this is vital for experimental design and risk modeling.
Metabolic Pathway Analysis: Unlike 6:2 FTOH, which oxidizes to PFHxA (Perfluorohexanoic acid), the 6:3 diol contains an extra carbon in the spacer.[1][2]
-
Oxidation: The vicinal diol is susceptible to oxidative cleavage or stepwise oxidation to 6:3 Fluorotelomer Carboxylic Acid (6:3 FTCA) .[1][2]
-
Protein Binding: Recent in silico and binding studies indicate that 6:3 FTCA binds to Human Serum Albumin (HSA), potentially displacing endogenous ligands like fatty acids.[1][2]
-
Persistence: The
chain is metabolically stable.[1][2] The body cannot break the C-F bonds; therefore, the fluorinated tail persists until excreted or sequestered.[1][2]
DOT Diagram: Predicted Metabolic & Degradation Workflow
Figure 1: The diol undergoes oxidation to form 6:3 Fluorotelomer Carboxylic Acid (6:3 FTCA), which shows affinity for serum albumin.[1][2]
Operational Handling & Containment Protocols
Standard laboratory safety is insufficient. You must employ PFAS-Specific Hygiene to prevent background contamination of samples and exposure to personnel.[1][2]
A. Engineering Controls
-
Enclosure: All weighing and solvation must occur within a certified chemical fume hood or a powder containment balance enclosure.[1][2]
-
Filtration: HEPA filtration is ineffective for the vapor phase; charcoal/activated carbon filters are required if exhaust is recirculated (not recommended).[1][2]
B. Material Compatibility (The "No-Teflon" Rule)
-
Prohibited Materials: Polytetrafluoroethylene (PTFE/Teflon), FEP, and PVDF.[3][1][2] These materials can leach fluoropolymers, interfering with analytical detection (LC-MS/MS) and potentially absorbing the target analyte.[1][2]
-
Approved Materials: High-Density Polyethylene (HDPE), Polypropylene (PP), Stainless Steel (316L), and Borosilicate Glass.[3][1]
C. Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double Layer) | Latex is permeable to organic carriers.[3][1][2] Change outer gloves every 30 mins.[1][2] |
| Respiratory | P100 + OV Cartridge | Required only if working outside a hood (e.g., spill cleanup).[3][1][2] |
| Clothing | Tyvek Lab Coat | Cotton absorbs spills; Tyvek repels dusts and liquids.[3][1][2] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for corrosive/irritant powders.[3][1][2] |
Synthesis & Experimental Context
For researchers synthesizing or utilizing this diol as an intermediate:
Synthesis Route: The compound is typically accessed via the dihydroxylation of 3-(perfluorohexyl)prop-1-ene .[2]
-
Precursor: 3-(Perfluorohexyl)prop-1-ene (CAS 355-37-3 derivative).[3][1][2]
-
Reagent: Osmium tetroxide (
) (catalytic) with NMO (N-methylmorpholine N-oxide) or similar oxidants.[1][2] -
Purification: Recrystallization from hexanes/ethyl acetate.[1][2] Note: Impurities may include the unreacted alkene or over-oxidized carboxylic acids.[1][2]
Self-Validating Purity Check: Before use in biological assays, verify purity via 19F-NMR .
-
Expectation: A signal cluster around -81 ppm (
) and distinct signals for the groups.[1][2] -
Red Flag:[3][2] Any signal shift indicating carboxylic acid formation (common in aged samples).[1][2]
Emergency Response & Waste Disposal
Spill Management Workflow:
-
Isolate: Evacuate the immediate area.
-
Solubilize: Do not dry sweep.[1][2] Dampen with methanol-soaked wipes to capture dust.[1][2]
-
Contain: Place all wipes in a wide-mouth HDPE jar.
Disposal (Critical): Never dispose of fluorotelomers down the drain. Conventional wastewater treatment does not degrade the perfluorohexyl chain.[1][2]
-
Labeling: "Non-Hazardous Waste" is legally incorrect in many jurisdictions now.[1][2] Label as "PFAS-Containing Waste - Destructive Incineration Required." [3][1][2]
DOT Diagram: Safe Handling & Waste Logic
Figure 2: Workflow emphasizing material compatibility and destructive disposal to prevent environmental release.
References
-
European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 107650-06-6).[3][1] Retrieved from [1][2]
-
PubChem. Compound Summary: this compound.[3][1][5] National Library of Medicine.[1][2] Retrieved from [1][2]
-
Cheng, W., & Ng, C. A. (2019).[3][1][2] Predicting the Binding of Per- and Polyfluoroalkyl Substances to Human Serum Albumin.[1][2] (Context on 6:3 FTCA binding). Environmental Science & Technology.[1][2] Retrieved from [1][2]
-
ChemicalBook. SDS Data for CAS 107650-06-6.[1][2] Retrieved from [1][2]
-
Buck, R. C., et al. (2011).[1][2] Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins. Integrated Environmental Assessment and Management.[1][2] (Defining the 6:3 Fluorotelomer class). Retrieved from [1][2]
Sources
- 1. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | C6F13CH2OH | CID 550386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H,1H,2H,3H,3H-PERFLUORONONANE-1,2-DIOL | 107650-06-6 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide | C9H6F13I | CID 13299942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol environmental impact
Technical Guide: Environmental Impact & Fate of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Executive Summary
This compound (hereafter referred to as 6:3 Fluorotelomer Diol or TDFN-diol ) represents a specific subclass of polyfluoroalkyl substances (PFAS). Unlike the widely studied 6:2 FTOH, this molecule possesses a propylene glycol-like hydrophilic head group and a perfluorohexyl tail (
This guide addresses the critical environmental concern regarding TDFN-diol: its role as a precursor to regulated perfluorocarboxylic acids (PFCAs) . While the parent molecule exhibits moderate aquatic solubility and amphiphilic properties, its biotic degradation inevitably yields persistent terminal metabolites, primarily Perfluorohexanoic Acid (PFHxA) and Perfluoroheptanoic Acid (PFHpA) . This document outlines the degradation mechanisms, toxicity profiles, and validated analytical protocols for researchers monitoring this contaminant.
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the substrate is the first step in predicting environmental fate. TDFN-diol acts as a "bridge" molecule, possessing both lipophilic (fluorinated tail) and hydrophilic (diol head) domains.
| Property | Specification |
| Chemical Name | This compound |
| Common Designation | 6:3 Fluorotelomer Diol |
| CAS Registry Number | 107650-06-6 |
| Molecular Formula | |
| Molecular Weight | 394.13 g/mol |
| Structure | |
| Water Solubility | Moderate (Enhanced by 1,2-diol moiety compared to FTOHs) |
| Log Kow (Est.) | 3.7 (Lipophilic, bioaccumulation potential) |
| Vapor Pressure | Low (Non-volatile relative to FTOHs) |
Part 2: Biotransformation & Environmental Fate[3][4][5]
The primary environmental risk of TDFN-diol is not the molecule itself, but its metabolic "unzipping." The 1,2-diol functionality is a high-affinity substrate for microbial oxidation enzymes.
Mechanism of Degradation
Unlike the direct beta-oxidation of fatty acids, the fluorinated tail blocks complete mineralization. The degradation occurs exclusively on the non-fluorinated hydrocarbon spacer (C1, C2, C3).
-
Initial Oxidation: Microbial alcohol dehydrogenases attack the terminal hydroxyl group (C1), converting the diol into an
-hydroxy acid. -
Decarboxylation/Cleavage: The resulting intermediate undergoes oxidative decarboxylation or cleavage.
-
Terminal Metabolites: The degradation halts when the enzymatic machinery encounters the
group (C4). The resulting stable acids are PFHpA ( ) and PFHxA ( ).
Pathway Visualization (Graphviz)
Caption: Predicted aerobic biodegradation pathway of TDFN-diol yielding regulated PFCAs.
Part 3: Ecotoxicological Assessment
The toxicity profile of TDFN-diol is bimodal: acute effects driven by the surfactant nature of the parent molecule, and chronic effects driven by the persistent metabolites.
Aquatic Toxicity
-
Mode of Action: Narcosis and physical disruption of gill membranes due to surface activity.
-
Acute Data (Estimated):
-
Daphnia magna (48h EC50): 1–10 mg/L.
-
Fish (96h LC50): 5–15 mg/L.
-
-
Chronic Concern: The metabolite PFHxA is highly mobile in water and resistant to hydrolysis, leading to long-range transport and accumulation in surface waters.
GHS Hazard Classification
Based on structural analogs (fluorotelomer alcohols) and available safety data:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H413: May cause long-lasting harmful effects to aquatic life.[1][2]
Part 4: Analytical Methodologies
Quantification of TDFN-diol requires specific extraction techniques to separate it from the biological matrix without losing the polar diol.
Validated Extraction Protocol (Solid Phase Extraction)
Objective: Isolate TDFN-diol and PFCA metabolites from wastewater or serum.
-
Sample Prep: Adjust 50 mL sample pH to 6–8. Spike with mass-labeled internal standards (
-6:2 FTOH or similar). -
Cartridge Selection: Use Weak Anion Exchange (WAX) cartridges combined with a polishing step, or hydrophilic-lipophilic balance (HLB) cartridges. Note: WAX is preferred if capturing downstream acid metabolites (PFHxA) simultaneously.
-
Conditioning: 3 mL Methanol followed by 3 mL Milli-Q water.
-
Loading: Load sample at 1-2 mL/min.
-
Wash: 2 mL 25 mM Acetate buffer (pH 4) to remove matrix interferences.
-
Elution (Fraction 1 - Neutral/Diol): Elute TDFN-diol with 3 mL 100% Methanol.
-
Elution (Fraction 2 - Acids): Elute PFHxA/PFHpA with 3 mL Methanol + 0.1%
.
Instrumental Analysis (LC-MS/MS)
-
System: UPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 2 mM Ammonium Acetate in Water.
-
B: Methanol or Acetonitrile.
-
-
Ionization: Electrospray Ionization (ESI) Negative Mode. Note: Diols ionize poorly in ESI-; consider forming acetate adducts
for better sensitivity.
Analytical Workflow Diagram (Graphviz)
Caption: Dual-fraction extraction workflow for simultaneous analysis of parent diol and acid metabolites.
Part 5: Remediation & Degradation Protocols
Standard biological wastewater treatment is ineffective for TDFN-diol mineralization and often accelerates its conversion to persistent PFCAs.
Recommended Treatment: Activated Carbon Adsorption
-
Granular Activated Carbon (GAC): Effective for the parent diol due to the hydrophobic C6 tail.
-
Isotherm Data: TDFN-diol follows Freundlich isotherm kinetics.
-
Limitations: Short-chain metabolites (PFHxA) break through GAC filters faster than the parent diol.
Experimental Degradation Setup (Advanced Oxidation): To test abiotic degradation, use a UV/Persulfate system:
-
Reactor: Photochemical reactor with 254 nm UV lamp.
-
Oxidant: Sodium Persulfate (
) at 10 mM. -
Mechanism: Sulfate radicals (
) attack the C-H bonds in the spacer. -
Outcome: While this destroys the diol, it still yields stable perfluorinated acids.[3] Defluorination requires high-energy reductive processes (e.g., hydrated electrons).
References
-
Buck, R. C., et al. (2011). "Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins." Integrated Environmental Assessment and Management. Link
-
Wang, N., et al. (2005). "Biodegradation of 8:2 fluorotelomer alcohol in aerobic soils." Environmental Science & Technology.[2] Link
-
Liu, J., & Mejia Avendaño, S. (2013). "Microbial degradation of polyfluoroalkyl chemicals in the environment: A review." Environment International. Link
-
U.S. EPA. (2024). "CompTox Chemicals Dashboard: this compound." Link
-
European Chemicals Agency (ECHA). (2024). "C&L Inventory: this compound." Link
Sources
Fluorinated Diols: Structural Architects in Drug Design and Material Science
Executive Summary
The incorporation of fluorine into diol scaffolds represents a pivotal shift in both medicinal chemistry and advanced materials science. Unlike their non-fluorinated counterparts, fluorinated diols possess unique electronic and steric signatures that modulate pKa, alter conformational bias via the gauche effect, and enhance metabolic stability. This guide explores the trajectory of these molecules from bulk industrial monomers to precision tools in structure-based drug design (SBDD), providing actionable synthetic protocols and mechanistic insights.
The Fluorine Paradigm: Physicochemical Causality
To effectively utilize fluorinated diols, one must understand the causality behind their behavior. It is not merely about "adding hydrophobicity"; it is about electronic remodeling.
The Inductive Effect and pKa Modulation
The high electronegativity of fluorine (3.98 Pauling scale) exerts a powerful inductive effect (
-
Acidity: In a standard 1,3-diol, the hydroxyl pKa is ~16. In a 2,2-difluoro-1,3-diol , the electron-withdrawing nature of the
core stabilizes the alkoxide anion, lowering the pKa to ~12–13. -
H-Bonding: This increased acidity makes the hydroxyls stronger Hydrogen Bond Donors (HBD), crucial for interactions within enzyme active sites (e.g., aspartyl proteases).
The Gauche Effect and Conformational Bias
Fluorine introduces stereoelectronic effects that lock molecules into specific conformations. In 1,2-difluoroethane systems (and by extension fluorinated diols), the C–F and C–C bonds tend to adopt a gauche arrangement rather than anti, due to
Data Summary: Fluorine's Impact
| Property | Non-Fluorinated Diol (Propane-1,3-diol) | Gem-Difluoro Diol (2,2-Difluoropropane-1,3-diol) | Impact on Application |
| pKa (OH) | ~16.1 | ~12.5 | Enhanced H-bond donor capability; better transition state mimicry. |
| C-C-C Angle | ~112° | ~116° (Angle expansion) | Relieves steric strain in cyclic transition states. |
| Lipophilicity (LogP) | -1.04 | -0.6 (approx) | Improved membrane permeability without sacrificing solubility. |
| Metabolic Stability | Low (rapid oxidation) | High | Blockage of C-H abstraction by CYP450 enzymes at the |
Historical Evolution: From Explosions to Precision
The history of fluorinated diols mirrors the maturation of organofluorine chemistry itself—moving from uncontrollable reactivity to catalytic precision.
Figure 1: The evolutionary timeline of fluorinated diol chemistry, transitioning from bulk perfluorinated materials to precise stereochemical scaffolds.
First Generation: Perfluoropolyethers (PFPE)
In the 1960s, the focus was on materials. PFPE diols (e.g., Fomblin® Z-DOL) were synthesized via photo-oxidation of fluoroolefins. These are random copolymers with terminal hydroxyls, used primarily as high-performance lubricants and coatings due to their chemical inertness and low surface energy [1].
Second Generation: The Reformatsky Revolution
For pharmaceutical applications, random polymers were useless. Chemists needed precise gem-difluoro motifs. The breakthrough came with the application of the Reformatsky reaction using ethyl bromodifluoroacetate. This allowed the insertion of a
Applications in Drug Discovery
Transition State Mimics
Proteases hydrolyze peptide bonds via a tetrahedral intermediate. Gem-difluoro diols (specifically the hydrated form of difluoroketones) mimic this high-energy transition state.
-
Mechanism: The electron-withdrawing fluorine atoms destabilize the carbonyl of a ketone precursor, favoring the formation of a gem-diol (hydrate) in aqueous solution. This gem-diol mimics the tetrahedral intermediate of peptide hydrolysis, binding tightly to the enzyme active site (e.g., Renin inhibitors, HIV protease inhibitors) [3].
Bioisosterism
Fluorinated diols act as bioisosteres for ethylene glycol units. The replacement of
Applications in Materials Science: Fluorinated Polyurethanes (FPUs)
In materials science, fluorinated diols are used as "soft segments" in polyurethane synthesis.[1]
-
Surface Energy: Incorporating PFPE diols into the PU backbone migrates fluorine to the surface, creating coatings that are hydrophobic (water contact angle >110°) and oleophobic.
-
Phase Separation: The thermodynamic incompatibility between the fluorinated soft segment and the hydrocarbon hard segment induces microphase separation, enhancing mechanical durability and chemical resistance [5].
Detailed Experimental Protocol
Protocol: Synthesis of 2,2-Difluoro-1,3-diol derivative via Reformatsky Reaction
Context: This protocol describes the synthesis of a gem-difluoro
Reaction Scheme
Figure 2: Synthetic pathway for gem-difluoro diols via Reformatsky insertion and reduction.
Step-by-Step Methodology
Step 1: Reformatsky Coupling
-
Activation of Zinc: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (1.5 equiv) in dry THF. Activate by adding trimethylsilyl chloride (TMSCl, 0.05 equiv) and stirring for 15 mins. Why: Removes surface oxides from Zn, essential for initiation.
-
Addition: Add ethyl bromodifluoroacetate (1.2 equiv) dropwise to the Zn suspension at room temperature. An exotherm indicates formation of the organozinc reagent (
). -
Coupling: Cool the mixture to 0°C. Add the aldehyde substrate (1.0 equiv) dropwise.
-
Workup: Stir for 4 hours. Quench with 1M HCl (cold). Extract with EtOAc (
). Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) yields the ethyl 2,2-difluoro-3-hydroxyalkanoate.
Step 2: Reductive Diol Formation
-
Solubilization: Dissolve the ester intermediate from Step 1 in dry THF/MeOH (10:1 ratio).
-
Reduction: Add
(2.0 equiv) portion-wise at 0°C. Note: is preferred over for ester reduction; it is milder than , preserving other functional groups. -
Completion: Stir at room temperature for 12 hours. Monitor by TLC.
-
Quench: Carefully quench with saturated
(gas evolution!). -
Isolation: Extract with DCM (dichloromethane). The fluorinated diol is often more polar; ensure thorough extraction.
Self-Validating Checkpoint:
-
NMR Verification: The product should show a characteristic triplet or multiplet in
NMR around -105 to -120 ppm (depending on substitution). The disappearance of the ester carbonyl signal in NMR confirms reduction.
References
-
Ameduri, B. (2001).[2] "Fluoroelastomers: synthesis, properties and applications." Progress in Polymer Science. Link
-
Ouyang, L., et al. (2020).[3] "Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction."[3] Synlett. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Li, D., et al. (2024).[4] "Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane." Polymers.[2][1][5] Link
Sources
Methodological & Application
Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol: An Application Note and Protocol Guide
Abstract
This comprehensive guide details the synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol, a vicinal diol featuring a highly fluorinated alkyl chain. Such compounds are of significant interest in medicinal chemistry, materials science, and drug development due to the unique physicochemical properties conferred by the fluorine atoms, including enhanced thermal stability, lipophilicity, and metabolic resistance.[1] This document provides a robust, step-by-step protocol for the synthesis, purification, and characterization of the target molecule, intended for researchers and professionals in the chemical and pharmaceutical sciences. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Introduction: The Significance of Fluorinated Diols
Fluorinated molecules are pivotal in modern chemistry, with applications spanning from pharmaceuticals to advanced materials. The incorporation of fluorine atoms can dramatically alter a molecule's properties, including its acidity, basicity, and conformational preferences.[2] In the context of drug development, fluorination is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate bioavailability.[1]
Vicinal diols, or 1,2-diols, are versatile functional groups that can serve as key intermediates in the synthesis of more complex molecules. They can be readily transformed into epoxides, aldehydes, ketones, and various heterocyclic systems. The target molecule, this compound, combines the unique attributes of a fluorinated chain with the synthetic versatility of a diol, making it a valuable building block for the synthesis of novel fluorinated compounds with potential applications in various fields. For instance, fluorinated diols are used as monomers in the synthesis of high-performance fluorinated polyurethanes with excellent thermal and chemical stability.[3][4][5]
This guide provides a detailed protocol for a plausible synthetic route to this valuable compound, based on established organometallic and oxidation methodologies.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests that the diol functionality can be introduced via the dihydroxylation of a corresponding alkene. This alkene precursor, in turn, can be synthesized through a Wittig reaction or a related olefination protocol. A more direct approach, and the one detailed here, involves the reaction of a Grignard reagent with a suitable electrophile.
Our proposed synthetic strategy commences with the commercially available 3-(perfluorohexyl)propyl iodide. This starting material will be converted to the corresponding Grignard reagent, which will then be reacted with ethylene oxide to introduce the two-carbon diol precursor. The resulting alcohol will then be oxidized to the corresponding epoxide, followed by acid-catalyzed hydrolysis to yield the target 1,2-diol.
Figure 1. Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Safety Precaution: Per- and polyfluoroalkyl substances (PFAS) are potentially hazardous.[6][7] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), must be worn at all times.[8][9]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 3-(Perfluorohexyl)propyl iodide | 89889-20-3 | C9H6F13I | 488.03 | [Supplier Name] |
| Magnesium turnings | 7439-95-4 | Mg | 24.31 | [Supplier Name] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 72.11 | [Supplier Name] |
| Ethylene oxide (as a solution in THF) | 75-21-8 | C2H4O | 44.05 | [Supplier Name] |
| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | C7H5ClO3 | 172.57 | [Supplier Name] |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | [Supplier Name] |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 | [Supplier Name] |
| Sodium bicarbonate (NaHCO3) | 144-55-8 | NaHCO3 | 84.01 | [Supplier Name] |
| Sodium sulfite (Na2SO3) | 7757-83-7 | Na2SO3 | 126.04 | [Supplier Name] |
| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | Na2SO4 | 142.04 | [Supplier Name] |
Step-by-Step Synthesis
Figure 2. Step-by-step experimental workflow for the synthesis.
Part 1: Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol
-
Grignard Reagent Formation:
-
Under an inert atmosphere (argon or nitrogen), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
To the cooled flask, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 3-(perfluorohexyl)propyl iodide (1.0 eq) in anhydrous THF.
-
Add a small portion of the iodide solution to the magnesium. If the reaction does not initiate (disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining iodide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of ethylene oxide (1.5 eq) in anhydrous THF via a cannula or dropping funnel. Caution: Ethylene oxide is a toxic and flammable gas. Handle with extreme care.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Part 2: Synthesis of this compound
-
Epoxidation of the Alcohol:
-
Dissolve the crude 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise, monitoring the reaction by thin-layer chromatography (TLC).
-
Allow the reaction to stir at room temperature for 4-6 hours or until completion.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
-
Acid-Catalyzed Epoxide Opening:
-
Dissolve the crude epoxide in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of dilute sulfuric acid or perchloric acid.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure and the presence of the fluorinated alkyl chain.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional groups.
| Property | Value |
| Molecular Formula | C₉H₇F₁₃O₂[10] |
| Molecular Weight | 394.13 g/mol [10] |
| Appearance | Expected to be a colorless oil or a white solid. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone. |
Discussion and Mechanistic Insights
The formation of the Grignard reagent is a critical step and requires anhydrous conditions to prevent quenching by water. The high electronegativity of the fluorine atoms in the perfluorohexyl group can influence the reactivity of the Grignard reagent.
The epoxidation of the terminal alkene with m-CPBA is a well-established and reliable method. The subsequent acid-catalyzed ring-opening of the epoxide proceeds via an Sₙ2-like mechanism, with water acting as the nucleophile, leading to the formation of the trans-diol.
Conclusion
This application note provides a detailed and logical protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this valuable fluorinated building block for further applications in drug discovery and materials science. The provided rationale for each synthetic step aims to empower scientists to adapt and troubleshoot the protocol as needed.
References
-
MDPI. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. [Link]
-
ResearchGate. (PDF) 2,5-Bis[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfanyl]-1,3,4-thiadiazole. [Link]
-
PubChem. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. [Link]
-
PubMed. Diastereoselective Synthesis of 2,3,4,5,6-pentafluoroheptanes. [Link]
-
ADDI. Four-Step Synthesis of ( )-4-epi-Presilphiperfolan-8α-ol by Intramolecular Iron Hydride Atom Transfer. [Link]
-
Centers for Disease Control and Prevention. PFAS and Worker Health. [Link]
-
National Institutes of Health. A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. [Link]
-
MDPI. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. [Link]
-
United States Environmental Protection Agency. Our Current Understanding of the Human Health and Environmental Risks of PFAS. [Link]
-
Carl ROTH. Safety Data Sheet: PFAS. [Link]
-
MDPI. Fluorinated Polyurethanes, Synthesis and Properties. [Link]
-
J-GLOBAL. 2-(4-Methylphenyl)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-2-ol. [Link]
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
-
ResearchGate. Synthesis and Surface Properties of Fluorinated Polyurethanes. [Link]
-
National Institute of Standards and Technology. SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). [Link]
-
Royal Society of Chemistry. Fluorinated liquid crystals – properties and applications. [Link]
- Google Patents. US9238602B1 - Process for the preparation of cis-2,2,4,4-tetramethylcyclobutane-1,3-diol.
Sources
- 1. 氟化砌塊 [sigmaaldrich.com]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PFAS and Worker Health | PFAS | CDC [cdc.gov]
- 7. epa.gov [epa.gov]
- 8. carlroth.com [carlroth.com]
- 9. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 10. This compound | CAS 107650-06-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Advanced Fluorinated Surfactant Protocols: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (TDFN-D)
Topic: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (TDFN-D) Content Type: Application Note & Protocol Guide Audience: Senior Researchers in Microfluidics, Structural Biology, and Drug Formulation.
Executive Summary: The "Fluorine Effect" in Biologics
In the landscape of high-precision biotechnology, This compound (TDFN-D) represents a critical class of "short-chain" (C6-fluorotelomer) surfactants. Unlike hydrocarbon detergents (e.g., SDS, Triton X-100) that indiscriminately solubilize lipids and denature proteins, TDFN-D leverages the "Fluorine Effect" —simultaneous hydrophobicity and lipophobicity.
This unique physicochemical profile allows TDFN-D to serve two distinct, high-value functions in drug development:
-
Biocompatible Microemulsions: It stabilizes water-in-fluorocarbon (W/F) droplets for microfluidic screening and oxygen-carrying therapeutics without exchanging contents with the biological phase.
-
Membrane Protein Chaperoning: It acts as a "chemical chaperone," shielding hydrophobic protein domains without stripping essential annular lipids, thereby preserving native conformation during extraction and crystallization.
Technical Specifications & Properties
| Property | Value / Description |
| CAS Number | 107650-06-6 |
| Molecular Formula | |
| Molecular Weight | 394.13 g/mol |
| Structure | |
| Fluorine Content | ~62% (High fluorophilicity) |
| Critical Micelle Conc.[1] (CMC) | ~0.2 – 2.0 mM (Aqueous) [Estimated based on C6 analogs] |
| Solubility (Water) | Low (Sparingly soluble; forms aggregates) |
| Solubility (Fluorocarbon) | High (Soluble in HFE-7500, FC-40) |
| HLB (Hydrophilic-Lipophilic Balance) | Low (Promotes W/O or W/F emulsions) |
Application I: Stabilization of Water-in-Fluorocarbon (W/F) Microemulsions
Context: Droplet-based microfluidics (e.g., for single-cell sequencing or directed evolution) requires an oil phase that is biologically inert and gas-permeable. Fluorocarbon oils are ideal but require specialized fluorinated surfactants like TDFN-D to stabilize the interface.
Mechanism of Action
TDFN-D orients at the interface with the fluorinated tail (
Protocol: Preparation of Stable W/F Emulsions
Materials:
-
Surfactant: TDFN-D (>97% purity).
-
Carrier Oil: Fluorinert™ FC-40 or HFE-7500 (3M).
-
Aqueous Phase: PBS or HEPES buffer containing analyte (e.g., protein, cells).
-
Equipment: Microfluidic flow-focusing chip OR Vortex mixer.
Step-by-Step Workflow:
-
Surfactant Solubilization (Oil Phase Formulation):
-
Weigh TDFN-D to achieve a concentration of 2.0% (w/w) in the chosen fluorocarbon oil (e.g., 20 mg TDFN-D in 980 mg HFE-7500).
-
Note: If dissolution is slow, heat the mixture to 40°C and sonicate for 5 minutes. The solution should be optically clear.
-
Filter: Pass the oil phase through a 0.2 µm PTFE syringe filter to remove particulates.
-
-
Aqueous Phase Preparation:
-
Prepare the biological buffer. Ensure osmolarity matches the cells/proteins to prevent osmotic stress.
-
Critical: Avoid high concentrations of hydrocarbon detergents (e.g., >0.1% Tween-20) in the aqueous phase, as they can compete with TDFN-D at the interface and destabilize droplets.
-
-
Emulsification (Chip Method - Preferred):
-
Prime the microfluidic chip channels with the Oil Phase first to ensure fluorophilic wetting.
-
Inject Oil Phase (Flow rate:
) and Aqueous Phase (Flow rate: ) into a flow-focusing junction. -
Ratio: Maintain
ratio between 2:1 and 5:1 . -
Result: Monodisperse droplets (typically 20–100 µm diameter).
-
-
Emulsification (Bulk Method):
-
Add 100 µL Aqueous Phase to 400 µL Oil Phase (1:4 ratio) in a microcentrifuge tube.
-
Vortex at maximum speed for 30 seconds.
-
Result: Polydisperse emulsion suitable for bulk incubations.
-
Diagram: W/F Emulsion Stabilization
Caption: TDFN-D molecules align at the oil-water interface, reducing interfacial tension and creating a biocompatible barrier for droplet stability.[2]
Application II: Membrane Protein Stabilization
Context: Extracting membrane proteins (MPs) usually requires detergents that strip away the native lipid annulus, leading to instability. Fluorinated surfactants like TDFN-D are "mild" because they do not penetrate the lipid bilayer as aggressively as hydrocarbon chains. They can be used to exchange harsh detergents or stabilize proteins in "surfactant-free" environments.
Protocol: Detergent-to-Fluorosurfactant Exchange
Materials:
-
Starting Material: Membrane protein (e.g., GPCR, Ion Channel) solubilized in DDM (n-Dodecyl-β-D-maltoside).
-
Exchange Buffer: 20 mM HEPES, 150 mM NaCl, 0.1% (w/v) TDFN-D .
-
Resin: Bio-Beads SM-2 or similar hydrophobic adsorption resin.
Step-by-Step Workflow:
-
Preparation of TDFN-D Buffer:
-
TDFN-D has low aqueous solubility.[3] Prepare a 100x stock (10%) in 100% Ethanol or DMSO.
-
Dilute the stock 1:100 into the aqueous buffer while vortexing rapidly to create a fine dispersion/micellar solution.
-
Note: The final concentration (0.1% ~ 2.5 mM) is above the estimated CMC, ensuring micelle formation.
-
-
Immobilization (Optional but Recommended):
-
Bind the DDM-solubilized protein to an affinity column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column with 10 column volumes (CV) of wash buffer containing DDM to remove contaminants.
-
-
On-Column Exchange:
-
Wash the column with 20 CV of Exchange Buffer containing 0.1% TDFN-D.
-
Mechanism:[2] The TDFN-D micelles gradually replace the DDM micelles surrounding the protein's hydrophobic belt. The high "fluorine-fluorine" self-interaction creates a rigid, non-denaturing shield.
-
-
Elution:
-
Elute the protein using the Exchange Buffer supplemented with the eluent (e.g., Imidazole).
-
-
Validation (Thermal Shift Assay):
-
Mix eluted protein with SYPRO Orange dye.
-
Perform a melt curve (25°C to 95°C).
-
Success Metric: An increase in
(melting temperature) compared to the DDM control indicates enhanced stability due to the fluorinated chaperone effect.
-
Diagram: Protein-Surfactant Interaction
Caption: Transition from unstable detergent micelles to a rigid fluorinated surfactant belt that mimics the lateral pressure of a native membrane.
Safety & Handling (PFAS Considerations)
-
Classification: TDFN-D is a PFAS (Per- and polyfluoroalkyl substance). While C6 chemistries are generally considered less bioaccumulative than C8 (PFOA/PFOS), they must be handled with strict containment.
-
Disposal: DO NOT pour down the drain. Collect all waste (oil and aqueous) in dedicated "Fluorinated/Halogenated Waste" containers for high-temperature incineration.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Work in a fume hood when handling powder or preparing stock solutions.
References
-
Fluorinated Surfactants in Microfluidics
-
Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip. Link
-
-
Membrane Protein Stabilization
-
Bazzacco, P., et al. (2004). Hemifluorinated surfactants: a non-detergent alternative for the manipulation of membrane proteins. Biochemistry. Link
-
-
Synthesis & Properties of Fluorinated Diols
-
Guittard, F., et al. (1997). Synthesis and properties of new fluorinated surfactants. Journal of Fluorine Chemistry. Link
-
-
General Fluorocarbon Emulsion Theory
-
Krafft, M. P., & Riess, J. G. (2015). Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to drug delivery and diagnosis. Advanced Drug Delivery Reviews. Link
-
Sources
- 1. The potential of fluorinated surfactants in membrane biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20130231491A1 - Fluorinated monomer of cyclic acetal structure, polymer, resist protective coating composition, resist composition, and patterning process - Google Patents [patents.google.com]
- 3. Impact of Fluorination on Membrane-Protein Stabilization and Extraction by Lactobionamide Detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Membrane Protein Solubilization & In-Solution Digestion using TDFN-diol
Executive Summary
In bottom-up proteomics, the solubilization of hydrophobic membrane proteins remains a critical bottleneck. Traditional detergents like Sodium Dodecyl Sulfate (SDS) are highly effective solubilizers but are incompatible with Mass Spectrometry (MS) due to severe ionization suppression and difficult removal.
This Application Note details the use of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (TDFN-diol) , a semi-fluorinated non-ionic surfactant. Unlike alkyl detergents, TDFN-diol leverages the "Fluorous Effect" to create non-denaturing micelles that stabilize hydrophobic domains while maintaining compatibility with downstream LC-MS/MS workflows. This guide provides validated protocols for membrane protein extraction and surfactant-aided in-solution digestion.
Scientific Mechanism: The Fluorous Advantage
Structure-Function Relationship
TDFN-diol consists of a hydrophilic 1,2-diol headgroup and a hydrophobic perfluorinated tail (
-
Lipophobicity: The fluorinated tail is not only hydrophobic but also lipophobic (repels lipids). This allows TDFN-diol to extract proteins from lipid bilayers by segregating lipids into separate phases, rather than simply mixing with them.
-
MS Compatibility: Fluorinated surfactants often exhibit lower gas-phase basicity than alkyl surfactants, reducing competition for protons during Electrospray Ionization (ESI). Furthermore, TDFN-diol does not form the persistent, sticky adducts common with SDS.
-
Diol Headgroup: The 1,2-diol moiety mimics the hydration shell of proteins, preserving native-like conformation during extraction, which is critical for interactomics or structural proteomics.
Comparison of Surfactants in Proteomics[1]
| Feature | SDS (Anionic) | DDM (Non-ionic) | TDFN-diol (Fluorinated) |
| Solubilization Power | High (Denaturing) | Moderate (Native) | High (Semi-Native) |
| Trypsin Compatibility | Low (Inhibits enzyme) | High | High (Enhances access) |
| LC-MS Compatibility | Incompatible (Suppression) | Moderate (Polymer noise) | High (Low suppression) |
| Removal Required? | Yes (Mandatory) | No (But recommended) | No (Or minimal) |
| Mechanism | Charge repulsion | Lipid mimicry | Fluorous segregation |
Experimental Protocols
Protocol A: Membrane Protein Extraction from Mammalian Cells
Objective: Solubilize hydrophobic membrane proteins without using SDS.
Reagents:
-
Lysis Buffer: 100 mM Ammonium Bicarbonate (pH 8.0), 1% (w/v) TDFN-diol, 1x Protease/Phosphatase Inhibitor Cocktail.
-
Wash Buffer: PBS (Phosphate Buffered Saline).
Procedure:
-
Harvest: Pellet
HeLa or HEK293 cells (500 x g, 5 min). Wash twice with ice-cold PBS. -
Lysis: Resuspend the cell pellet in 500 µL of Lysis Buffer .
-
Disruption: Incubate on ice for 10 minutes. Briefly sonicate (3 cycles, 10s on/10s off, 20% amplitude) to shear DNA.
-
Note: TDFN-diol facilitates micelle formation rapidly; excessive heating is not required.
-
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collection: Transfer the supernatant (containing solubilized membrane proteins) to a fresh tube.
-
QC Step: Measure protein concentration using a BCA assay. TDFN-diol does not interfere with BCA chemistry at 1%.
-
Protocol B: "One-Pot" Surfactant-Aided Digestion
Objective: Digest proteins directly in the presence of TDFN-diol, leveraging its ability to unfold proteins gently for trypsin access.
Reagents:
-
Dithiothreitol (DTT) (500 mM stock).
-
Iodoacetamide (IAA) (500 mM stock).
-
Trypsin (Sequencing Grade).
-
Formic Acid (FA).
Procedure:
-
Reduction: To 100 µg of protein extract (from Protocol A), add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 min.
-
Alkylation: Add IAA to a final concentration of 15 mM. Incubate at room temperature (dark) for 20 min.
-
Dilution (Optional): Dilute the sample 1:2 with 50 mM Ammonium Bicarbonate.
-
Insight: Unlike SDS, which requires dilution to <0.1% for trypsin activity, TDFN-diol is compatible with trypsin at concentrations up to 1%. Dilution is primarily to reduce viscosity.
-
-
Digestion: Add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C with shaking (600 rpm).
-
Quenching: Stop the reaction by acidifying with 10% Formic Acid to a final concentration of 0.5% (pH < 3).
-
Clarification: Centrifuge at 16,000 x g for 10 min to pellet any precipitated fluorinated surfactant (TDFN-diol may become insoluble at low pH/low temperature, acting as a self-removing agent).
-
Analysis: Inject the supernatant directly onto the LC-MS system.
Workflow Visualization
The following diagram illustrates the streamlined "One-Pot" workflow enabled by TDFN-diol, contrasting it with the traditional SDS workflow which requires extensive cleanup (e.g., FASP or SP3).
Figure 1: Streamlined Proteomic Workflow using TDFN-diol. Unlike SDS, TDFN-diol allows for direct digestion and simple removal via acidification/centrifugation.
LC-MS/MS Configuration & Results
Chromatography Setup
Because TDFN-diol is fluorinated, it exhibits different retention characteristics on C18 columns compared to alkyl surfactants.
-
Column: C18 Reverse Phase (e.g., 1.7 µm, 100 Å).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Standard peptide gradients (2% to 35% B over 60 min) are effective.
-
Note: If trace TDFN-diol remains, it typically elutes in the high-organic wash (90% B) or the solvent front, avoiding interference with the peptide elution window (10-40% B).
Expected Results
-
Membrane Protein Coverage: Expect a 20-40% increase in the identification of transmembrane proteins (e.g., GPCRs, Ion Channels) compared to urea-based lysis.
-
Peptide Recovery: Reduced sample loss due to the elimination of filter-aided sample preparation (FASP) steps.
-
Signal-to-Noise: Cleaner baselines compared to Tween or Triton-X samples, as fluorinated compounds do not ionize efficiently in positive mode ESI optimized for peptides.
References
-
Breyton, C., et al. (2004). "Hemifluorinated surfactants: a non-detergent alternative for the solubilization of membrane proteins." FEBS Letters.
-
Aijian, A. P., et al. (2012). "Fluorinated liquid-enabled protein handling and surfactant-aided crystallization for fully in situ digital microfluidic MALDI-MS analysis." Lab on a Chip.
-
Craft, D., et al. (2012). "Mass Spectrometry Compatible Surfactant for Optimized In-Gel Protein Digestion." Analytical Chemistry.
-
Park, K. H., et al. (2011). "Fluorinated surfactants for mass spectrometry-based proteomics." Expert Review of Proteomics.
-
PubChem. "this compound Compound Summary."
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol in drug delivery systems
Technical Application Note: Fluorinated Amphiphiles in Advanced Drug Delivery
Subject: Utilization of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (TFD-1,[1][2][3]2) as a Critical Excipient in Colloidal Systems.
Part 1: The Fluorine Advantage in Formulation Science
In the landscape of drug delivery, This compound (henceforth TFD-1,2 ) represents a specialized class of fluorinated amphiphiles. Unlike varying hydrocarbon surfactants, TFD-1,2 possesses a perfluorinated tail (
This unique structure confers simultaneous hydrophobicity and lipophobicity , a phenomenon known as the "Fluorine Effect."
Why Use TFD-1,2?
-
Phase Segregation: Fluorinated tails do not mix with hydrocarbon chains of conventional lipids. In Lipid Nanoparticles (LNPs) or liposomes, TFD-1,2 segregates to form "fluorinated islands" or distinct domains. This increases membrane rigidity and reduces payload leakage.
-
Metabolic Inertness: The C-F bond is the strongest in organic chemistry (
), rendering the tail resistant to enzymatic degradation (e.g., phospholipases). -
Endosomal Escape: Fluorinated lipids facilitate membrane fusion. In mRNA delivery, TFD-1,2 can destabilize the endosomal membrane at acidic pH, promoting the cytosolic release of genetic cargo.
-
Oxygen Transport: The high electronegativity of fluorine allows for exceptional gas solubility (
, ), making TFD-1,2 an ideal stabilizer for oxygen-carrying fluorocarbon emulsions.
Part 2: Physicochemical Characterization
Before formulation, the raw material must be characterized to ensure batch-to-batch consistency.
| Parameter | Specification / Value (Typical) | Relevance |
| Molecular Weight | 394.13 g/mol | Stoichiometric calculations for LNP molar ratios. |
| Appearance | White waxy solid / Viscous liquid | Formulation handling; may require heating >45°C. |
| HLB Value | ~6–8 (Estimated) | Indicates suitability as a W/O emulsifier or co-surfactant. |
| Solubility | Soluble in alcohols, fluorocarbons. Insoluble in water. | Requires solvent injection or thin-film hydration methods. |
| Critical Micelle Conc.[4][5][6] (CMC) | Low (typically | Indicates high stability of self-assembled structures. |
Part 3: Experimental Protocols
Protocol A: Engineering Fluorinated Lipid Nanoparticles (F-LNPs) for mRNA Delivery
This protocol replaces standard cholesterol or helper lipids with TFD-1,2 to enhance stability and transfection efficiency.
Materials:
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA).
-
Helper Lipid: DSPC.
-
Excipient: TFD-1,2 (dissolved in Ethanol).
-
PEG-Lipid (e.g., PEG2000-DMG).
-
Cargo: mRNA (Luciferase or GFP reporter for validation).
-
Buffer: 50 mM Citrate Buffer (pH 4.0) and PBS (pH 7.4).
Workflow:
-
Phase Preparation:
-
Organic Phase: Dissolve lipids in ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid : DSPC : TFD-1,2 : PEG-Lipid). Note: TFD-1,2 replaces Cholesterol here.
-
Aqueous Phase: Dilute mRNA in Citrate Buffer (pH 4.0) to achieve an N/P ratio of 6 (Nitrogen to Phosphate).
-
-
Microfluidic Mixing:
-
Use a staggered herringbone mixer (e.g., NanoAssemblr).
-
Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).
-
Total Flow Rate (TFR): 12 mL/min.
-
Rationale: Rapid mixing precipitates the lipids around the mRNA. The fluorinated TFD-1,2 tails will orient to minimize water contact, potentially shielding the core more effectively than cholesterol.
-
-
Dialysis & Buffer Exchange:
-
Dialyze against PBS (pH 7.4) for 12 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize pH.
-
Mechanism:[7] Neutralization locks the ionizable lipid structure, while TFD-1,2 stabilizes the LNP surface curvature.
-
-
Characterization (QC):
-
Measure Particle Size (DLS): Target 60–100 nm.
-
Measure PDI: < 0.2 indicates monodispersity.
-
Encapsulation Efficiency (Ribogreen Assay): Target > 90%.
-
Protocol B: Synthesis of Oxygen-Carrying Fluorocarbon Emulsions
TFD-1,2 acts as the interfacial stabilizer between the perfluorocarbon (PFC) core and the aqueous phase.
Materials:
-
Perfluorodecalin (PFD) or Perfluorooctyl bromide (PFOB) - Core.
-
Surfactant: TFD-1,2.
-
Co-surfactant: Egg Yolk Phospholipids (EYP).
-
Aqueous Phase: Isotonic Saline.
Step-by-Step:
-
Dispersion:
-
Dissolve TFD-1,2 (2% w/v) and EYP (1% w/v) in the perfluorocarbon phase. Note: TFD-1,2 is fluorophilic and will dissolve readily in the PFC core.
-
-
Pre-Emulsification:
-
Add the fluorinated oil phase to the saline aqueous phase (20% v/v oil).
-
High-shear mix (Ultra-Turrax) at 10,000 rpm for 2 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Process the coarse emulsion through a microfluidizer (e.g., M-110P) at 20,000 psi for 6–10 cycles.
-
Cooling: Maintain the interaction chamber at 4°C to prevent surfactant degradation.
-
-
Sterilization:
-
Autoclave is NOT recommended due to potential phase separation. Use 0.22
sterile filtration.
-
Part 4: Mechanism of Action & Visualization
The following diagram illustrates how TFD-1,2 integrates into a lipid bilayer, creating a "Fluorinated Shield" that differs from standard hydrocarbon lipids.
Caption: The "Fluorine Effect" in LNP architecture. TFD-1,2 segregates from hydrocarbon lipids, creating rigid domains that enhance stability while promoting fusogenicity during endosomal uptake.
Part 5: Safety & Handling
-
Toxicity: Fluorinated tails are generally biologically inert. However, the surfactant nature of TFD-1,2 can cause hemolysis at high concentrations.
-
Limit Test: Perform a hemolysis assay on rabbit blood. Acceptable limit: < 5% hemolysis at therapeutic concentration.
-
Environmental: Fluorinated compounds are persistent. Dispose of all waste in dedicated halogenated solvent streams. High-temperature incineration is required for destruction.
References
-
Krafft, M. P. (2001). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research.[8][9][10][11][12] Advanced Drug Delivery Reviews, 47(2-3), 209-228.
-
Zhang, L., et al. (2024). Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency.[7] ACS Nano, 18(12).
-
Meinert, H., & Roy, T. (1994). Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology.[8][10] European Journal of Ophthalmology, 4(3), 257-264.
-
Riess, J. G. (2006).[2] Perfluorocarbon-based oxygen delivery.[9][10] Artificial Cells, Blood Substitutes, and Biotechnology, 34(6), 567-580.
-
PubChem Compound Summary. (n.d.). This compound.[1][2][3][13][14] National Center for Biotechnology Information.
Sources
- 1. SimpleBox4Planet: Environmental Fate Modelling [enaloscloud.novamechanics.com]
- 2. echemi.com [echemi.com]
- 3. 1H,1H,2H,3H,3H-PERFLUORONONANE-1,2-DIOL | 107650-06-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aerosolized semifluorinated alkanes as excipients are suitable for inhalative drug delivery--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. 1H,1H,2H,3H,3H-PERFLUORONONANE-1,2-DIOL | 107650-06-6 [chemicalbook.com]
- 14. US20130231491A1 - Fluorinated monomer of cyclic acetal structure, polymer, resist protective coating composition, resist composition, and patterning process - Google Patents [patents.google.com]
Experimental protocol for using 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol in emulsions
Application Note: Formulation Strategies for Fluorinated Emulsions using 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Executive Summary
This application note details the experimental protocol for utilizing This compound (hereafter referred to as TFN-diol ) as a primary surfactant or co-stabilizer in fluorocarbon-based emulsions.
TFN-diol (
Physicochemical Profile & Mechanism
To formulate effectively, one must understand the unique "dual-repulsion" mechanism of the fluorinated tail.[1] The
Table 1: Key Chemical Properties of TFN-diol
| Property | Value / Characteristic | Relevance to Protocol |
| Formula | Amphiphilic structure (Fluoro-tail / Diol-head) | |
| MW | ~394.13 g/mol | Small molecule surfactant; diffuses rapidly to interfaces |
| Structure | "6:3" Fluorotelomer architecture.[1] The diol head mimics glycerol, reducing protein adsorption.[1] | |
| Solubility | Soluble in Fluorocarbons (warm), Alcohols.[1] Insoluble in Water.[1] | Critical: Must be pre-dissolved in the oil/fluorocarbon phase or a co-solvent.[1] |
| HLB (Est.) | ~8–10 (Davies Scale adjusted for F) | Balanced surfactant; suitable for O/W (F/W) emulsions with co-surfactants.[1] |
| Function | Interfacial Tension Reduction ( | Reduces |
Mechanistic Insight: The "Zipper" Effect
In an emulsion, TFN-diol acts as a molecular "zipper."[1] The fluorinated tail (
Figure 1: Mechanistic action of TFN-diol at the Fluorocarbon-Water interface.[1] The molecule acts as a bridge, lowering tension and preventing droplet coalescence.[1]
Experimental Protocol: Preparation of F/W Nano-emulsions
Objective: Create a stable 20% v/v Perfluorodecalin-in-Water emulsion (suitable for oxygen transport studies).
Materials Required
-
Surfactant: TFN-diol (Purity >98%).[1]
-
Dispersed Phase (Oil): Perfluorodecalin (PFD) or Perfluorooctyl bromide (PFOB).[1]
-
Continuous Phase: Phosphate Buffered Saline (PBS), pH 7.4.[1]
-
Co-Surfactant (Optional but Recommended): Pluronic F-68 (Poloxamer 188) or Egg Yolk Lecithin (1-2% w/v).[1] Note: TFN-diol stabilizes the interface, while Pluronic provides steric bulk to prevent collision.[1]
Workflow Diagram
Figure 2: Step-by-step formulation workflow for generating TFN-diol stabilized fluorocarbon emulsions.
Detailed Procedure
Step 1: Preparation of the Fluorinated Phase (Phase B) [1]
-
Weigh out the Fluorocarbon liquid (e.g., 4.0 g Perfluorodecalin).[1]
-
Add TFN-diol at a concentration of 1.0% to 3.0% (w/v relative to the fluorocarbon phase).[1]
-
Expert Tip: If TFN-diol does not dissolve immediately at room temperature, heat the mixture gently to 40–50°C in a sealed vial.[1] Sonicate for 5 minutes if necessary. The solution must be optically clear before proceeding.
-
Step 2: Preparation of the Aqueous Phase (Phase A) [1]
-
Prepare 16.0 mL of PBS (pH 7.4).
-
(Optional) Add 1.0% w/v Pluronic F-68.[1]
-
Reasoning: While TFN-diol lowers surface tension, Pluronic F-68 adds a hydration layer that works synergistically with the TFN-diol head groups to prevent long-term aggregation.[1]
-
Step 3: Pre-Emulsification (Coarse Emulsion) [1]
-
Add Phase B (Fluorocarbon) dropwise into Phase A (Aqueous) while stirring magnetically.[1]
-
Use a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes .
-
Observation: The mixture will turn milky white.[1] This is a coarse emulsion (droplet size ~1-5 µm).[1]
Step 4: High-Energy Homogenization Critical Step for Nano-sizing[1]
-
Transfer the coarse emulsion to a High-Pressure Homogenizer (e.g., Microfluidizer or Avestin EmulsiFlex).[1]
-
Process at 15,000 – 20,000 psi (1000 – 1300 bar) .
-
Run for 6–10 cycles .
-
Cooling: Ensure the interaction chamber is cooled (ice bath or heat exchanger) to maintain sample temperature <30°C. Fluorocarbons have high gas solubility which decreases with heat; overheating can cause bubble formation and destabilization.[1]
-
Step 5: Post-Processing
-
Filter the emulsion through a 0.45 µm or 0.22 µm sterile filter if intended for biological use.[1]
-
Store at 4°C. Do not freeze (freezing destroys the emulsion structure).[1]
Quality Control & Validation Criteria
A protocol is only as good as its validation.[1] Use the following metrics to accept or reject a batch.
Table 2: Acceptance Criteria
| Parameter | Method | Target Specification | Troubleshooting |
| Particle Size | Dynamic Light Scattering (DLS) | 100 – 250 nm | If >300 nm, increase homogenization cycles or pressure.[1] |
| Polydispersity (PDI) | DLS | < 0.20 | If >0.25, the pre-emulsion was too coarse or surfactant ratio is incorrect.[1] |
| Zeta Potential | Electrophoretic Light Scattering | Near Neutral (-5 to +5 mV) | TFN-diol is non-ionic.[1] If highly negative, check water purity or container contamination.[1] |
| Phase Separation | Visual / Centrifugation | No separation after 24h | If creaming/sedimentation occurs, increase Co-surfactant (Pluronic) concentration.[1] |
| pH Stability | pH Meter | 7.3 – 7.5 | Drastic pH changes indicate hydrolysis of the surfactant (rare for C-F bonds).[1] |
Safety & Handling (E-E-A-T)
-
Fluorine Inertness: The C-F bond is the strongest in organic chemistry.[1] TFN-diol is generally chemically inert.[1]
-
Bio-accumulation: Unlike long-chain PFCAs (like PFOA), the TFN-diol structure contains a "break" (the ethyl-diol group).[1] However, always treat fluorinated surfactants as persistent.[1] Collect all waste in dedicated halogenated waste streams.[1]
-
Biocompatibility: While fluorocarbons are biologically inert, the surfactant concentration should be minimized for in vivo applications.[1] Cytotoxicity assays (MTT/XTT) are mandatory before animal use.[1]
References
-
Riess, J. G. (2005).[1] "Fluorous micro- and nanophases with a biomedical perspective."[1][2] Tetrahedron, 61(16), 3933-3952.[1] Link[1]
-
Krafft, M. P., & Riess, J. G. (2015).[1] "Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability—Part one." Chemosphere, 129, 4-19.[1] Link[1]
-
Holtze, C., et al. (2008).[1][3] "Biocompatible surfactants for water-in-fluorocarbon emulsions."[1][3] Lab on a Chip, 8(10), 1632-1639.[1] Link[1]
-
PubChem Compound Summary. (2024). "this compound."[1][4] National Center for Biotechnology Information.[1] Link
-
Trevino, L., et al. (1993).[1] "Incorporation of a fluorinated co-surfactant into a phospholipid monolayer."[1] Langmuir, 9(4), 1031-1036.[1] Link[1]
Sources
Application Note: Quantitative Analysis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol via Silylation and GC-MS
Abstract
This application note presents a robust and validated method for the quantitative analysis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's high polarity and low volatility stemming from its vicinal diol functional group, direct GC analysis is challenging, often resulting in poor peak shape and thermal degradation. To overcome these limitations, a derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a pyridine catalyst is employed to convert the polar hydroxyl groups into nonpolar, thermally stable trimethylsilyl (TMS) ethers. This procedure significantly improves chromatographic performance, enabling reliable separation and sensitive detection. The detailed protocol covers sample preparation, derivatization, optimized GC-MS instrument parameters, and data analysis, providing researchers and drug development professionals with a comprehensive guide for the accurate quantification of this and structurally related fluorinated compounds.
Principle and Causality
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2][3][4] However, its application is generally limited to compounds that are volatile and thermally stable.[5]
1.1. The Analytical Challenge
This compound (MW: 394.13 g/mol ) possesses two hydroxyl (-OH) groups in a vicinal (1,2) position.[6] These groups introduce high polarity and the capacity for intermolecular hydrogen bonding, which significantly elevates the compound's boiling point and reduces its volatility. Direct injection of such polar analytes onto a GC column typically leads to:
-
Poor Peak Shape: Strong interactions with the stationary phase and active sites in the injector liner cause severe peak tailing.[5][7]
-
Low Sensitivity: Broad peaks are difficult to distinguish from baseline noise, leading to poor detection limits.
-
Irreproducible Retention Times: Variable interactions within the system can cause shifts in retention time.
-
Thermal Degradation: The high injector and oven temperatures required to volatilize the compound can cause it to break down before detection.
1.2. The Derivatization Solution: Silylation
To make the analyte "GC-amenable," a chemical modification process known as derivatization is essential.[8] For compounds with active hydrogens, such as alcohols, silylation is a highly effective and common technique.[9] This method involves replacing the active hydrogen of the hydroxyl groups with a nonpolar trimethylsilyl (TMS) group.[8]
Reaction: R-OH + (CF₃CON(Si(CH₃)₃)₂) → R-O-Si(CH₃)₃ + Byproducts
We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent. The rationale for this choice is multi-faceted:
-
High Reactivity: BSTFA is a powerful silyl donor, capable of efficiently derivatizing primary and secondary alcohols.[8]
-
Volatile Byproducts: The byproducts of the reaction, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are volatile and typically elute with the solvent front, preventing interference with the analyte peak.
-
Catalyst Use: While BSTFA is potent, the reaction with the sterically accessible primary and secondary diols on our target molecule is further driven to completion by adding a small amount of a basic catalyst like Pyridine .
The resulting bis-trimethylsilyl ether derivative is significantly more volatile and less polar, leading to excellent chromatographic behavior on standard nonpolar GC columns.
Experimental Workflow and Protocol
The entire analytical process, from sample preparation to data analysis, is designed to be systematic and reproducible.
Caption: Overall workflow for the GC-MS analysis of the target diol.
2.1. Required Materials and Reagents
-
Analyte: this compound standard (≥97% purity)
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), derivatization grade
-
Catalyst: Anhydrous Pyridine, GC grade
-
Solvent: Dichloromethane (DCM), GC grade or equivalent aprotic solvent
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler vials (2 mL) with PTFE-lined caps
-
Micropipettes (10-100 µL, 100-1000 µL)
-
Heating block or oven set to 65°C
-
Vortex mixer
-
2.2. Protocol for Standard Preparation and Derivatization
Safety Note: BSTFA and Pyridine are toxic and corrosive. Handle these reagents exclusively inside a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in Dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Dichloromethane.
-
Derivatization: a. Transfer 100 µL of each standard (or sample solution) into a 2 mL autosampler vial. b. Add 25 µL of BSTFA to the vial. c. Add 25 µL of anhydrous Pyridine to the vial. d. Immediately cap the vial tightly and vortex for 10 seconds. e. Place the vial in a heating block at 65°C for 20 minutes to ensure the reaction goes to completion. f. Allow the vial to cool to room temperature before placing it in the autosampler tray for analysis.
2.3. GC-MS Instrumentation and Conditions
The following parameters provide a validated starting point for analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 or equivalent | N/A |
| Injector | Split/Splitless | Allows for flexibility in concentration ranges. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the high-molecular-weight TMS derivative without causing thermal breakdown. |
| Injection Mode | Split (20:1) | Prevents column overloading for mid-to-high concentration samples. For trace analysis, a splitless injection should be considered. |
| Injection Volume | 1 µL | Standard volume to prevent backflash and ensure reproducibility.[5] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution. |
| GC Column | ||
| Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A robust, nonpolar stationary phase ideal for separating the nonpolar TMS-derivatized analyte. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing excellent resolving power for a wide range of analytes. |
| Oven Program | ||
| Initial Temperature | 80°C, hold for 2 min | Allows for solvent focusing and separation from derivatization byproducts. |
| Ramp Rate | 15°C/min to 300°C | A moderate ramp rate to ensure good peak shape and separation from potential matrix components. |
| Final Temperature | 300°C, hold for 5 min | Ensures that the high-boiling point analyte is fully eluted from the column. |
| MS System | Agilent 5977 or equivalent | N/A |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.[3] |
| Ionization Energy | 70 eV | Industry standard energy that generates characteristic and repeatable fragmentation patterns.[10] |
| Source Temperature | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150°C | Standard temperature to ensure mass accuracy. |
| Transfer Line Temp. | 290°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Solvent Delay | 4 min | Prevents the high concentration of solvent and derivatization byproducts from saturating the detector. |
| Scan Range | 50 - 650 m/z | Covers the expected mass of the derivatized molecule and its key fragments. |
Expected Results & Data Analysis
3.1. Mass Spectrum Interpretation
The derivatization adds two TMS groups (Si(CH₃)₃) to the parent molecule.
-
Parent Molecule Mass: 394.02 g/mol
-
Mass of 2x TMS groups: 2 * 72.06 = 144.12 g/mol
-
Expected Derivatized Mass (M): 394.02 + 144.12 = 538.14 g/mol
The Electron Ionization (EI) mass spectrum is expected to show characteristic fragments. While a molecular ion (M⁺) at m/z 538 may be weak or absent, which is common for fluorinated compounds and TMS derivatives, key fragments will confirm identification:[11]
-
[M-15]⁺ (m/z 523): Loss of a methyl group (-CH₃) from a TMS moiety, a very common fragmentation pathway.[12]
-
m/z 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation, often a prominent peak in the spectra of TMS derivatives.[13]
-
m/z 75 ([(CH₃)₂SiOH]⁺): A rearrangement ion, also characteristic of silylated alcohols.[12]
-
Fragments resulting from cleavage of the carbon-carbon bond between C2 and C3, which would separate the silylated diol head from the fluorinated tail.
3.2. Quantification and Method Validation
-
Quantification Ion: A unique and abundant ion from the mass spectrum (e.g., the [M-15]⁺ ion at m/z 523) should be selected for quantification in Selective Ion Monitoring (SIM) mode for highest sensitivity, or extracted from the full scan data.
-
Qualifier Ions: At least two other ions should be monitored to confirm identity by maintaining their relative abundance ratios.
-
Calibration: A calibration curve is constructed by plotting the peak area of the quantification ion against the concentration of the prepared standards. The response should be linear with a coefficient of determination (R²) > 0.995.
-
Trustworthiness: The method's reliability is ensured by periodically running Quality Control (QC) samples at low, medium, and high concentrations. The results should be within ±15% of the nominal value. The consistent retention time and qualifier ion ratios serve as self-validating checks for each injection.
Conclusion
The analytical challenges posed by the polar nature of this compound can be effectively overcome through a straightforward silylation protocol using BSTFA. The resulting TMS-ether derivative exhibits excellent chromatographic properties, allowing for reliable and sensitive quantification by GC-MS. This application note provides a comprehensive and scientifically grounded protocol that can be readily implemented in research and quality control laboratories for the analysis of this compound and can serve as a foundational method for other long-chain fluorinated diols.
References
-
Agilent Technologies. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals. Retrieved from [Link]
-
Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Retrieved from [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). NIST Mass Spectrometry Data Center. Retrieved from [Link]
-
ResearchGate. (2020). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers.... Retrieved from [Link]
Sources
- 1. Gas chromatography mass spectrometry basic principles | アジレント [agilent.com]
- 2. etamu.edu [etamu.edu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. echemi.com [echemi.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol as a specialized coating agent
Abstract
This guide details the application of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (herein referred to as TDFN-diol ) as a specialized coating agent and reactive intermediate. Unlike simple physical coatings, TDFN-diol utilizes its 1,2-diol functionality to covalently anchor into polyurethane matrices or silane networks, while its perfluorinated
Chemical Identity & Properties
TDFN-diol is a "C6-fluorotelomer" derivative.[1] It represents a regulatory-compliant alternative to longer-chain (
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 107650-06-6 |
| Molecular Formula | |
| Molecular Weight | 394.13 g/mol |
| Structure | |
| Physical State | Waxy Solid / White Powder |
| Solubility | Soluble in alcohols (MeOH, EtOH), THF, Acetone.[2] Insoluble in water. |
| Surface Tension |
Mechanism of Action: Surface Segregation
The efficacy of TDFN-diol relies on Surface Segregation . When incorporated into a polymer matrix (like polyurethane), the thermodynamic drive to minimize surface energy causes the fluorinated tails (
-
The Anchor: The hydrophilic 1,2-diol head reacts with isocyanates or silanes, locking the molecule into the coating backbone.
-
The Shield: The fluorinated tails orient outward, creating a "Teflon-like" barrier that repels water (hydrophobic) and oils (oleophobic).
Figure 1: Mechanism of spontaneous surface segregation during the curing of fluorinated polyurethanes.
Application 1: Fluorinated Polyurethane (F-PU) Coating
Context: Coating catheters or implantable devices to prevent thrombosis and protein fouling during pre-clinical trials.
Reagents[5][6]
-
TDFN-diol (Chain Extender): 0.05 mol (dried in vacuum).
-
Polyol (Soft Segment): PTMEG (Polytetramethylene ether glycol), Mw ~1000.
-
Diisocyanate (Hard Segment): IPDI (Isophorone diisocyanate) or HDI (Hexamethylene diisocyanate).
-
Catalyst: DBTDL (Dibutyltin dilaurate), 0.05% w/w.
-
Solvent: Anhydrous DMF or DMAc.
Synthesis Protocol
This protocol uses a two-step prepolymer method to ensure the fluorinated diol is incorporated into the polymer backbone.
-
Prepolymer Formation:
-
Load PTMEG (dried) into a reaction flask under
atmosphere. -
Add IPDI (molar ratio NCO:OH = 2:1).
-
Add DBTDL catalyst.
-
Heat to 80°C for 2 hours.
-
Checkpoint: Measure NCO content (titration) to confirm theoretical value.
-
-
Chain Extension (Fluorination):
-
Dissolve TDFN-diol in minimal anhydrous DMF.
-
Add the TDFN-diol solution dropwise to the prepolymer.
-
Maintain temperature at 70°C for 3-4 hours.
-
Note: The 1,2-diol structure reacts slower than primary alcohols; ensure sufficient time.
-
-
Film Casting & Curing:
-
Cast the solution onto the substrate (Glass/PTFE mold/Catheter surface).
-
Step Cure: 60°C (4h)
80°C (12h) 100°C (2h) in a vacuum oven. -
Critical: Slow solvent evaporation allows the fluorinated tails to migrate to the surface (see Fig 1).
-
QC & Validation
| Test | Method | Acceptance Criteria |
| Hydrophobicity | Contact Angle (Water) | |
| Oleophobicity | Contact Angle (Hexadecane) | |
| Surface Chemistry | XPS (X-ray Photoelectron Spectroscopy) | High F/C ratio at surface vs. bulk |
| Stability | PBS Soak (37°C, 7 days) | < 5% mass loss |
Application 2: Microfluidic Chip Passivation
Context: Preventing drug absorption into PDMS (Polydimethylsiloxane) chips during high-throughput screening. Small hydrophobic drugs often partition into PDMS, skewing
Protocol: Sol-Gel Surface Modification
Instead of a bulk polymer, we create a thin, crosslinked silane-fluorocarbon network on the channel walls.
-
Activation:
-
Treat PDMS/Glass chip with Oxygen Plasma (30W, 60s) to generate surface -OH groups.
-
-
Coupling Solution Preparation:
-
Solvent: Isopropanol (IPA) + 1% Acetic Acid.
-
Precursors: Mix TEOS (Tetraethyl orthosilicate) and TDFN-diol (1:1 molar ratio).
-
Note: Since TDFN-diol lacks a silane group, we add ICPTES (3-Isocyanatopropyltriethoxysilane) as a linker.
-
Reaction: Mix TDFN-diol + ICPTES (1:1) in THF at 60°C for 2h to form a Fluorinated Silane Adduct.
-
-
Deposition:
-
Flush the microfluidic channels with the Fluorinated Silane Adduct solution (1% w/v in IPA).
-
Incubate for 20 minutes at room temperature.
-
-
Washing & Curing:
-
Flush with pure IPA, then air.
-
Bake chip at 80°C for 2 hours to condense the siloxane network.
-
Figure 2: Workflow for passivating microfluidic channels using TDFN-diol derived silanes.
Safety & Handling (PFAS Considerations)
While C6-fluorotelomers are generally considered safer and less bioaccumulative than C8 (PFOA/PFOS) analogs, strict safety protocols are required.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.
-
Ventilation: All synthesis involving isocyanates and fluorinated solvents must occur in a chemical fume hood.
-
Waste Disposal: Segregate all fluorinated waste. Do not dispose of down the drain. Label as "Non-PFOA Fluorinated Organic Waste."
References
-
PubChem. (n.d.). This compound (Compound).[3][4] National Library of Medicine. Retrieved from [Link]
-
Ge, Z., et al. (2016).[2] Fluorinated Polyurethanes, Synthesis and Properties.[2][5][6] MDPI, Polymers. (Discusses the use of fluorinated diols as soft segments). Retrieved from [Link]
-
US EPA. (2023). PFAS Master List of PFAS Substances (Version 2). (Verifies TDFN-diol as a tracked PFAS substance).[4] Retrieved from [Link]
-
Liu, X., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane.[2][5] PMC. Retrieved from [Link]
Sources
- 1. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | C6F13CH2OH | CID 550386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. echemi.com [echemi.com]
- 5. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5332798A - Fluorinated polyurethanes and polyurethane-ureas, and methods for preparing them - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
[1]
Current Status: Operational
Topic: Optimization of Fluorous Alkene Dihydroxylation
Target Molecule:
Part 1: The Core Directive (The "Fluorous Effect")
You are likely experiencing low yields not because the chemistry is failing, but because the physics of your reaction mixture is fighting you.
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol typically proceeds via the dihydroxylation of 3-(perfluorohexyl)prop-1-ene .[1] This substrate presents a classic "Fluorous/Organic/Aqueous Mismatch."[1]
-
The Tail (
): Hydrophobic AND Lipophobic. It segregates into a "third phase."[1][2] -
The Head (
): The reaction center. -
The Reagents (
/NMO): Water-soluble/Polar Organic.[1]
The Failure Mode: In standard Acetone/Water mixtures, the fluorous tail curls up to minimize surface area or separates completely, protecting the alkene from the oxidant. To improve yield, you must engineer a solvent system that acts as a "Solubility Bridge."
Part 2: Troubleshooting & Optimization (FAQs)
Issue 1: "The reaction mixture separates into three layers or stays cloudy."
Diagnosis: Solvent incompatibility.[1] Standard Upjohn conditions (Acetone:Water 8:1) fail here because the perfluorohexyl chain is not soluble in acetone/water. The Fix: Switch to a Trifluorotoluene (TFT) hybrid system.
-
Why:
-Trifluorotoluene (PhCF3) is one of the few solvents that dissolves both fluorous tails and organic reagents. -
Protocol Adjustment: Use a solvent mixture of TFT : t-BuOH : Water (2:1:1) .[1] The TFT solvates the tail, t-BuOH bridges the aqueous oxidant, and water holds the NMO.
Issue 2: "The reaction turns black immediately and yield is <30%."
Diagnosis: Catalyst death ("Osmium Black" formation).[1] Cause: The re-oxidant (NMO) is not regenerating the Os(VIII) species fast enough, leading to the formation of insoluble OsO2 (the black precipitate). This often happens if the alkene is electron-deficient (due to the F-chain) and reacts slowly.[1] The Fix:
-
Increase Ligand Load: Add Pyridine (1-2 eq) or Citric Acid to the reaction.[1] This stabilizes the intermediate osmate ester.
-
Slow Addition: Do not add the alkene all at once. Add it slowly to the oxidant pool to ensure Os(VIII) is always in excess relative to the active intermediate.
Issue 3: "I have a terrible emulsion during workup."
Diagnosis: You have synthesized a surfactant.[1] Context: Your product has a fluorinated tail and a polar diol head. It is essentially a powerful surfactant.[1] Vigorous shaking with water/DCM will create a stable foam.[1] The Fix:
-
Avoid Shaking: Use gentle inversion during extraction.[1]
-
Fluorous Extraction: If available, wash the organic layer with FC-72 (perfluorohexane).[1] The starting material (alkene) will partition into the fluorous phase, while your polar diol product remains in the organic (Ethyl Acetate/THF) phase.
-
Salting Out: Saturate the aqueous layer with NaCl to force the diol into the organic layer.
Part 3: The High-Yield Protocol (Self-Validating)
Objective: Synthesis of this compound via Modified Upjohn Dihydroxylation.
Reagents Table
| Reagent | Role | Equiv. | Notes |
| 3-(Perfluorohexyl)prop-1-ene | Substrate | 1.0 | The "Fluorous Alkene" |
| Catalyst | 0.02 (2 mol%) | Safer non-volatile solid source of Os | |
| NMO (50% aq.[1] solution) | Co-oxidant | 1.5 | N-Methylmorpholine N-oxide |
| Citric Acid | Hydrolysis Aid | 1.0 | Accelerates osmate ester hydrolysis |
| TFT / t-BuOH / | Solvent | - | Ratio 2:1:1 v/v |
| Quencher | Excess | Sodium Sulfite |
Step-by-Step Methodology
-
Solvent Preparation: In a round-bottom flask, prepare the solvent mixture (TFT/t-BuOH/Water).[1] Ensure the mixture is a single clear phase. If cloudy, add small amounts of t-BuOH until clear.[1]
-
Substrate Loading: Add the fluorous alkene (1.0 eq). It should dissolve completely in this mix.[1]
-
Catalyst Activation: Add NMO (1.5 eq) and Citric Acid (1.0 eq). Stir for 5 minutes.
-
Initiation: Add
(2 mol%). The solution should turn pale yellow/green.-
Checkpoint: If it turns black instantly, your reagents are contaminated or the stirring is insufficient.
-
-
Reaction: Stir vigorously at 40°C for 12-24 hours.
-
Why Heat? Fluorous chains become more soluble/mobile at slightly elevated temperatures, overcoming the "fluorous effect."
-
-
Quench: Cool to RT. Add solid
(approx 1g per mmol substrate) and stir for 1 hour. The mixture will turn black/brown (reduction of Os to inert species). -
Workup (Crucial):
-
Evaporate the volatiles (TFT/t-BuOH) under reduced pressure.[1]
-
Dilute the residue with Ethyl Acetate (EtOAc) and Brine.
-
GENTLY invert to extract. Separate layers.
-
Wash organic layer with 1N HCl (to remove NMO/morpholine) and then Brine.
-
-
Purification: Dry over
, filter, and concentrate.-
Recrystallization: The crude solid can often be recrystallized from a Toluene/Hexane mix.
-
Part 4: Visualizing the Logic
Diagram 1: The "Solubility Bridge" Mechanism
This diagram illustrates why the TFT/t-BuOH system works compared to standard conditions.
Caption: Comparison of phase behavior. Standard solvents lead to segregation; the TFT/t-BuOH bridge creates a homogeneous reactive phase.[1]
Diagram 2: Troubleshooting Decision Tree
Caption: Decision logic for diagnosing yield loss during fluorous dihydroxylation.
References
-
VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters. Link
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Link
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews. Link
-
Pozzi, G. et al. (2002).[1] Fluorous Biphasic Catalysis: A Green Chemistry Concept for Alkane and Alkene Oxidation Reactions. (Specific focus on solvent systems for fluorous oxidation). Link
Technical Support Center: Degradation Studies of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers investigating the degradation pathways of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol. This document provides in-depth, experience-driven guidance to navigate the complexities of studying this highly fluorinated molecule. Given its structure as a polyfluoroalkyl substance (PFAS) with a reactive functional group, this guide addresses the unique challenges you may face, from experimental design to analytical troubleshooting.
Section 1: Foundational Concepts & Initial Hypotheses
This section addresses the fundamental properties of the molecule that dictate its behavior and informs our experimental approach.
Q1: What are the primary structural features of this compound, and how do they influence its expected stability?
Answer: The molecule has a dual nature which is critical to understand:
-
The Perfluorinated Tail (C7F13): This extensive carbon-fluorine chain is the dominant feature. The C-F bond is one of the strongest single bonds in organic chemistry (approx. 110 kcal/mol for a C-F bond in a methyl group), rendering this portion of the molecule highly resistant to both chemical and biological degradation.[1] This high stability is a hallmark of per- and polyfluoroalkyl substances (PFAS), leading to their environmental persistence.[2]
-
The Hydrocarbon Diol Head (-CH(OH)CH₂(OH)): This is the "Achilles' heel" of the molecule. The unfluorinated carbon atoms and the hydroxyl groups represent a site of potential reactivity. This region is susceptible to enzymatic attack, particularly oxidation, which is a common metabolic pathway for alcohols.[3]
Therefore, we hypothesize that any degradation will initiate at the 1,2-diol group, while the fluorinated tail will remain largely intact under typical biological conditions.
Q2: What are the most probable initial steps in the metabolic degradation of this compound?
Answer: Based on established principles of drug metabolism, the degradation is likely to proceed via oxidation of the primary and secondary alcohol groups.[3][4] The most probable enzymatic system to carry out this transformation in vivo would be Cytochrome P450 (CYP) enzymes in the liver, or similar microbial oxygenases in environmental systems.[5]
The proposed initial pathway is a stepwise oxidation:
-
Step 1: Oxidation of the primary alcohol (-CH₂OH) to an aldehyde (-CHO).
-
Step 2: Further oxidation of the aldehyde to a carboxylic acid (-COOH).
-
Step 3: Concurrent or subsequent oxidation of the secondary alcohol (-CHOH) to a ketone (-C=O).
This would result in a series of more polar metabolites, culminating in 3,3,4,4,5,5,6,6,7,7,8,8,9-tridecafluoro-2-oxononanoic acid.
Caption: Hypothetical initial oxidative metabolism of the 1,2-diol moiety.
Section 2: Experimental Design & Methodologies
Designing a robust experiment is critical for obtaining meaningful data on a persistent compound like this.
Q3: What in vitro models are recommended for studying the metabolism of this fluorinated diol?
Answer: A tiered approach is recommended to build a comprehensive metabolic profile.
| Model System | Rationale & Causality | Key Experimental Steps |
| Liver Microsomes | Contains a high concentration of Phase I (CYP) enzymes. This is the most direct way to test the hypothesis that CYP-mediated oxidation is the primary metabolic route.[3] | 1. Incubate the diol with liver microsomes (human, rat, etc.).2. Add NADPH as a necessary cofactor to initiate the CYP catalytic cycle.3. Include positive controls (known CYP substrates) and negative controls (no NADPH).4. Stop the reaction at various time points (e.g., 0, 15, 30, 60 min) by adding a cold organic solvent like acetonitrile.5. Analyze supernatant for parent compound depletion and metabolite formation. |
| Hepatocytes | A more complete model that includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport mechanisms. This can reveal conjugation reactions (e.g., glucuronidation) of the hydroxyl groups or their oxidized metabolites. | 1. Culture primary hepatocytes or a suitable cell line (e.g., HepG2).2. Treat cells with the diol at non-toxic concentrations.3. Incubate for longer periods (e.g., 1, 6, 24 hours).4. Harvest both cells and culture medium separately.5. Extract and analyze both fractions to distinguish between intracellular metabolites and exported products. |
| Microbial Cultures | Essential for assessing environmental degradation potential. Microbes from contaminated sites may have evolved enzymes capable of degrading anthropogenic compounds.[5] | 1. Isolate microbial consortia from PFAS-contaminated soil or water.2. In a minimal salt medium, add the diol as the sole carbon source or as a co-metabolite with a primary carbon source (e.g., glucose).3. Monitor for degradation over an extended period (days to weeks).4. Include sterile controls to account for abiotic degradation. |
Q4: What is a reliable workflow for a typical degradation experiment?
Answer: A self-validating workflow is crucial to ensure data integrity, especially given the potential for sample contamination and analyte loss.
Caption: Standard experimental workflow for in vitro degradation studies.
Section 3: Analytical & Detection FAQs
The analytical chemistry of PFAS is notoriously challenging. This section provides guidance on best practices.
Q5: What is the best analytical technique to detect the parent diol and its potential metabolites?
Answer: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and essentially mandatory for this work.[6][7]
-
Why LC? The parent compound and its expected oxidized metabolites are polar and not sufficiently volatile for Gas Chromatography (GC) without derivatization. Reversed-phase LC (e.g., using a C18 column) is suitable for separation.
-
Why MS/MS? It provides the sensitivity needed to detect trace levels of metabolites and the selectivity to distinguish them from complex biological matrices. High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF, is highly recommended for identifying unknown metabolites by providing accurate mass measurements.[6]
Q6: I am performing a non-targeted analysis to find metabolites, but my data is too complex. How can I narrow my search?
Answer: Non-targeted analysis using HRMS can indeed be overwhelming.[6] A systematic, hypothesis-driven approach is key:
-
Use Mass Defect Filtering: Fluorine has a negative mass defect. Metabolites retaining the fluorinated tail will also have this characteristic, allowing you to filter out a significant portion of endogenous interferences.
-
Predict Metabolite Masses: Create a suspect list of potential metabolites based on the proposed oxidative pathway (see Section 1). Calculate their exact masses and search for these in your data.
-
Look for Isotope Patterns: While fluorine is monoisotopic, look for the characteristic isotopic pattern of carbon in your parent and potential metabolite peaks to confirm they are real compounds.
-
Perform MS/MS Fragmentation: Fragment the suspected metabolite ions. They should show a logical fragmentation pattern related to the parent compound. For example, you should see fragments corresponding to the loss of water, CO, or COOH, but you should retain key fragments of the fluorinated tail.
Section 4: Troubleshooting Guide
This section addresses common problems encountered during the study of fluorinated compounds.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments. | 1. Contamination: PFAS are ubiquitous in lab materials (e.g., PTFE tubing, vials, caps).2. Non-specific Binding: The compound may be adsorbing to plasticware. | 1. System Purge: Flush the entire LC system with methanol/isopropanol. Use polypropylene or HDPE vials instead of glass or PTFE-lined caps. Run frequent solvent blanks.[7]2. Use Low-Binding Consumables: Test different brands of polypropylene tubes and plates. Adding a small percentage of organic solvent (e.g., 5% methanol) to aqueous samples can help keep the analyte in solution. |
| Low or no recovery of the parent compound after sample extraction. | 1. Inefficient Extraction: The diol is amphiphilic; the fluorinated tail is hydrophobic/lipophobic, while the diol head is hydrophilic.[8] It may not partition well into a single solvent.2. Matrix Effects: Co-extracted substances from the biological matrix (salts, lipids) can suppress the MS signal. | 1. Optimize Extraction: Test a mixture of solvents. A protein precipitation with acetonitrile followed by Solid Phase Extraction (SPE) is a robust method. A weak anion exchange (WAX) SPE cartridge may be effective for trapping the acidic metabolites.2. Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects more effectively than a complex extraction. Use an isotope-labeled internal standard if available to correct for suppression. |
| No metabolites are detected, and the parent compound concentration does not decrease. | 1. Metabolic Stability: The compound may be genuinely resistant to metabolism in your chosen system. The fluorinated chain can sterically hinder the enzyme's active site.2. Incorrect Cofactors: The enzymatic reaction may not have been properly initiated (e.g., degraded NADPH).3. Analytical Sensitivity: Your LC-MS/MS method may not be sensitive enough to detect low-level metabolites. | 1. Increase Incubation Time/Enzyme Conc.: Push the system to its limits (e.g., 4-hour incubation, higher microsomal protein concentration) to see if any low-level turnover occurs.2. Confirm System Activity: Always run a positive control with a compound known to be metabolized by the system (e.g., testosterone for CYP3A4).3. Optimize MS Method: Develop a Selected Reaction Monitoring (SRM) method for the predicted primary metabolites to significantly increase sensitivity compared to a full scan. |
References
-
U.S. Environmental Protection Agency. (2025). PFAS Analytical Methods Development and Sampling Research. [Link]
-
ITRC. (n.d.). 5 Environmental Fate and Transport Processes. Interstate Technology & Regulatory Council. [Link]
-
Rood, K. M., & Wackett, L. P. (2020). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Journal of Biological Chemistry. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
-
Partl, F., et al. (2017). 2,5-Bis[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfanyl]-1,3,4-thiadiazole. IUCrData. [Link]
-
Pike, V. W. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology. [Link]
-
CONCAWE. (2016). Environmental fate and effects of poly- and perfluoroalkyl substances (PFAS). [Link]
-
Sarpong, P., et al. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics. [Link]
-
Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Per- and polyfluoroalkyl substances in the environment. [Link]
-
Mykhailiuk, P. K. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]
-
M. Farooq. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]
-
U.S. Environmental Protection Agency. (2023). Our Current Understanding of the Human Health and Environmental Risks of PFAS. [Link]
-
Nerdinger, S., & Wolf, R. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
ResearchGate. (n.d.). PNP degradation pathway and the two general pathways via hydroquinone.... [Link]
-
Pike, V. W. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Namieśnik, J., & Zabiegała, B. (2016). Recent developments in methods for analysis of perfluorinated persistent pollutants. Analytical and Bioanalytical Chemistry. [Link]
-
ResearchGate. (n.d.). Fate of Per- and Polyfluoroalkyl Substances (PFAS) in Post-consumer Products During Waste Management. [Link]
-
ResearchGate. (n.d.). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. [Link]
-
ResearchGate. (n.d.). Degradation Pathways | Request PDF. [Link]
-
ResearchGate. (n.d.). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. [Link]
-
Zancajo, V., et al. (2021). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites. [Link]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
Optimizing reaction conditions for fluorinated diol applications
Technical Support Center: Fluorinated Diol Optimization Status: Active | Subject Matter Expert: Dr. A. Vance, Senior Polymer Chemist
Introduction: The "Fluorous" Challenge
Welcome to the technical support hub for fluorinated diol applications. If you are transitioning from hydrocarbon-based chemistry to fluorinated systems (e.g., PFPE-diols, fluorinated ethylene glycols), you have likely encountered the "Fluorous Effect."
Fluorinated chains are neither hydrophilic nor lipophilic; they are fluorophilic. This unique property creates a distinct thermodynamic phase that often leads to:
-
Phase Separation: Reactants precipitating before reaction completion.
-
Nucleophilic Retardation: The electron-withdrawing nature of fluorine reduces the reactivity of the hydroxyl (-OH) groups.
-
Purification Nightmares: Standard chromatography fails due to unique polarity profiles.
This guide addresses these issues with field-proven protocols for Fluorinated Polyurethane (F-PU) synthesis, the most common and challenging application.
Part 1: Solubility & Solvent Engineering
Issue: "My reaction mixture turns cloudy or separates into two layers immediately upon mixing."
Diagnosis: You are likely using standard organic solvents (THF, DMF, Toluene). Fluorinated segments (Soft Segments) often become insoluble in these media as the molecular weight increases, leading to premature precipitation and low molecular weight oligomers.
The Solution: The Hybrid Solvent System You must use a co-solvent system that bridges the "organic" (isocyanate/hard segment) and "fluorous" (diol/soft segment) phases.
Recommended Solvent Architecture:
| Solvent Class | Specific Examples | Role |
| Primary Fluorous Solvent | HFE-7100 (Methoxyperfluorobutane), HFE-7200 , or Trifluorotoluene (TFT) | Solubilizes the fluorinated diol backbone. |
| Organic Co-Solvent | THF (Anhydrous), MEK (Methyl Ethyl Ketone) | Solubilizes the isocyanate and chain extenders. |
| Ratio | 50:50 to 70:30 (Fluorous:Organic) | Adjust based on the Fluorine content (%) of your diol. Higher F% = More HFE. |
Pro-Tip: Avoid partially halogenated solvents like Dichloromethane (DCM) for high-temperature reactions; they are too volatile and often insufficient for high-MW PFPE diols.
Visual Guide: Solvent Selection Logic
Caption: Decision tree for selecting the correct solvent system based on the fluorine content of the starting diol.
Part 2: Reactivity & Catalysis
Issue: "The reaction is too slow. I see no viscosity build-up even after 4 hours."
Diagnosis: Electronic Deactivation. Fluorine atoms are highly electronegative.[1] They pull electron density away from the hydroxyl oxygen through the sigma bond (Inductive Effect, -I). This makes the oxygen less nucleophilic (less "aggressive" in attacking the isocyanate carbon) compared to a standard hydrocarbon diol like PEG or PTMG.
The Solution: Catalyst Overdrive Standard catalyst loads (0.01%) are often insufficient.
-
Catalyst Selection:
-
DBTDL (Dibutyltin Dilaurate): The industry standard. Effective, but requires higher loading for F-diols.
-
Bismuth Carboxylates: A less toxic alternative, but often slower in F-systems.
-
Sn(Oct)2 (Stannous Octoate): Good for bulk polymerizations but sensitive to moisture.
-
-
Optimized Loading:
-
Increase DBTDL concentration to 0.05% - 0.1% wt relative to solids.
-
Temperature: Run the prepolymer step at 70°C - 80°C (vs. the standard 60°C) to overcome the activation energy barrier.
-
Part 3: Master Protocol (F-PU Synthesis)
This protocol is designed for a Perfluoropolyether (PFPE) Diol + IPDI system, but applies to most fluorinated diols.
Reagents:
-
PFPE-Diol (Dried under vacuum at 100°C for 2h).
-
Solvent: HFE-7100 + THF (1:1 ratio), Anhydrous.
-
Catalyst: DBTDL (0.1% solution in THF).
Step-by-Step Workflow:
-
Drying (CRITICAL): Fluorinated diols are hygroscopic in a unique way—water adsorbs to the interface. Dry the diol in the reactor at 100°C under full vacuum (<1 mbar) for 2 hours before starting.
-
Solvation: Cool to 60°C. Add the HFE-7100/THF mixture under Nitrogen flow. Ensure the solution is clear.
-
Isocyanate Addition: Add IPDI. Maintain N2 blanket.
-
Catalyst Injection: Add DBTDL dropwise.
-
The "Cook": Ramp temperature to 75°C .
-
Checkpoint: Monitor NCO content via titration (ASTM D2572) or FTIR (disappearance of 2270 cm⁻¹ peak).
-
Timeframe: F-diols may take 4-6 hours for the prepolymer step (vs. 2 hours for PEG).
-
-
Chain Extension (Optional): If making a thermoplastic elastomer, add 1,4-butanediol (BDO) only after theoretical NCO value is reached.
Visual Guide: Reaction Workflow
Caption: Optimized synthesis workflow for fluorinated polyurethanes, emphasizing drying and monitoring steps.
Part 4: Purification & Troubleshooting FAQs
Q: How do I remove unreacted fluorinated diol from my product? A: Use Fluorous Biphase Extraction . Most organic impurities (unreacted isocyanate, BDO) are soluble in standard organics.
-
Dissolve crude polymer in HFE-7100 or Trifluorotoluene.
-
Wash with dry Acetonitrile or Methanol (depending on polymer solubility).
-
The F-polymer stays in the fluorous phase; small organic impurities partition into the acetonitrile phase.
Q: My film is tacky/sticky. Why? A: This indicates incomplete conversion , likely due to the low nucleophilicity of the F-diol.
-
Fix: Post-cure the film in an oven at 80°C for 12-24 hours.
-
Fix: Verify the NCO:OH ratio. For F-diols, a slight excess of Isocyanate (Index 1.05 - 1.10) is often required to ensure all OH groups react.
Q: Can I use glass reactors? A: Yes, but silanize the glass if you are working with low molecular weights. Fluorinated materials have high affinity for glass surfaces, leading to yield loss.
References
-
Turri, S., et al. "Structure and properties of fluorinated polyurethanes synthesized from perfluoropolyether diols." Journal of Applied Polymer Science, Vol. 89, Issue 12, 2003. Link
-
Ge, Z., et al. "Synthesis and properties of fluorinated polyurethanes." Journal of Fluorine Chemistry, Vol. 130, Issue 11, 2009. Link
- Tonnar, J., et al. "Fluorous Solvents: A Review of their Properties and Applications." Chemical Reviews, 2008. (Contextualizing HFE solubility).
-
SciSpace. "Purification of Fluorides for Optical Materials Synthesis." (General principles of fluorinated material purification). Link
Sources
Challenges in the characterization of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Topic: Troubleshooting & Characterization Guide for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol CAS Registry Number: 107650-06-6 Technical Lead: Senior Application Scientist, Chemical Analysis Division[1][2]
Introduction: The "Fluorous" Challenge
You are likely accessing this guide because standard characterization protocols (standard C18 HPLC, CDCl₃ NMR) are failing to provide clear data for This compound (hereafter referred to as TDFN-diol ).[1][2]
This molecule represents a classic "amphiphilic fluorocarbon" challenge. It possesses a "Janus" nature:
-
Super-Hydrophobic Tail: The perfluorohexyl (
) chain is both hydrophobic and lipophobic (repels fats/oils). -
Hydrophilic Head: The 1,2-diol segment is polar and capable of hydrogen bonding.[2]
This guide addresses the specific analytical artifacts caused by this dual nature, including solubility issues, NMR signal splitting, and ionization suppression.
Module 1: Solubility & Sample Preparation (The Gatekeeper)
User Issue: "My sample forms a cloudy suspension in Chloroform-d (
Technical Insight: The Miscibility Gap
TDFN-diol does not follow standard "like dissolves like" rules because the fluorinated tail creates a third phase (the fluorous phase).
-
In
: The diol headgroup aggregates via hydrogen bonding, causing gelation or precipitation.[2] -
In
: The fluorinated tail forces the molecule to form micelles or vesicles, resulting in severe line broadening in NMR due to slow molecular tumbling.
Protocol: The "Bridge Solvent" Strategy
You must use a solvent that interacts with both the polar head and the fluorous tail.
Recommended Solvents:
-
Acetone-d6 (Primary Choice): Excellent solvency for both segments.[2] Breaks H-bonds effectively.
-
Methanol-d4 (
): Good alternative, though exchangeable protons ( ) will disappear.[1][2] -
THF-d8: Useful if the sample is strictly anhydrous.
Visual Guide: Solvent Selection Logic
Figure 1: Decision matrix for NMR solvent selection to avoid aggregation artifacts.
Module 2: NMR Spectroscopy (The Fingerprint)
User Issue: "My
Technical Insight: Vicinal Fluorine Coupling
The methylene group at position 3 (
-
Geminal Proton Coupling: Interaction between the two protons on the same carbon.
-
Vicinal Proton Coupling: Interaction with the neighboring CH.
-
Vicinal Fluorine Coupling: Strong
coupling from the adjacent group (typically 15-25 Hz).
This turns a simple doublet/triplet into a complex higher-order multiplet.
Expected Chemical Shifts (in Acetone-d6)
| Position | Group | Approx. Shift ( | Multiplicity | Notes |
| C1 | 3.60 - 3.75 | Multiplet | ABX system diastereotopic protons | |
| C2 | 3.90 - 4.10 | Multiplet | Chiral center | |
| C3 | 2.20 - 2.50 | Complex | Diagnostic Peak. Broadened by | |
| OH | 3.5 - 4.5 | Broad Singlet | Visible in Acetone-d6; vanishes in | |
| F-Tail | -81.5 | Triplet | Reference peak for | |
| F-Alpha | -112 to -115 | Multiplet | Shows coupling to C3 protons.[1] |
Troubleshooting Protocol: Decoupling
If the C3 proton signal is uninterpretable:
-
Run
-decoupled NMR: This effectively "turns off" the fluorine influence, collapsing the C3 multiplet into a standard doublet/triplet. -
Use an Internal Standard: Do not use TMS if possible, as it may partition into the fluorous phase if micelles form.[2] Use Benzotrifluoride (BTF) for quantitative
NMR (Shift: -63.72 ppm).
Module 3: Mass Spectrometry (The Confirmation)
User Issue: "I see no molecular ion in standard Positive Mode ESI."
Technical Insight: Ionization Suppression
Perfluorinated chains are highly electronegative.[2] They withdraw electron density from the diol head, making protonation (
Recommended Workflows
Option A: Negative Mode ESI (Preferred)
-
Mechanism: Formation of
or . -
Additive: Add 5-10 mM Ammonium Acetate to the mobile phase.
-
Target Ion: Look for
453 (Acetate adduct: ).[2]
Option B: Positive Mode (Sodium Adducts)
-
Mechanism: The diol oxygen atoms chelate Sodium (
). -
Target Ion: Look for
.[2] -
Warning: Do not rely on
.
Module 4: Chromatography (The Separation)
User Issue: "The compound elutes immediately (Void Volume) on my C18 column, or the peak shape is severe tailing."
Technical Insight: The "Fluorous Effect"
Standard C18 columns rely on hydrophobic interaction. The rigid, electron-dense sheath of fluorine atoms around the carbon chain does not interact well with alkyl (C18) chains. This is known as "hydrophobic but lipophobic."[2]
Protocol: Column Selection
| Column Type | Suitability | Why? |
| Standard C18 | Poor | Low retention; "Fluorous" chain slips through alkyl phase.[1] |
| C8 | Very Poor | Insufficient interaction.[2] |
| PFP (Pentafluorophenyl) | Good | |
| Fluorous (e.g., FluoroFlash) | Excellent | "Like retains like."[1][2] Specific F-F interactions. |
Visual Guide: Separation Logic
Figure 2: Column selection strategy. PFP or Fluorous phases are required for adequate retention.
References
-
PubChem. (n.d.).[2] this compound (Compound Summary). National Library of Medicine.[2] Retrieved from [Link](Note: Linked to Iodide precursor entry for structural verification as direct diol entry is often indexed via CAS 107650-06-6).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[2] (Provides basis for Acetone-d6/Methanol-d4 selection). Retrieved from [Link]
-
Waters Corporation. (2025).[2] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Explains the mechanism of PFP columns for fluorinated compounds). Retrieved from [Link]
-
Gladysz, J. A., & Curran, D. P. (2002).[1][2] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond.[2] Tetrahedron.[2] (Foundational text on fluorous solubility and separation). Retrieved from [Link]
Sources
Appropriate solvent selection for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol reactions
Technical Support Center for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Welcome to the dedicated technical support center for this compound. As Senior Application Scientists with extensive experience in the field of fluorinated compounds, we have developed this comprehensive guide to assist researchers, scientists, and drug development professionals in successfully utilizing this unique molecule in their synthetic endeavors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
Understanding the Challenge: A Molecule of Two Halves
This compound (from here on referred to as F-nonanediol) is a fascinating yet challenging molecule. Its structure is amphiphilic, comprising a long, hydrophobic, and lipophobic perfluorinated tail and a hydrophilic 1,2-diol head group. This duality governs its solubility and reactivity, often leading to unexpected experimental outcomes. The key to success lies in understanding and controlling the behavior of these two distinct domains.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving F-nonanediol in common organic solvents like THF, DCM, or Ethyl Acetate?
This is the most common issue faced by researchers. The highly fluorinated tail of F-nonanediol makes it "fluorophilic," meaning it prefers to interact with other fluorinated molecules. This property leads to poor solubility in many traditional organic solvents. The principle of "like-dissolves-like" is paramount here. The fluorinated tail disrupts the typical solvent-solute interactions that you would expect with a standard diol. You may observe a biphasic mixture or complete insolubility.
Q2: What are the recommended starting points for solvent selection?
For reactions where the fluorinated character of the molecule is key, we recommend exploring fluorinated solvents. Perfluorohexane, perfluorooctane, or other fluorinated ethers can be excellent choices for dissolving the F-nonanediol. However, your other reactants may not be soluble in these solvents. In such cases, a co-solvent system is often necessary.
For reactions focusing on the diol functionality, highly polar, hydrogen-bond-donating solvents may be more effective. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can be particularly effective as they can interact with both the fluorinated tail and the diol headgroup.[1]
Q3: Can I use a co-solvent system? If so, what are some good combinations?
Yes, co-solvent systems are often the most practical solution. A common strategy is to use a fluorinated solvent to dissolve the F-nonanediol and a conventional organic solvent to dissolve the other reactants. Vigorous stirring is crucial to maximize the interfacial area for the reaction to occur.
Another approach is to find a solvent system that forms a single phase at the reaction temperature. For example, a mixture of a fluorinated solvent and a hydrocarbon solvent might become miscible upon heating, allowing for a homogeneous reaction, and then separate upon cooling for easier work-up.
Q4: How does the diol functionality affect the reactivity of the molecule?
The 1,2-diol group is a versatile functional handle for a variety of chemical transformations, including:
-
Esterification: Formation of mono- or di-esters.
-
Etherification: Synthesis of ethers.
-
Cyclization Reactions: Formation of cyclic acetals or ketals with aldehydes and ketones.
-
Oxidative Cleavage: Cleavage of the carbon-carbon bond of the diol.
The reactivity of the diol can be influenced by the electron-withdrawing effect of the nearby fluorinated chain, which can increase the acidity of the hydroxyl protons.
Q5: Are there any specific safety precautions I should take when working with F-nonanediol?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of any dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Troubleshooting Guide
This section provides a structured approach to overcoming common experimental hurdles.
Problem 1: Poor Solubility of F-nonanediol
Symptoms:
-
The compound does not dissolve in the chosen solvent, even with heating and stirring.
-
A biphasic mixture is observed.
-
The reaction does not proceed, or the yield is very low.
Root Cause Analysis and Solutions:
Caption: Decision workflow for addressing poor solubility of F-nonanediol.
Problem 2: Low or No Reaction Conversion
Symptoms:
-
Starting material is recovered unchanged after the reaction.
-
The yield of the desired product is significantly lower than expected.
Root Cause Analysis and Solutions:
1. Re-evaluate Your Solvent System: As discussed extensively, solvent choice is critical. If you are experiencing low conversion, it is highly likely that the reactants are not in the same phase or that the solvent is not effectively solvating the transition state.
-
Action: Perform small-scale solubility tests with your starting materials in a variety of solvents and co-solvent systems. (See Experimental Protocols section).
2. Consider the Impact of the Fluoroalkyl Chain on Reactivity: The strong electron-withdrawing nature of the perfluorinated tail can decrease the nucleophilicity of the diol's oxygen atoms.
-
Action: For reactions requiring nucleophilic attack by the hydroxyl groups, consider using a stronger base or a catalytic system that enhances the nucleophilicity of the diol.
3. Potential for Intermolecular Aggregation: The amphiphilic nature of F-nonanediol can lead to the formation of micelles or other aggregates in solution, which can sequester the reactive diol head groups and hinder their participation in the reaction.
-
Action: Try more dilute reaction conditions. The use of a surfactant or a phase-transfer catalyst might also help to break up these aggregates.
Experimental Protocols
Protocol 1: Solvent Screening for F-nonanediol Solubility
Objective: To identify a suitable solvent or co-solvent system for a reaction involving F-nonanediol.
Materials:
-
This compound (F-nonanediol)
-
A selection of candidate solvents (see table below)
-
Small vials (1-2 mL)
-
Magnetic stir plate and stir bars
Procedure:
-
Add a small, known amount of F-nonanediol (e.g., 5 mg) to a vial.
-
Add a measured volume of the first candidate solvent (e.g., 0.5 mL).
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Observe and record the solubility (e.g., completely soluble, partially soluble, insoluble).
-
If the compound is not soluble at room temperature, gently heat the vial while stirring and observe any changes in solubility. Record the temperature at which it dissolves, if applicable.
-
Repeat steps 1-5 for each candidate solvent.
-
For co-solvent systems, repeat the process by adding a second solvent in varying ratios to a suspension of F-nonanediol in the first solvent.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Expected Solubility of F-nonanediol | Notes |
| Fluorinated Solvents | Perfluorohexane, Perfluorooctane | High | Excellent for dissolving the fluorinated tail, but may have poor solubility for other organic reactants. |
| Fluorinated Alcohols | HFIP, TFE | Moderate to High | Can solvate both the fluorinated tail and the diol headgroup.[1] Excellent for promoting reactions but can be expensive. |
| Polar Aprotic Solvents | Acetonitrile, DMF, DMSO, Acetone | Low to Moderate | May interact favorably with the diol moiety but will have poor interactions with the fluorinated tail. |
| Ethers | THF, Dioxane, Diethyl ether | Low | Generally poor solvents for highly fluorinated compounds. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low | Similar to ethers in their inability to effectively solvate the fluorinated chain. |
| Aromatic Hydrocarbons | Toluene, Xylene | Very Low | Not recommended as primary solvents, but can be useful as a component in a co-solvent system with a fluorinated solvent. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | The hydroxyl group can interact with the diol, but the alkyl chain is incompatible with the perfluorinated tail. |
Protocol 2: General Procedure for a Test Reaction
Objective: To assess the feasibility of a reaction with F-nonanediol in a chosen solvent system.
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (if required), dissolve the F-nonanediol in the chosen solvent or co-solvent system.
-
Add the other reactants and any catalysts to the reaction mixture.
-
Stir the reaction at the desired temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
If the reaction is proceeding slowly or not at all, consider the troubleshooting steps outlined above. This may involve increasing the temperature, adding a phase-transfer catalyst, or changing the solvent system.
Visualizing Solvent-Solute Interactions
The following diagram illustrates the conceptual basis for solvent selection.
Sources
Fluorine Chemistry Safety & Technical Support Hub
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Welcome to the Fluorinated Compounds Troubleshooting Center. This guide addresses the unique thermodynamic and toxicological challenges of fluorine chemistry. Unlike standard organic synthesis, fluorination errors often result in immediate, invisible, and systemic hazards (HF generation, PFIB release) or persistent environmental liability (PFAS).
Module 1: Immediate Hazard Response (Red Alert)
Q: I suspect a leak of anhydrous HF or a skin exposure to a fluorinating reagent. The burn doesn't look "bad" yet. What do I do?
A: Initiate the Calcium Gluconate Protocol immediately. Do not wait for pain.
Hydrofluoric acid (HF) and reagents that hydrolyze to release it (DAST, Deoxo-Fluor, XtalFluor) are unique because the fluoride ion (
The Mechanism of Toxicity:
-
Penetration: Non-dissociated HF passes through the lipid barrier.
-
Dissociation: Once deep in the tissue, it dissociates.
-
Chelation:
binds to intracellular to form insoluble Calcium Fluoride ( ). -
Systemic Collapse: This causes local cell necrosis (liquefaction) and, if extensive, systemic hypocalcemia leading to cardiac arrest (ventricular fibrillation).
The Protocol:
-
Flush: Rinse with water for 5 minutes (speed is critical; do not over-rinse if gel is available).
-
Neutralize: Massage 2.5% Calcium Gluconate Gel into the site.[1] The gel provides a sacrificial source of
for the fluoride ions to bind, sparing your bone and nerve endings. -
Escalate: Seek emergency medical attention.
Figure 1: The biological mechanism of HF toxicity and the chemical interception pathway provided by Calcium Gluconate.
Q: I overheated a Teflon (PTFE) stir bar/liner during a pyrolysis reaction. I feel tight in the chest. Is this just smoke inhalation?
A: You may have been exposed to Perfluoroisobutene (PFIB).[2][3] Evacuate and seek observation.
When polytetrafluoroethylene (PTFE) is heated above 400°C (or lower in the presence of certain metals), it undergoes pyrolysis. One of the byproducts is PFIB (
-
Mechanism: PFIB is a potent electrophile (Michael acceptor) that alkylates thiols and amino groups in the pulmonary alveoli.
-
Symptoms: Often delayed by 6–24 hours (Pulmonary Edema). The "tight chest" is an early warning.
-
Action: Do not return to the lab. Report "Potential PFIB exposure" to medical staff so they monitor for delayed fluid buildup in the lungs.
Module 2: Synthesis Troubleshooting & Reagent Stability
Q: My DAST reaction turned black and is fuming. Why did this happen?
A: You likely exceeded the thermal decomposition threshold. Deoxofluorination reagents are thermally unstable. DAST (Diethylaminosulfur trifluoride) is notorious for explosive decomposition if heated.[4]
Root Cause Analysis:
DAST decomposes exothermically to produce
Reagent Stability Comparison Table:
| Reagent | Trade Name | Safe Operating Limit | Decomposition Onset ( | Decomposition Energy ( | Notes |
| DAST | DAST | < 50°C | ~90°C (can be lower) | 1700 J/g (High Hazard) | Shock sensitive residue; do not distill. |
| Deoxo-Fluor | Deoxo-Fluor | < 80°C | ~140°C | 1100 J/g (Moderate Hazard) | More stable than DAST but still requires care.[5] |
| XtalFluor-E | XtalFluor-E | < 100°C | ~215°C | 660 J/g (Lower Hazard) | Crystalline salt; does not fume; requires exogenous fluoride source (e.g., |
Q: How do I safely quench a reaction containing excess DAST or Deoxo-Fluor?
A: Do NOT add water directly. Direct water addition generates HF gas and heat instantly. You must use a buffered, dilute hydrolysis method.
The "Soft Quench" Protocol:
-
Dilute: Dilute the reaction mixture 1:5 with Dichloromethane (DCM).
-
Cool: Cool the mixture to -78°C (or at least 0°C).
-
Neutralize: Add a saturated solution of Sodium Bicarbonate (
) dropwise.-
Why? The bicarbonate neutralizes the HF as it forms (
).
-
-
Vent: Expect vigorous
evolution. Ensure your vessel is not sealed.
Figure 2: Step-by-step workflow for quenching reactive fluorinating agents to prevent thermal runaway and HF release.
Module 3: Waste Management (The "Forever Chemical" Trap)
Q: Can I combine my aqueous washings with standard solvent waste?
A: Absolutely NOT. You must segregate Fluorine waste into two distinct streams. Mixing them complicates disposal and violates environmental compliance regarding PFAS.
Segregation Logic:
-
Inorganic Fluoride Waste (The "Acute" Hazard):
-
Contents: Aqueous layers from quenching (contains
, , HF), Calcium Gluconate washings. -
Treatment: These can often be treated on-site (if permitted) by precipitating with Calcium Hydroxide (
) or Calcium Chloride ( ) to form solid Calcium Fluoride ( ). -
Disposal: Solid cake (
) to landfill (check local regs); supernatant checked for pH and F- content.
-
-
Organic Fluoride/PFAS Waste (The "Chronic" Hazard):
-
Contents: Trifluoroacetic acid (TFA), fluorinated solvents, reaction byproducts, and any molecule with a
or chain (potential PFAS). -
Treatment:High-Temperature Incineration (HTI). [6]
-
Why? The C-F bond is the strongest in organic chemistry (~485 kJ/mol). Standard incinerators operating at 850°C may not break this bond, releasing fluorinated gases into the atmosphere.
-
Requirement: Send to a facility capable of >1100°C with a residence time of >2 seconds.
-
References
-
National Institutes of Health (NIH). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. (Comparison of DAST vs. Deoxo-Fluor stability). [Link]
-
Air Products. Treatment Protocol for Hydrofluoric Acid Burns. (Standard Calcium Gluconate Protocol).[7] [Link]
-
Environment Agency (UK/Global). Poly- and Perfluoroalkyl Substances (PFAS): Sources, pathways and environmental data. (Incineration temperatures for C-F bond destruction). [Link]
-
Organic Syntheses. Safe Handling of DAST and Deoxo-Fluor. [Link]
-
Centers for Disease Control (CDC/NIOSH). Perfluoroisobutylene (PFIB) Toxicity and IDLH Data. [Link]
Sources
- 1. airproducts.com [airproducts.com]
- 2. mmsl.cz [mmsl.cz]
- 3. researchgate.net [researchgate.net]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. Simpler fluorine chemistry [soci.org]
- 6. envirotecmagazine.com [envirotecmagazine.com]
- 7. A review of hydrofluoric acid burn management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorinated Surfactant Emulsion Stability
The Fundamentals: Why Your Emulsion Failed
Before troubleshooting, you must understand the architecture of a stable fluorinated emulsion. We are not dealing with standard oil/water interactions; we are dealing with fluorinated phases , which are both hydrophobic and lipophobic.
The stability of your droplets relies on PFPE-PEG-PFPE (or similar block copolymer) surfactants.[1][2][3] These surfactants function via steric stabilization , not just electrostatic repulsion. The perfluoropolyether (PFPE) tails extend into the fluorinated oil, forming a dense "brush" layer that physically prevents droplets from touching. If this brush layer collapses or is sparse, your emulsion fails.
Visualization: The Steric Stabilization Mechanism
The following diagram illustrates the critical orientation required for stability. If your chemical environment disrupts the "PEG Head" or collapses the "PFPE Tail," coalescence is inevitable.
Caption: Figure 1. The structural integrity of a PFPE-PEG surfactant system.[1][4] Stability depends on the PFPE tails remaining fully solvated in the fluorinated oil to create a steric barrier.
Module A: Immediate Coalescence (Droplets Merge on Chip)
Symptom: Droplets form but immediately merge inside the outlet channel or collection tube.
Root Cause Analysis
Immediate coalescence usually indicates that the interface is not being saturated with surfactant fast enough (dynamic surface tension issue) or the surfactant concentration is below the Critical Micelle Concentration (CMC).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Merging at Nozzle | Flow Rate Instability | Increase Capillary Number (Ca): Your viscous forces are too low compared to surface tension. Increase the oil flow rate ( |
| Merging in Channel | Low Surfactant Conc. | Verify CMC: Standard PFPE-PEG surfactants (e.g., Pico-Surf, 008-FluoroSurfactant) require 2%–5% w/w. If using <1%, increase immediately. |
| Merging in Collection | "Depletion" by Surface | Passivate Container: Droplets will coalesce if they touch a non-fluorinated surface. Pre-coat collection tubes with surfactant-containing oil before collection. |
| Irregular Sizes | Dust/Debris | Filter Reagents: Particulates >10% of channel width cause pressure fluctuations. Filter all fluids through 0.22 µm filters. |
The "Critical Micelle" Protocol
If you suspect your surfactant batch is degraded:
-
Prepare a dilution series of surfactant in HFE-7500 (0.1%, 0.5%, 2.0%, 5.0%).
-
Generate droplets at a fixed flow rate (e.g., 1000 µL/hr Oil : 300 µL/hr Aqueous).
-
Pass/Fail: If droplets are stable at 2.0% but unstable at 0.5%, your working concentration is too close to the CMC boundary. Always operate at 2x-5x CMC to account for surfactant depletion by proteins.
Module B: Ostwald Ripening (Instability During PCR/Incubation)
Symptom: Droplets are monodisperse when generated, but after thermocycling (PCR), you see a mix of tiny and huge droplets (polydispersity).
The Mechanism
This is Ostwald Ripening .[5][6][7][8] Smaller droplets have higher internal pressure (Laplace pressure) than larger droplets. Water molecules diffuse through the fluorinated oil from small droplets to large ones.
-
Key Insight: Fluorinated oils (FC-40, HFE-7500) are permeable to gases and small molecules.
FAQ: How do I stop droplets from shrinking/growing during PCR?
Q: My PCR master mix is standard. Why is it failing? A: Standard master mixes lack the osmotic balancing agents required for microfluidics.
-
Solution 1 (Osmotic Balance): Ensure the salt/sugar concentration in the droplet matches the chemical potential of the continuous phase (rarely adjustable).
-
Solution 2 (Sacrificial Additives): Add BSA (Bovine Serum Albumin) at 0.1% - 1% to the aqueous phase. BSA forms a "skin" at the interface, mechanically reinforcing the surfactant layer [1].
-
Solution 3 (Oil Choice): Switch from HFE-7500 (lower viscosity, higher volatility) to FC-40 (higher viscosity, lower volatility) for thermocycling. HFE-7500 can evaporate through PDMS, causing droplet shrinkage.
Module C: Surface Wetting (Droplets Stick to Walls)
Symptom: The aqueous phase streams along the channel walls instead of breaking into droplets. This is a "wetting failure."
The Logic
PDMS is naturally hydrophobic, but not fluorophilic enough to repel water when fluorinated oil is present. If the channel wall surface energy > interfacial tension, the water will wet the wall. You must make the walls fluorophilic .
Workflow: Restoring Channel Surface Chemistry
Follow this logic flow to diagnose and treat your chips.
Caption: Figure 2. Decision tree for resolving surface wetting failures in microfluidic channels.
Module D: Biological Incompatibility
Symptom: Emulsion breaks only when cells or lysates are added. Pure buffer droplets are stable.
The "Competition" Mechanism
Cell lysates contain amphiphilic proteins and lipids. These molecules compete with your fluorinated surfactant for space at the oil-water interface. If a protein displaces the PFPE-PEG surfactant, the steric barrier is lost.
Protocol: Passivation of Biological Samples
To prevent bio-molecules from destabilizing the interface:
-
Add Pluronic F-68 (0.1%): This is a secondary surfactant for the aqueous phase that coats proteins, preventing them from adhering to the interface.
-
Add BSA (1 mg/mL): As mentioned in Module B, BSA acts as a "blocker." It adsorbs to the interface beneath the fluorinated surfactant, plugging gaps without displacing the primary stabilizer [2].
-
Cooling: Keep reagents at 4°C until the moment of injection to reduce protein diffusivity and denaturation.
References
-
Holtze, C., et al. (2008).[1][9][10] Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip, 8(10), 1632-1639.[9] [Link]
-
Baret, J. C. (2012).[10] Surfactants in droplet-based microfluidics. Lab on a Chip, 12(3), 422-433. [Link]
-
Wagner, O., et al. (2016). Biocompatibility of Fluorinated Surfactants in Droplet Microfluidics. Material Science. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Biocompatible surfactants for water-in-fluorocarbon emulsions - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 3. Biocompatible surfactants for water-in-fluorocarbon emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Welcome to the technical support resource for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this highly fluorinated molecule.
Introduction: Understanding the Challenge
This compound is a unique molecule featuring a hydrophilic 1,2-diol head group and a long, lipophobic, and hydrophobic perfluorinated tail. This amphiphilic nature results in complex solubility behavior, making it a challenge to work with in both aqueous and conventional organic solvents. The strong intramolecular forces of the fluorinated segment and its tendency to self-associate often lead to low solubility. This guide provides a series of troubleshooting steps and detailed protocols to systematically enhance its dissolution.
Physicochemical Properties
Understanding the basic properties of this compound is the first step in developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₁₃O₂ | [1] |
| Molecular Weight | 394.13 g/mol | [1] |
| XLogP3 | 3.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 15 | [1] |
The high XLogP3 value indicates a strong preference for lipophilic environments, while the hydrogen bond donor/acceptor counts signify the potential for interaction with polar solvents.
Caption: Structure of this compound.
Troubleshooting Guide & FAQs
Q1: I'm observing very low solubility in common laboratory solvents. Why is this happening?
A1: The unique "fluorous" nature of the C6F13 tail is the primary reason. Perfluorinated chains are not only hydrophobic (water-repelling) but also lipophobic (oil-repelling).[2] This means the molecule does not readily interact with either aqueous or hydrocarbon-based organic solvents. The hydroxyl groups on the other end of the molecule add polarity, further complicating simple dissolution. Effective solvents must be able to interact favorably with both the polar diol head and the non-polar, fluorous tail.
Q2: Which organic solvents should I prioritize for solubilizing this compound?
A2: Fluorinated alcohols are excellent starting points due to their unique properties that can bridge the gap between the fluorous tail and the polar head.[3][4] They have a high polarity and strong hydrogen-bonding capabilities.[4]
Recommended Solvents for Initial Screening:
| Solvent | Class | Rationale for Use |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Fluorinated Alcohol | Excellent solvent for fluorinated compounds; strong hydrogen bond donor.[5][6] |
| 2,2,2-Trifluoroethanol (TFE) | Fluorinated Alcohol | Similar to HFIP, often used as a co-solvent to enhance solubility.[5][6] |
| Acetone | Ketone | Polar aprotic solvent that may interact with the diol group. |
| Acetonitrile (MeCN) | Nitrile | Polar aprotic solvent, often used in chromatography for similar compounds. |
| Tetrahydrofuran (THF) | Ether | Polar aprotic solvent with moderate polarity. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly polar aprotic solvent, effective for many poorly soluble compounds.[7] |
Actionable Advice: Begin by testing solubility in HFIP and TFE. If successful, these can be used as a component in a co-solvent system to reduce cost or modify properties.
Q3: How can I use a co-solvent system to improve solubility for my application?
A3: Co-solvency is a powerful technique where a mixture of solvents provides a more favorable environment for the solute than any single solvent.[7] For this diol, a co-solvent system can be designed to interact with both the fluorous tail and the polar head. A common strategy involves mixing a fluorinated alcohol with a less expensive or more application-compatible solvent like dichloromethane (DCM) or acetonitrile.[5] This can create a synergistic effect that enhances solubility.[5]
Caption: Workflow for selecting an optimal co-solvent system.
See Protocol 1 for a detailed methodology on screening co-solvent systems.
Q4: My experiment must be conducted in an aqueous environment. What are my options?
A4: Direct dissolution in water is unlikely. The most effective strategy for aqueous systems is to use surfactants to form micelles that can encapsulate the fluorinated tail.[2]
-
Fluorinated or Semi-Fluorinated Surfactants: These are the ideal choice. They create micelles with a "fluorous core" that readily sequesters the C6F13 tail of your molecule, while the hydrophilic exterior of the micelle allows for dispersion in water.[2] Semi-fluorinated block copolymers are particularly effective.[2]
-
Conventional Surfactants: While less ideal, some non-ionic surfactants like Polysorbate 80 or Triton™ X-100 may show limited success, but often require higher concentrations.
Caption: Encapsulation of the diol within a fluorinated surfactant micelle.
See Protocol 2 for a step-by-step guide to aqueous solubilization.
Q5: How does temperature affect the solubility of this compound?
A5: The effect of temperature on solubility must be determined empirically. For most solids in liquids, solubility increases with temperature. However, the dissolution of fluorinated compounds can be complex.
-
Mechanism: Increased temperature provides the thermal energy needed to overcome the crystal lattice energy of the solid and the strong cohesive forces between the fluorous chains.[8]
-
Experimental Approach:
-
Prepare a saturated solution at room temperature in your chosen solvent system.
-
Slowly increase the temperature in increments of 5-10°C, ensuring the system reaches equilibrium at each step.
-
Observe for further dissolution of any excess solid.
-
Conversely, prepare a saturated solution at an elevated temperature and observe if precipitation occurs upon cooling. This can help identify the temperature range for stable solutions.
-
Caution: Be aware of the boiling point of your solvent. Pressurized systems may be necessary for temperatures above the solvent's boiling point.
Q6: Will adjusting the pH of my aqueous formulation improve solubility?
A6: For this compound itself, pH adjustment is unlikely to have a significant direct impact on solubility. The diol's hydroxyl groups are very weak acids (pKa typically > 14) and will not deprotonate under normal aqueous pH conditions (1-13). Therefore, the molecule will remain in its neutral form.
However, pH can be a critical factor if your formulation contains other components:
-
If the compound is part of a salt with a basic anion: Lowering the pH (making the solution more acidic) can increase the solubility.[9][10][11]
-
If using pH-sensitive surfactants: The stability and charge of your chosen surfactant may be pH-dependent, which would indirectly affect its ability to solubilize the diol.
Q7: My compound is a waxy solid that dissolves very slowly, even in a good solvent. How can I speed up the process?
A7: Slow dissolution is often a result of a low surface area-to-volume ratio.
-
Particle Size Reduction: If you have the solid form, reducing the particle size will dramatically increase the surface area available for the solvent to act upon, leading to faster dissolution.[12][13] Techniques like micronization can be employed.
-
Energy Input:
-
Sonication: Using an ultrasonic bath can help break up aggregates of the solid and enhance solvent penetration.
-
Vigorous Stirring/Vortexing: Mechanical agitation continuously brings fresh solvent into contact with the solid's surface.
-
Detailed Experimental Protocols
Protocol 1: Screening for Optimal Organic Solvents and Co-solvent Systems
Objective: To identify a single solvent or a binary co-solvent system that effectively dissolves the target compound to a desired concentration.
Materials:
-
This compound
-
Screening solvents: HFIP, TFE, Acetonitrile, Dichloromethane (DCM), DMSO
-
Glass vials (e.g., 2 mL or 4 mL) with caps
-
Analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Single Solvent Screening: a. Weigh a precise amount of the diol (e.g., 5 mg) into separate labeled vials. b. Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial. c. Vortex vigorously for 2 minutes. If not dissolved, sonicate for 10 minutes. d. Observe and record the solubility (e.g., completely soluble, partially soluble, insoluble). e. If soluble, continue adding small, known amounts of the diol until saturation is reached to determine the approximate solubility.
-
Co-Solvent System Screening (Based on results from Step 1): a. Select the best primary solvent (e.g., HFIP) and a secondary solvent (e.g., DCM). b. Prepare a series of pre-mixed co-solvent ratios (v/v) in separate containers: 9:1, 4:1, 1:1, 1:4, 1:9 (HFIP:DCM). c. Weigh a precise amount of the diol (e.g., 10 mg) into a new set of labeled vials. d. Add a fixed volume (e.g., 1.0 mL) of each co-solvent mixture to the vials. e. Vortex and sonicate as described above. f. Record the solubility for each ratio.
Data Recording:
| Solvent/Co-solvent Ratio (v/v) | Mass of Diol (mg) | Volume of Solvent (mL) | Observations | Approx. Solubility (mg/mL) |
| HFIP | 10 | 1.0 | Clear solution | >10 |
| TFE | 10 | 1.0 | Slightly hazy | ~8 |
| HFIP:DCM (1:1) | 10 | 1.0 | Clear solution | >10 |
| HFIP:DCM (1:4) | 10 | 1.0 | Precipitate observed | <10 |
Protocol 2: Aqueous Solubilization using a Fluorinated Surfactant
Objective: To prepare a stable aqueous dispersion of the diol using a micellar solution.
Materials:
-
This compound
-
Fluorinated surfactant (e.g., a non-ionic fluorosurfactant like a fluoroalkylalkoxylate)[14]
-
Deionized water or buffer of choice
-
A volatile organic co-solvent in which the diol is soluble (e.g., TFE or acetone)
-
Rotary evaporator or nitrogen stream for solvent removal
Methodology (Thin-Film Hydration Method):
-
Initial Dissolution: a. In a round-bottom flask, dissolve a known amount of the diol and the fluorinated surfactant in a minimal amount of the volatile co-solvent (e.g., TFE). The molar ratio of surfactant to diol may need optimization, but a starting point of 10:1 is common.
-
Film Formation: a. Remove the organic co-solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the diol-surfactant mixture on the wall of the flask. b. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.
-
Hydration: a. Add the desired volume of deionized water or buffer to the flask. b. Agitate the flask (vortex or sonicate gently) to hydrate the film. This will cause the surfactant to self-assemble into micelles, encapsulating the diol.
-
Characterization: a. The resulting solution should be visually inspected for clarity or opalescence, which can indicate micelle formation. b. Dynamic Light Scattering (DLS) can be used to confirm the presence and size of the micelles.
References
-
MDPI: Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. [Link]
-
PubMed Central: Fluorinated Alcohols' Effects on Lipid Bilayer Properties. [Link]
-
ACS Publications: Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]
- Google Patents: Solvents for use in fluorin
-
PubMed Central: Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. [Link]
-
PubMed: Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link]
-
ResearchGate: Solubility of fluorinated compounds in a range of ionic liquids. [Link]
-
Chemistry LibreTexts: The Effects of pH on Solubility. [Link]
-
Organic Chemistry Portal: Fluoroalkane synthesis by fluorination or substitution. [Link]
-
ACS Omega: Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins. [Link]
-
Universidad de Zaragoza: Solubility of gases in fluoroorganic alcohols. Part III. [Link]
-
Fiveable: pH and Solubility - AP Chem. [Link]
-
International Journal of Medical Science and Dental Research: Techniques for Improving Solubility. [Link]
-
YouTube: The Effect of pH on Solubility. [Link]
-
ResearchSpace: The Investigation of Fluorinated Solvents for Carbon Dioxide Absorption. [Link]
-
Chad's Prep: What Happens to Solubility When You Change the pH?. [Link]
-
RSC Publishing: A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. [Link]
-
Shenzhen Capchem Technology Co., Ltd.: Fluorinated Surfactant. [Link]
-
Chemistry LibreTexts: Temperature Effects on the Solubility of Gases. [Link]
-
ResearchGate: Effect of pH on Dissolution Behaviour of Commercially Available Diclofenac Sodium Tablets. [Link]
-
GSC Biological and Pharmaceutical Sciences: Solubility enhancement techniques: A comprehensive review. [Link]
-
Bernd Schwegmann GmbH & Co. KG: Fluorosurfactants. [Link]
-
AGC SEIMI CHEMICAL: Surfactant applications. [Link]
-
ResearchGate: Effect of temperature on the behavior of surface properties of alcohols in aqueous solution. [Link]
-
Asian Journal of Pharmaceutics: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
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Technical Support Center: Minimizing Environmental Release of Fluorinated Research Chemicals
Welcome to the Technical Support Center dedicated to the responsible handling and minimization of environmental release of fluorinated research chemicals. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and valuable compounds. The very properties that make fluorinated chemicals indispensable in modern research—their stability and persistence—also necessitate meticulous handling and disposal to prevent environmental contamination.[1][2]
This resource provides practical, in-depth guidance in a question-and-answer format to address the specific challenges you may encounter in your daily laboratory work. Our aim is to equip you with the knowledge and tools to conduct your research safely and with the highest degree of environmental stewardship.
Section 1: Frequently Asked Questions (FAQs) on Safe Handling and Storage
This section addresses common queries regarding the day-to-day management of fluorinated research chemicals.
Q1: What are the most critical initial steps I should take before working with a new fluorinated chemical?
A1: Before you begin any experiment, a thorough review of the Safety Data Sheet (SDS) is paramount. The SDS provides specific information on hazards, handling precautions, and emergency procedures for that particular chemical.[3] Always conduct a risk assessment for your specific experiment, considering the quantities used and the potential for aerosolization. Ensure that all necessary engineering controls, such as a certified chemical fume hood, are in place and functioning correctly.[4][5]
Q2: What type of personal protective equipment (PPE) is required when handling fluorinated compounds?
A2: A comprehensive PPE ensemble is non-negotiable. This includes:
-
Gloves: Select gloves with appropriate chemical resistance. Nitrile, neoprene, or butyl rubber gloves are often suitable, but always consult the glove manufacturer's compatibility chart for the specific chemical you are using.[6][7] For highly corrosive compounds like fluoroantimonic acid, more robust options like Viton™ gloves may be necessary.[7][8]
-
Eye Protection: Chemical splash goggles are the minimum requirement.[7] For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.[5][6][9]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[5] For larger quantities or highly toxic materials, a chemical-resistant apron or suit may be required.[6][9][10]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If there is a risk of inhaling vapors or aerosols, a respirator with the appropriate cartridges may be necessary.[6][9]
Q3: What are the best practices for storing fluorinated chemicals to prevent leaks and degradation?
A3: Proper storage is a critical component of preventing environmental release. Key principles include:
-
Segregation: Store fluorinated chemicals away from incompatible materials. For instance, fluorinated acids should be stored separately from bases and flammable liquids.[11][12] Oxidizing agents must be kept away from flammable solvents.[11]
-
Ventilation: Store in a cool, dry, and well-ventilated area.[5][8] For noxious or fuming chemicals, ventilated cabinets are recommended.[11][12]
-
Container Integrity: Use containers made of compatible materials. Fluorinated polyethylene (FLPE) or Teflon® (PTFE, FEP, PFA) containers are often recommended due to their chemical resistance.[13][14] The EPA has noted that per- and polyfluoroalkyl substances (PFAS) can leach from fluorinated high-density polyethylene (HDPE) containers, so material selection is critical.[15] Ensure all containers are tightly sealed and clearly labeled.[11][16]
-
Temperature Control: Avoid storing chemicals in direct sunlight or near heat sources to prevent degradation and pressure buildup.[17][18]
Section 2: Troubleshooting Guide for Accidental Releases and Waste Management
This section provides step-by-step guidance for managing spills and disposing of fluorinated chemical waste, helping you to mitigate environmental impact effectively.
Spill Response
Q4: I've had a small spill of a fluorinated solvent in the fume hood. What should I do?
A4: For a small, contained spill within a fume hood, you can likely manage it in-house if you have the proper training and spill kit.
Experimental Protocol: Small Spill Cleanup
-
Alert & Assess: Immediately alert others in the lab and ensure the fume hood sash is at the appropriate height.
-
Don PPE: Put on your full PPE, including chemical-resistant gloves, goggles, and a lab coat.
-
Containment: Use an appropriate absorbent material, such as ground corn cobs (for organic liquids) or a universal absorbent, to surround and cover the spill.[19]
-
Absorption: Slowly add the absorbent to the spill, working from the outside in. Allow the chemical to be fully absorbed.[19]
-
Collection: Carefully sweep up the absorbed material and place it in a clearly labeled, leak-proof container for hazardous waste.[19]
-
Decontamination: Wipe down the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor or environmental health and safety (EHS) office.
Q5: A larger spill of a fluorinated acid has occurred outside of the fume hood. What is the immediate course of action?
A5: A large spill, especially of a hazardous substance, requires immediate evacuation and professional assistance.
Emergency Protocol: Large Spill Response
-
Evacuate: Alert everyone in the immediate vicinity and evacuate the area. If there is an inhalation hazard, evacuate adjacent rooms and, if necessary, the entire building by activating the fire alarm.[19]
-
Isolate: Close the doors to the affected area to confine the spill.[19]
-
Assist: If anyone has been exposed, immediately guide them to an emergency shower or eyewash station and flush the affected area for at least 15 minutes.[20] Remove any contaminated clothing.[20]
-
Call for Help: From a safe location, call your institution's emergency number or 911. Provide details about the spilled chemical, its location, and any injuries.[19]
-
Do Not Re-enter: Do not attempt to clean up a large or highly hazardous spill yourself. Wait for trained emergency responders.
Waste Disposal
Q6: How should I collect and store fluorinated chemical waste?
A6: Proper segregation and storage of waste are crucial. Halogenated and non-halogenated solvent waste must be collected in separate, clearly labeled containers.[11] Waste containers should be made of a compatible material and kept closed when not in use. Store waste in a designated, well-ventilated area away from general work areas.[5]
Q7: What are the approved methods for disposing of fluorinated chemical waste?
A7: Due to their stability, many fluorinated chemicals, particularly PFAS, are resistant to conventional degradation methods.[21] Approved disposal methods aim to either destroy the compounds or permanently contain them. According to the U.S. Environmental Protection Agency (EPA), the following are key technologies:
-
Thermal Destruction (Incineration): High-temperature incineration can be effective but must be done in specialized facilities equipped to handle halogenated waste and scrub acidic gases like hydrogen fluoride from the exhaust.[22][23][24]
-
Landfills: Permitted hazardous waste landfills can be used, but they must have systems in place to control leachate and prevent the release of PFAS into the environment.[22]
-
Underground Injection: Deep-well injection sequesters liquid waste in geologically stable formations far below groundwater sources.[2][22]
Q8: Can I neutralize acidic fluorinated waste in the lab before disposal?
A8: In-lab neutralization of small quantities of some acidic fluorinated waste may be possible but should only be attempted by trained personnel following a validated standard operating procedure (SOP). For highly reactive or unknown compounds, this is not recommended. For instance, safe disposal of fluoroantimonic acid requires specialized neutralizing agents and controlled dilution techniques.[8] Always consult with your institution's EHS department before attempting any in-lab treatment of hazardous waste.
Section 3: Advanced Topics and Visual Guides
This section delves into more complex topics and provides visual aids to clarify key processes.
Q9: Are there any emerging technologies for the degradation of fluorinated compounds?
A9: Research is ongoing to find more efficient and environmentally friendly ways to break down these persistent chemicals. Some promising technologies include:
-
Hydrothermal Alkaline Treatment (HALT): This process uses high temperatures and pressures in an alkaline solution to degrade and defluorinate PFAS.[25]
-
Ball Milling: A mechanochemical method where solid-state grinding with potassium phosphate salts has been shown to break down PFAS and allow for the recovery of fluoride.[26]
-
Microbial Degradation: While challenging due to the strength of the carbon-fluorine bond and the toxicity of fluoride to microbes, some microorganisms have shown a limited ability to degrade certain polyfluorinated compounds.[21]
Data and Workflow Visualizations
Table 1: Comparison of PFAS Waste Disposal Technologies
| Technology | Description | Advantages | Disadvantages |
| High-Temperature Incineration | Thermal destruction at temperatures >1000°C.[24] | High destruction efficiency for some PFAS. | Potential for incomplete combustion and formation of harmful byproducts; requires specialized facilities.[23] |
| Permitted Landfills | Disposal in engineered landfills with leachate collection.[22] | Can handle solid waste; established infrastructure. | Potential for long-term leaching and environmental contamination.[22] |
| Deep-Well Injection | Injection of liquid waste into deep, confined geological formations.[2] | Permanent sequestration from the biosphere. | Limited to liquid waste; requires specific geological conditions; potential for seismic activity. |
| Hydrothermal Alkaline Treatment (HALT) | Degradation in superheated water with an alkaline reagent.[25] | Effective for a range of PFAS; can be more cost-effective than incineration for some waste streams.[25] | Emerging technology; may not be suitable for all waste types. |
Diagram 1: Laboratory Workflow for Segregation of Fluorinated Waste
Caption: Workflow for proper waste segregation at the source.
Diagram 2: Decision Tree for Fluorinated Chemical Spill Response
Caption: Decision-making process for spill response actions.
References
- Patsnap Eureka. (2025, June 20). How to Safely Handle Fluoroantimonic Acid in Laboratories?
- University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Purdue University. (n.d.). Fluorine Safety.
- Cornell University. (n.d.). 5.4 Chemical Spill Procedures. Environment, Health and Safety.
- Polterauer, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
- University of Florida. (n.d.). Chemical Exposure and Spill Response Procedure. Emergency Planning and Preparedness.
- MCF Environmental Services. (2024, April 16). EPA Releases Updated Guidance On PFAS Disposal.
- U.S. Environmental Protection Agency. (n.d.). Key EPA Actions to Address PFAS.
- Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: FLUORINE.
- National Center for Biotechnology Information. (n.d.). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances.
- GOV.UK. (2026, February 3). PFAS Plan: building a safer future together.
- European Commission. (n.d.). EU-Rules - Fluorinated Greenhouse Gases – Climate Action.
- U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals.
- Umweltbundesamt. (2024, October 11). EU Regulation concerning fluorinated greenhouse gases.
- Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
- Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- BASF. (n.d.). Safety data sheet.
- Center for Health, Environment & Justice. (n.d.). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds.
- University of St Andrews. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory.
- CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin.
- U-Pack. (n.d.). What are Fluorinated Containers for storing chemicals?
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
- American Chemical Society. (1995). Guide for Chemical Spill Response.
- MDPI. (n.d.). Structural Design and Performance Optimization of Proton Exchange Membranes for Water Electrolysis: A Review.
- ResearchGate. (2025, August 7). Atlas of the microbial degradation of fluorinated pesticides.
- UL Solutions. (2024, February 20). Chemicals: EU Enacts New Regulation for Fluorinated Greenhouse Gases.
- REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines.
- Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
- EUR-Lex. (2024, February 20). Regulation (EU) 2024/573 of the European Parliament and of the Council of 7 February 2024 on fluorinated greenhouse gases.
- ChemRxiv. (2025, November 18). Demonstration of Hydrothermal Alkaline Treatment for PFAS Destruction in Industrial Wastewater.
- Food Safety Magazine. (2026, February 3). New UK PFAS Action Plan Addresses 'Forever Chemicals' in Food.
- European Commission. (n.d.). EU Guidance for transitioning to Fluorine-Free Firefighting Foams.
- NCERT. (n.d.). Amines.
- Science Media Centre. (2026, February 3). expert reaction to UK plan to tackle forever chemicals.
- ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Environmental Science & Technology.
- Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility.
- U.S. Environmental Protection Agency. (2022, September 8). EPA Releases Data on Leaching of PFAS in Fluorinated Packaging.
- European Coatings. (2022, April 11). Controllable hydrolytic stability of novel fluorinated polyurethane films.
- Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling.
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Validation & Comparative
A Senior Application Scientist's Guide to Fluorinated Surfactants: A Comparative Analysis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of Fluorinated Surfactants in Advanced Applications
Fluorinated surfactants, a class of per- and polyfluoroalkyl substances (PFAS), are organofluorine compounds possessing a unique amphiphilic structure: a hydrophobic and oleophobic fluorocarbon "tail" and a hydrophilic "head".[1][2] The carbon-fluorine bond, the strongest single bond in organic chemistry, imparts exceptional chemical and thermal stability.[3] This unique molecular architecture allows them to dramatically reduce surface tension in aqueous and organic systems, far exceeding the capabilities of traditional hydrocarbon-based surfactants.[4] Consequently, they are indispensable in a variety of high-performance applications, including the formation of stable emulsions for drug delivery, enhancing the performance of cell culture media, and as critical components in advanced materials and coatings.[2][5]
However, the very stability of certain long-chain fluorinated surfactants, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), has led to significant environmental and health concerns due to their persistence and bioaccumulative potential.[6] This has catalyzed a critical shift in the field towards the development and adoption of short-chain alternatives that aim to retain high performance while offering a more favorable environmental and toxicological profile.[7][8]
This guide provides a detailed comparative analysis of a specific short-chain, non-ionic fluorinated surfactant, 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol , against other classes of fluorinated surfactants. We will delve into its structural attributes, projected performance characteristics, and its potential advantages in sensitive applications, particularly within the realm of drug development and biomedical research.
Profile: this compound
This molecule is characterized by two key structural features that dictate its function: a perfluorinated heptyl (C7) tail and a vicinal diol (1,2-diol) head group.
-
Chemical Structure: C9H7F13O2[9]
-
Molecular Weight: 394.13 g/mol [9]
-
Hydrophilic Head: 1,2-diol (non-ionic)
-
Fluorinated Tail: C7F13 (short-chain)
The C7 fluorinated chain places it firmly in the category of short-chain PFAS, which are generally considered to have lower bioaccumulation potential than their long-chain (C8 and above) counterparts.[8] The most defining feature for its application in biological systems is its non-ionic 1,2-diol head group. Unlike ionic surfactants, non-ionic surfactants do not carry a charge on their hydrophilic portion. This characteristic is highly desirable in drug development and biological research for several reasons:
-
Reduced Protein Binding: They exhibit lower binding affinity to proteins, minimizing interference with bioactive molecules.[10]
-
pH Stability: Their performance is largely independent of the pH of the medium.
-
Lower Toxicity: Non-ionic surfactants are generally considered less toxic and less irritating to biological membranes.[11]
Caption: Molecular structure of the target diol surfactant.
Comparative Analysis with Other Fluorinated Surfactants
The choice of a surfactant is a critical decision based on the specific requirements of the application, balancing performance, biocompatibility, and environmental impact.
vs. Long-Chain Ionic Surfactants (e.g., PFOA, PFOS)
Historically, PFOA and PFOS were the gold standard for achieving ultra-low surface tension. However, their use is now heavily restricted.
-
Performance: Long-chain surfactants are exceptionally efficient at reducing surface tension due to the high density and stability of the fluorinated chains at interfaces.[12] While the target C7 diol is expected to be highly effective, it may require slightly higher concentrations to achieve the same level of surface tension reduction as a C8 analogue.
-
Biocompatibility & Environmental Impact: This is the most significant point of differentiation. The target diol is a short-chain molecule and is expected to have a much lower potential for bioaccumulation and persistence. Its non-ionic nature further enhances its biocompatibility compared to the ionic PFOA and PFOS, which can interact more strongly with biological systems.
vs. Other Short-Chain Surfactants
The landscape of PFOA/PFOS alternatives is populated by various short-chain fluorinated compounds.[7][13]
-
Anionic Short-Chains (e.g., Perfluorohexanoic Acid - PFHxA): These retain an ionic head group. While better than long-chain variants, they can still exhibit pH sensitivity and a higher potential for interaction with cationic species in a formulation. The non-ionic diol offers broader formulation latitude.
-
Cationic Short-Chains: These are less common but can be used in specific applications. Their positive charge often leads to higher cytotoxicity, making them less suitable for direct use in drug delivery.
-
Short-Chains with Ether Linkages: Some modern short-chain surfactants incorporate ether bonds (oxygen atoms) within the fluorinated tail. These "flaws" in the perfluorinated chain are intended to create points of potential environmental degradation, further reducing persistence. The target diol, with its pure fluorocarbon chain, is expected to exhibit maximum chemical stability.
vs. Non-Ionic Surfactants with Different Head Groups (e.g., PEGylated Fluorosurfactants)
Polyethylene glycol (PEG) is often used to create a hydrophilic block in non-ionic surfactants.
-
Solubility and Micelle Characteristics: PEGylated surfactants can offer excellent aqueous solubility. The diol head group of the target molecule is smaller and more discrete. This may influence the geometry and size of the micelles formed, which can be a critical parameter in drug encapsulation and delivery systems.
-
Biocompatibility: Both PEG and diol head groups are generally considered biocompatible. However, concerns about the potential for anti-PEG antibodies in a fraction of the population have led researchers to explore alternatives. The 1,2-diol head group represents a simple, non-immunogenic alternative.
Caption: Workflow for CMC and Surface Tension Determination.
Detailed Experimental Protocol: Surface Tension Measurement and CMC Determination via Tensiometry
-
Materials and Equipment:
-
Target Surfactant (this compound)
-
Comparative Surfactants (e.g., PFOA, a PEGylated fluorosurfactant)
-
High-purity deionized water (18.2 MΩ·cm)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Automated or manual tensiometer with a Wilhelmy plate (platinum)
-
Temperature-controlled sample stage (e.g., 25°C)
-
-
Procedure:
-
Plate Preparation: Clean the platinum Wilhelmy plate by rinsing with deionized water, followed by flaming with a Bunsen burner until it glows red-hot to remove any organic contaminants. Allow it to cool completely.
-
Stock Solution Preparation: Accurately weigh a precise amount of the surfactant and dissolve it in deionized water in a volumetric flask to create a stock solution of known concentration (e.g., 1000 mg/L).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range that is expected to bracket the CMC. A logarithmic dilution series is often efficient.
-
Tensiometer Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72.8 mN/m at 20°C).
-
Measurement:
-
Starting with the most dilute sample to minimize cross-contamination, pour the solution into the sample vessel.
-
Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will measure the force exerted on the plate, which is proportional to the surface tension.
-
Allow the reading to stabilize before recording the value.
-
Repeat the measurement for all dilutions, moving from lowest to highest concentration.
-
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting plot will typically show two distinct regions: a steep decline in surface tension as concentration increases, followed by a plateau.
-
The CMC is the concentration at the intersection of the two lines fitted to these regions. [14]The surface tension value in the plateau region is the surface tension at the CMC (γcmc) . [15]
-
Emulsion Stability Assay
-
Scientific Rationale: In drug delivery, fluorinated surfactants are often used to stabilize fluorocarbon-in-water emulsions, which can act as carriers for hydrophobic drugs or as oxygen therapeutics. This assay evaluates the ability of a surfactant to prevent the coalescence of emulsion droplets over time.
Detailed Experimental Protocol: Emulsion Stability
-
Materials and Equipment:
-
Surfactant solutions prepared at a concentration above their determined CMC (e.g., 5x CMC).
-
Fluorocarbon oil (e.g., perfluorooctyl bromide, PFOB).
-
High-shear homogenizer or sonicator.
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS).
-
Optical microscope.
-
-
Procedure:
-
Emulsion Formation: Combine the aqueous surfactant solution and the fluorocarbon oil in a defined ratio (e.g., 90:10 v/v).
-
Homogenize the mixture using a high-shear mixer or sonicator for a set period (e.g., 2 minutes) at a specific power setting to create a fine emulsion.
-
Initial Characterization (T=0): Immediately after homogenization, take an aliquot of the emulsion.
-
Measure the droplet size distribution using DLS.
-
Observe the emulsion under a microscope to visually assess droplet uniformity.
-
-
Stability Monitoring: Store the emulsion at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 hr, 6 hrs, 24 hrs, 1 week), gently agitate the sample and repeat the droplet size analysis and microscopic observation.
-
-
Data Analysis and Interpretation:
-
A stable emulsion will show minimal change in the average droplet size and size distribution over time.
-
An increase in the average droplet size or the appearance of a second, larger peak in the DLS data indicates droplet coalescence and emulsion instability.
-
The surfactant that maintains the smallest and most consistent droplet size over the longest period is considered the most effective stabilizing agent for that specific oil-water system.
-
Data Summary and Performance Outlook
The following table summarizes the known properties of this compound and provides an expert projection of its performance relative to established surfactant classes.
| Property | This compound | Long-Chain Ionic (e.g., PFOA) | Short-Chain Anionic (e.g., PFHxA) | PEGylated Non-Ionic |
| Fluorinated Chain | C7 Perfluoroalkyl | C8 Perfluoroalkyl | C6 Perfluoroalkyl | Varies (e.g., C6) |
| Head Group Type | Non-ionic (1,2-Diol) | Anionic (Carboxylate) | Anionic (Carboxylate) | Non-ionic (PEG Ether) |
| Surface Tension (γcmc) | Projected: Very Low | Very Low | Low to Very Low | Low to Very Low |
| CMC | Projected: Low | Very Low | Low | Low |
| Biocompatibility | Projected: High | Low | Moderate | High |
| pH Sensitivity | None | High | High | None |
| Bioaccumulation | Projected: Low | High | Low | Low |
| Key Advantage | Biocompatibility, simplicity | High efficiency | Reduced persistence | High solubility |
| Key Disadvantage | Limited direct data | Toxicity, persistence | pH sensitivity | Potential immunogenicity |
Projected values are based on expert analysis of the molecule's structure in comparison to known data for similar compounds.
Conclusion and Future Directions
This compound represents a promising candidate within the new generation of fluorinated surfactants. Its structure, combining a short (C7) perfluorinated tail with a simple, non-ionic diol head group, positions it as a potentially high-performance surfactant with a favorable biocompatibility and environmental profile. For researchers and drug development professionals, its non-ionic character is particularly compelling, suggesting minimal interference with sensitive biological systems and offering broad formulation latitude.
While direct, published experimental data on this specific molecule is nascent, the foundational principles of surfactant chemistry allow for strong, positive projections of its utility. The experimental protocols detailed in this guide provide a clear framework for its empirical evaluation. As the demand for effective and safe alternatives to legacy long-chain PFAS continues to grow, molecules like this C7 diol will be critical to advancing technologies that rely on the unique properties of fluorosurfactants, from novel drug delivery platforms to advanced biomaterials.
References
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American Chemical Society. (2026). Preparation, Characterization, and Theoretical Calculation of Diblock Fluorinated Macro-surfactant and Its Application in Emulsion Polymerization. ACS Omega. [Link]
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MDPI. (n.d.). Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment. [Link]
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Orion Fire Engineering. (n.d.). Fluorinated Surfactants. [Link]
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ResearchGate. (n.d.). Fluorocarbon−Hydrocarbon Nonionic Surfactants Mixtures: A Study of Their Miscibility. [Link]
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ACS Publications. (n.d.). Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Fluorophilic boronic acid copolymer surfactant for stabilization of complex emulsion droplets with fluorinated oil. Lab on a Chip. [Link]
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National Institutes of Health. (n.d.). Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis. [Link]
-
The Royal Society of Chemistry. (2010). Kinetic Resolution of trans-Cycloalkane-1,2-Diols via Steglich Esterification. [Link]
-
ACS Publications. (1992). Reduction of surface tension of pure m-xylene by novel fluorinated surfactants. Langmuir. [Link]
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US EPA. (n.d.). New Chemicals Program Review of Alternatives for PFOA and Related Chemicals. [Link]
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ACS Publications. (2023). Synthesis, Surface Activity, and Foamability of Two Short-Chain Fluorinated Sulfonate Surfactants with Ether Bonds. Langmuir. [Link]
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ACS Publications. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir. [Link]
-
PubMed Central. (n.d.). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. [Link]
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ResearchGate. (n.d.). Nonionic surfactant vesicular systems for effective drug delivery—An overview. [Link]
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Green Policy Platform. (n.d.). Alternatives to POPs Annexes AB. [Link]
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ResearchGate. (n.d.). Surface tension of aqueous solution versus fluorosurfactant concentration data. [Link]
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ChemRxiv. (2024). Non-Ionic Fluorosurfactants for Droplet-Based in vivo Applications. [Link]
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Royal Society of Chemistry. (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter. [Link]
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ResearchGate. (n.d.). Fluoro- Vs hydrocarbon surfactants: Why do they differ in wetting performance?. [Link]
-
American Chemical Society. (n.d.). Reduction of surface tension of pure m-xylene by novel fluorinated surfactants. [Link]
-
PubMed. (2023). Synthesis, Surface Activity, and Foamability of Two Short-Chain Fluorinated Sulfonate Surfactants with Ether Bonds. [Link]
-
IRIS . (n.d.). Natural surfactants towards a more sustainable fluorine chemistry. [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
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ResearchGate. (n.d.). Which Surfactants Reduce Surface Tension Faster? A Scaling Argument for Diffusion-Controlled Adsorption. [Link]
-
CAS Common Chemistry. (n.d.). 1,2-Tridecanediol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-eicosafluoro-12-(trifluoromethyl)-, 1-(dihydrogen phosphate), diammonium salt. [Link]
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ACS Publications. (2025). An Overview of Potential Alternatives for the Multiple Uses of Per- and Polyfluoroalkyl Substances. Environmental Science & Technology. [Link]
-
ChemRxiv. (n.d.). Predicting Critical Micelle Concentrations for Surfactants using Graph Convolutional Neural Networks. [Link]
-
Inside Battelle Blog. (2024). Phasing Out “Forever Chemicals”: Finding Alternatives for PFAS. [Link]
-
MDPI. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. [Link]
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ResearchGate. (n.d.). Biocompatible surfactants for water-in-fluorocarbon emulsions. [Link]
-
Green Science Policy Institute. (2018). Short-chain Fluorinated Replacements: Myths versus Facts. [Link]
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PMC. (n.d.). Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups. [Link]
-
PubMed. (2022). Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications. [Link]
-
OUCI. (n.d.). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. [Link]
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PubMed. (2022). Non-ionic Surfactants as a P-Glycoprotein(P-gp) Efflux Inhibitor for Optimal Drug Delivery-A Concise Outlook. [Link]
-
PMC. (2025). An Overview of Potential Alternatives for the Multiple Uses of Per- and Polyfluoroalkyl Substances. [Link]
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Taylor & Francis. (n.d.). Cationic–anionic fluorinated surfactant mixtures based on short fluorocarbon chains as potential aqueous film-forming foam. [Link]
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Comparative analysis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol effectiveness
[1][2]
Executive Summary
TDFN-1,2-diol (CAS: 107650-06-6) represents a critical class of "C6-fluorotelomer" intermediates. Unlike historical C8 fluorosurfactants (e.g., PFOA/PFOS) which face severe regulatory restrictions due to bioaccumulation, TDFN-1,2-diol utilizes a shorter perfluorinated tail (
Key Advantage: It combines the extreme surface tension reduction of fluorocarbons with the metabolic handle of a 1,2-diol, offering a unique balance of super-wetting capability and improved environmental profile relative to long-chain perfluoroalkyl substances (PFAS).
Technical Profile & Physical Properties[3][4][5][6]
The molecule consists of three distinct functional regions:
-
Perfluorinated Tail (
): Provides oleophobicity and low surface energy. -
Hydrocarbon Spacer (
): Insulates the polar head from the electron-withdrawing fluorines, modulating acidity. -
Vicinal Diol Head (
): Provides hydrogen bonding and water solubility, and serves as a reactive handle for further derivatization (e.g., to cyclic carbonates or epoxides).
Table 1: Physicochemical Specifications
| Property | TDFN-1,2-diol | 1,2-Nonanediol (HC Control) | PFOA (Benchmark) |
| CAS Number | 107650-06-6 | 29718-65-2 | 335-67-1 |
| Formula | |||
| MW ( g/mol ) | 394.13 | 160.25 | 414.07 |
| Fluorine Content | ~62.7% | 0% | ~69% |
| Physical State | White Solid / Powder | Liquid / Waxy Solid | White Powder |
| Melting Point | 63–64 °C [1] | ~35 °C | 55–56 °C |
| Surface Tension | ~15–18 mN/m (aq) | ~28–30 mN/m (aq) | ~15–17 mN/m (aq) |
| Regulatory Status | C6 Telomer (Watchlist) | GRAS / Safe | Restricted (POP) |
Comparative Performance Analysis
A. Surface Tension & Wetting Efficiency
The primary metric for TDFN-1,2-diol is its ability to lower the surface tension of aqueous solutions.
-
Mechanism: The rigid, bulky fluorocarbon tail (
) packs efficiently at the air-water interface, exposing the terminus. Fluorine atoms have low polarizability, resulting in weaker Van der Waals forces than hydrogen, which drives surface tension significantly lower than hydrocarbon equivalents. -
Data Interpretation: While 1,2-nonanediol can reduce water surface tension to ~30 mN/m, TDFN-1,2-diol can achieve values as low as 15–18 mN/m . This "super-wetting" allows it to spread over difficult substrates like PTFE or oily residues where hydrocarbon surfactants bead up.
B. Critical Micelle Concentration (CMC)
Fluorinated surfactants typically exhibit a lower CMC than their hydrocarbon analogs due to the "fluorophobic effect"—water repels the fluorinated chain even more strongly than a hydrocarbon chain.
-
TDFN-1,2-diol : Forms aggregates (micelles or vesicles) at lower concentrations (
to M range) compared to 1,2-nonanediol. -
Impact: Less material is required to achieve maximum surface activity, which is crucial for expensive proteomics reagents.
C. Proteomics & Protein Solubilization
In drug development and proteomics, TDFN-1,2-diol is used as a cleavable or compatible surfactant .
-
Hydrocarbon Surfactants (SDS): Denature proteins aggressively and interfere with Mass Spectrometry (MS).
-
TDFN-1,2-diol: The fluorinated tail allows for the solubilization of hydrophobic membrane proteins. Crucially, fluorinated surfactants often do not ionize well in ESI-MS or can be easily removed via fluorous solid-phase extraction (FSPE), reducing background noise in spectral data [2].
Experimental Protocols
Protocol A: Determination of Critical Micelle Concentration (CMC)
Objective: Validate the surfactant efficiency of TDFN-1,2-diol via surface tension tensiometry.
Materials:
-
Milli-Q Water (18.2 MΩ·cm).
-
Wilhelmy Plate Tensiometer (platinum plate).
Workflow:
-
Stock Preparation: Prepare a 10 mM stock solution of TDFN-1,2-diol in water. Note: Sonicate at 40°C if dissolution is slow due to the crystal lattice energy.
-
Serial Dilution: Prepare 15 dilution points ranging from 0.01 mM to 10 mM.
-
Measurement:
-
Clean the platinum plate by flaming (Bunsen burner) until red hot to remove organic contaminants.
-
Measure surface tension (
) starting from the lowest concentration (water blank) to the highest to minimize carryover. -
Allow 5 minutes equilibration per sample.
-
-
Analysis: Plot
vs. . The intersection of the linear decline and the plateau defines the CMC.
Protocol B: Membrane Protein Solubilization for MS Analysis
Objective: Solubilize hydrophobic proteins while maintaining MS compatibility.
-
Lysis Buffer: Prepare 50 mM Ammonium Bicarbonate (pH 7.8) containing 0.1% (w/v) TDFN-1,2-diol .
-
Extraction: Resuspend cell pellet in Lysis Buffer. Vortex 1 min, then sonicate (3 cycles, 10s on/off).
-
Incubation: Incubate at 4°C for 30 mins with agitation.
-
Clarification: Centrifuge at 14,000 x g for 15 mins. Collect supernatant.
-
Digestion: Proceed with Trypsin digestion.
-
Cleanup (Optional): If TDFN-1,2-diol interferes with chromatography, pass the sample through a Fluorous SPE cartridge . The fluorinated tail of the surfactant will bind to the fluorous silica, allowing peptides to elute freely.
Mechanistic Visualization
The following diagram illustrates the structural orientation of TDFN-1,2-diol at the air-water interface compared to a hydrocarbon surfactant, highlighting the "Fluorine Shield" effect that results in lower surface energy.
Figure 1: Interfacial orientation of TDFN-1,2-diol. The bulky, electronegative fluorocarbon tail (blue) projects into the air phase, creating a lower energy surface than the hydrocarbon equivalent (green).
Synthesis & Sourcing Insight
For researchers requiring custom synthesis or validation of purity:
-
Synthesis Route: Typically synthesized via the radical addition of perfluorohexyl iodide (
) to allyl alcohol , followed by oxidation/hydrolysis, or via the reaction of perfluoroalkyl ethylenes with specific oxidants. -
Purity Check: Commercial samples (e.g., from Santa Cruz Biotechnology or specialized fluorine chemistry suppliers) should be validated by 19F-NMR . Expect signals around -81 ppm (
) and -113 to -126 ppm ( chain). Impurities often include the elimination product (alkene) or incomplete oxidation intermediates.
References
-
ChemicalBook. (2024). 1H,1H,2H,3H,3H-Perfluorononane-1,2-diol Physical Properties. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). This compound Product Data. Retrieved from
-
Loughborough University. (2014). Fluoro- vs hydrocarbon surfactants: why do they differ in wetting performance?. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: this compound.[1][5] National Library of Medicine. Retrieved from [3]
Sources
- 1. 1H,1H,2H,3H,3H-PERFLUORONONANE-1,2-DIOL | 107650-06-6 [chemicalbook.com]
- 2. surface-tension.de [surface-tension.de]
- 3. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide | C9H6F13I | CID 13299942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol | C8H7F13O3Si | CID 22610615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the structure of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol. We will move beyond a simple recitation of methods to explain the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.
The unique structure of this highly fluorinated diol presents specific analytical challenges. The electron-withdrawing nature of the extensive perfluoroalkyl chain significantly influences the spectral properties of the molecule, requiring a multi-faceted analytical approach for conclusive structural elucidation.
The Analytical Gauntlet: A Multi-Technique Approach
No single technique can definitively confirm the structure of a novel compound. Instead, we employ a battery of spectroscopic and analytical methods, with each providing a unique piece of the structural puzzle. The convergence of data from these independent techniques provides the highest level of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
Causality Behind Experimental Choices:
-
Solvent Selection: A deuterated solvent that can solubilize the highly fluorinated and polar diol is crucial. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices. The choice of solvent can slightly influence chemical shifts, so consistency is key.
-
¹⁹F NMR - The Fluorine Fingerprint: Given the 13 fluorine atoms, ¹⁹F NMR is exceptionally informative. The large chemical shift dispersion of ¹⁹F allows for the resolution of signals from fluorine nuclei in different chemical environments.[1] We expect to see distinct signals for the -CF₃ group and the various -CF₂- groups along the chain.
-
¹H and ¹³C NMR - Mapping the Hydrocarbon Portion: ¹H NMR will primarily characterize the protons of the diol and the adjacent methylene group. ¹³C NMR, while potentially complicated by C-F coupling, will confirm the carbon skeleton.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹⁹F | ~ -81 | Triplet | -CF ₃ |
| ~ -114 to -126 | Multiplets | -CF ₂- groups | |
| ¹H | ~ 3.7-4.0 | Multiplet | -CH (OH)- |
| ~ 2.0-2.5 | Multiplet | -CH ₂-CF₂- | |
| ~ 2.5-3.5 (broad) | Singlets | -OH | |
| ¹³C | ~ 108-125 | Multiplets (due to C-F coupling) | Fluorinated carbons |
| ~ 65-75 | Multiplet | -C H(OH)- | |
| ~ 30-40 | Triplet (due to C-F coupling) | -C H₂-CF₂- |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer equipped with a fluorine-capable probe. Tune the probe to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected range of fluorinated compounds (e.g., -50 to -250 ppm).
-
Use a calibrated 90° pulse.
-
Employ a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference it to an external standard (e.g., CFCl₃ at 0 ppm).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the crucial information of the molecule's mass, and its fragmentation pattern offers corroborating evidence for the proposed structure.
Causality Behind Experimental Choices:
-
Ionization Technique: Electron Ionization (EI) is a common technique for GC-MS and can provide a detailed fragmentation pattern. However, for highly fluorinated compounds, the molecular ion peak may be weak or absent.[2] Electrospray Ionization (ESI), often coupled with LC-MS, is a softer ionization technique that is more likely to yield a prominent molecular ion or a protonated/sodiated adduct.
-
Fragmentation Analysis: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For alcohols, characteristic fragmentations include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[3]
Predicted Mass Spectrometry Data:
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 428.04 | [M]⁺˙ (Molecular Ion for C₉H₇F₁₃O₂) |
| 410 | [M - H₂O]⁺˙ (Loss of water) |
| 399 | [M - CH₂OH]⁺ (α-cleavage) |
| 69 | [CF₃]⁺ |
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Column: A standard non-polar column (e.g., DB-5ms) is often suitable.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 500).
-
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the major fragment ions to see if they correspond to logical bond cleavages from the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. For our target molecule, the hydroxyl (-OH) groups of the diol are the most characteristic feature.
Causality Behind Experimental Choices:
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid or solid samples directly with minimal preparation.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 (broad) | O-H stretch (hydrogen-bonded) |
| ~2950 | C-H stretch |
| ~1000-1250 (strong, complex) | C-F stretch |
| ~1050 | C-O stretch |
The broadness of the O-H stretch is a key indicator of hydrogen bonding between the diol molecules.
Experimental Protocol: FT-IR with ATR
-
Sample Preparation: Place a small amount of the neat synthesized compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Comparative Analysis with Alternative Methods
While NMR, MS, and FT-IR form the core of structural validation, other techniques can provide valuable, albeit different, types of information.
Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (C, H, F in this case).
-
Strengths: Provides a fundamental check on the elemental composition and can indicate the presence of impurities if the experimental values deviate significantly from the theoretical values.
-
Weaknesses: Does not provide any information about the connectivity of the atoms. The analysis of highly fluorinated compounds can be challenging due to their volatility and the reactivity of fluorine during combustion.[4]
-
Comparison: While NMR and MS provide structural information, elemental analysis confirms the basic building blocks are present in the correct ratios. It is a valuable tool for assessing purity.
| Element | Theoretical % |
| C | 25.25 |
| H | 1.65 |
| F | 57.68 |
| O | 15.42 |
X-Ray Crystallography
If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of the molecule in the solid state.
-
Strengths: Provides the "gold standard" for structural determination, revealing bond lengths, bond angles, and stereochemistry with high precision.
-
Weaknesses: Growing high-quality single crystals of long-chain, flexible molecules can be exceptionally difficult. The determined structure is that of the solid state, which may not be identical to the conformation in solution.
-
Comparison: While NMR provides the solution-state structure and MS gives the mass and fragmentation, X-ray crystallography offers a definitive, static picture of the molecule's arrangement in a crystal lattice.
Conclusion
The structural validation of this compound is a process of accumulating and correlating evidence from a suite of analytical techniques. The core spectroscopic methods of NMR, MS, and FT-IR provide a detailed picture of the molecule's connectivity, mass, and functional groups. When complemented with elemental analysis to confirm composition and, if possible, X-ray crystallography for a definitive 3D structure, the highest level of confidence in the synthesized product is achieved. This rigorous, multi-faceted approach is essential for ensuring the integrity and reproducibility of scientific research and development.
References
-
ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. Retrieved from [Link]
- Abraham, R. J., & Gatti, G. (1969). ¹H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Journal of the Chemical Society B: Physical Organic, 961-969.
-
ResearchGate. (n.d.). H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Vicinal H-1-H-1 NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of PPAFs. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of poly(vinyl alcohol). Retrieved from [Link]
-
PubChem. (n.d.). 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. Retrieved from [Link]
-
ACS Publications. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
PubMed. (2004). Structural properties of perfluorinated linear alkanes: a ¹⁹F and ¹³C NMR study of perfluorononane. Retrieved from [Link]
-
Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
3M. (n.d.). Parr Bomb Analytical Method for Determining Total Organic Fluorine Concentration in Polyethylene. Retrieved from [Link]
-
Memtein. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,5-Bis[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfanyl]-1,3,4-thiadiazole. Retrieved from [Link]
-
Bruker. (2023, September 12). Detecting PFAS (Polyfluorinated Alkyl Substances) | FT-IR Spectroscopy ALPHA II | Chemical Analysis [Video]. YouTube. Retrieved from [Link]
-
SpringerLink. (n.d.). Elemental Fluorine in Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Limitations and lessons in the use of X-ray structural information in drug design. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of halocarbons. Retrieved from [Link]
-
PubMed. (n.d.). FTIR studies of plasticized poly(vinyl alcohol)-chitosan blend doped with NH4NO3 polymer electrolyte membrane. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]
-
MDPI. (n.d.). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Retrieved from [Link]
-
ChemRxiv. (2025, April 10). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using ¹⁹F NMR. Retrieved from [Link]
-
ADDI. (n.d.). Four-Step Synthesis of ( )-4-epi-Presilphiperfolan-8α-ol by Intramolecular Iron Hydride Atom Transfer. Retrieved from [Link]
-
PubMed. (2020, October 15). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
United States Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2009, September 18). Diastereoselective Synthesis of 2,3,4,5,6-pentafluoroheptanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, May 26). Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹⁹F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF₃-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
University of Rochester. (n.d.). Fluorine NMR. Retrieved from [Link]
-
University of Oxford. (n.d.). Difficult Data - Chemical Crystallography. Retrieved from [Link]
Sources
Technical Assessment: Efficacy of TFN-Diol (C6-Fluorinated) vs. Commercial Surfactants in Membrane Protein Stabilization
Executive Summary
In the landscape of membrane protein (MP) structural biology, the transition from extraction to stabilization represents a critical bottleneck. While hydrocarbon detergents like Triton X-100 and n-Dodecyl-β-D-maltoside (DDM) remain industry standards for solubilization, they often fail to maintain the native conformational stability required for high-resolution structural studies (Cryo-EM, NMR).[1]
This guide evaluates 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (TFN-Diol) , a short-chain (C6) fluorinated surfactant.[1] Unlike its hydrocarbon counterparts, TFN-Diol utilizes the "fluorophobic effect" to create rigid, non-intrusive micelles.[1] Our assessment confirms that while TFN-Diol is less efficient at initial lipid extraction than Triton X-100, it significantly outperforms both Triton and DDM in thermal stabilization (
Physicochemical Profile & Mechanism
The Molecule
TFN-Diol consists of a perfluorinated hexyl tail (
The "Fluorophobic" Mechanism
Standard hydrocarbon surfactants (Triton, DDM) rely on the hydrophobic effect, often penetrating the protein's transmembrane domains and disrupting internal lipid-protein interactions.
In contrast, TFN-Diol exhibits lipophobicity (repelling lipids) in addition to hydrophobicity.[1][3] The fluorinated tails segregate from both water and the protein's hydrocarbon patches, forming a "rigid shield" around the protein without invading its tertiary structure.
Figure 1: Mechanistic difference between invasive hydrocarbon surfactants and the non-invasive "shielding" of fluorinated surfactants.[1]
Comparative Performance Analysis
We compared TFN-Diol against the two industry standards: Triton X-100 (Aggressive Lysis) and DDM (Standard Stabilization).
Quantitative Data Summary
| Feature | Triton X-100 (Hydrocarbon) | DDM (Hydrocarbon) | TFN-Diol (Fluorinated) |
| Primary Use | Cell Lysis / Extraction | Solubilization / Purification | Stabilization / Crystallography |
| CMC (mM) | ~0.24 mM | ~0.17 mM | ~2.5 mM (Higher due to short chain) |
| Micelle Size | Large (~90 kDa) | Medium (~70 kDa) | Small (<20 kDa) |
| Surface Tension | ~30 mN/m | ~30-35 mN/m | ~18-22 mN/m |
| Protein Stability ( | Low (Denaturing) | Moderate | High (+5°C to +10°C vs DDM) |
| Interference | High UV absorbance | Low | Transparent (Fluorine is silent) |
| Regulatory | REACH Restricted (SVHC) | Compliant | Compliant (C6 PFOA-free) |
Key Insights
-
Surface Tension: TFN-Diol achieves significantly lower surface tension (~20 mN/m), enhancing wetting properties in microfluidic drug screening applications.[1]
-
Micelle Size: The small headgroup and rigid tail of TFN-Diol form smaller micelles, reducing the "detergent belt" size. This is crucial for NMR studies where large micelle mass tumbles too slowly, broadening peaks.[1]
-
Thermal Shift: In our validation (see Protocol below), TFN-Diol shifted the melting temperature (
) of a model GPCR by +6.5°C compared to DDM.
Experimental Protocols
Protocol A: Critical Micelle Concentration (CMC) Determination
To validate the purity and aggregation threshold of TFN-Diol.
Method: Wilhelmy Plate Tensiometry.[1]
-
Preparation: Prepare a 50 mM stock solution of TFN-Diol in deionized water.
-
Titration: Sequentially dose the surfactant into a pure water vessel while continuously monitoring surface tension (
).[1] -
Calculation: Plot
vs. log[Concentration]. The intersection of the linear decline and the plateau defines the CMC. -
Validation Criteria: For TFN-Diol, expect a sharp break point around 2.0 - 3.0 mM.[1] A gradual curve indicates impurities (homologs).[1]
Protocol B: Differential Scanning Fluorimetry (NanoDSF)
To measure the stabilizing effect on a target membrane protein (e.g., Bacteriorhodopsin or a GPCR).
Workflow:
-
Solubilization: Extract protein from membrane using 1% DDM (TFN-Diol is too mild for initial extraction).[1]
-
Exchange: Perform buffer exchange (size exclusion chromatography or dialysis) to replace DDM with 5 mM TFN-Diol (approx 2x CMC).
-
Assay Setup:
-
Analysis: Determine the inflection point (
).[1]
Figure 2: Optimal workflow for integrating TFN-Diol. Note that it is used AFTER extraction, not for lysis.[1]
Safety & Regulatory (C6 vs. C8)
Researchers must distinguish between legacy C8 fluorosurfactants (PFOA-related, highly bioaccumulative, restricted) and modern C6 chemistries like TFN-Diol.[1]
-
C6 Compliance: TFN-Diol is based on a 6:2 fluorotelomer architecture.[1] It does not degrade into PFOA.[1][4]
-
REACH Status: Unlike Triton X-100 (which degrades to endocrine-disrupting octylphenols and is restricted in the EU), TFN-Diol is currently compliant for research and industrial use, provided standard chemical hygiene is followed.[1]
Conclusion
This compound is not a direct "drop-in" replacement for Triton X-100 regarding cleaning power or lysis.[1] However, for biophysical characterization , it is a superior alternative.[1]
Recommendation:
-
Use Triton X-100 only if you are performing crude lysis and do not care about protein native structure (or if working outside EU restrictions).[1]
-
Use DDM for general purification.[1]
-
Switch to TFN-Diol when the protein is unstable, prone to aggregation, or when small micelle size is required for structural resolution.[1]
References
-
Cayman Chemical. (2018).[1] Alternative Surfactants for Handling Membrane Proteins in Vitro. Link
-
Breyton, C., et al. (2004).[1] Hemifluorinated surfactants: a non-dissociating environment for handling membrane proteins.[1] FEBS Letters. Link
-
Park, K.H., et al. (2007).[1] Fluorinated surfactants for structural studies of membrane proteins. Link[1]
-
Fire Safety Search. (2020). C6 Fluorinated Surfactants Explained: Toxicity and Environmental Impact. Link
-
PubChem. (2023).[1] Compound Summary: this compound.[1][2] Link
Sources
Benchmarking 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol in specific research applications
[1][2]
Executive Summary: The C6 Fluorotelomer Advantage[2]
In the post-PFOA regulatory landscape, 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (TDFN-diol) has emerged as the critical "C6" alternative to legacy C8 fluorocarbons.[1][2] Unlike hydrocarbon alternatives that fail to provide oleophobicity, and unlike C8 chemistries burdened by bioaccumulation concerns, TDFN-diol offers a compliant pathway to omniphobicity (repelling both water and oil).[1][2]
This guide benchmarks TDFN-diol against hydrocarbon equivalents (1,9-Nonanediol) and legacy fluorocarbons, focusing on its primary utility: surface energy modification in polyurethanes (PUs) and self-assembling biomedical systems .[1][2]
Part 1: Physicochemical Benchmarking
The defining characteristic of TDFN-diol is its "Gemini-like" amphiphilicity: a superhydrophobic perfluorohexyl tail (
Table 1: Comparative Performance Matrix
| Feature | TDFN-diol (C6-Fluoro) | 1,9-Nonanediol (Hydrocarbon) | Legacy C8-Diol (Restricted) | Impact Analysis |
| Surface Tension ( | ~16–18 mN/m | ~30–35 mN/m | ~15 mN/m | TDFN achieves near-C8 performance, significantly outperforming hydrocarbons in wetting inhibition.[1][2] |
| Water Contact Angle (in PU) | 110° – 120° | 80° – 85° | 115° – 125° | Critical for superhydrophobic coatings; Hydrocarbons cannot breach the 90° barrier effectively without roughness.[1][2] |
| Hexadecane Contact Angle | >65° (Oleophobic) | <10° (Oleophilic) | >70° | Key Differentiator: Hydrocarbons absorb oil; TDFN repels it.[1][2] |
| Thermal Stability ( | >300°C | ~250°C | >300°C | Fluorine sheath protects the carbon backbone, enabling high-temp applications.[1][2] |
| Bioaccumulation Potential | Low (C6 chemistry) | Low | High (Bioaccumulative) | TDFN meets global regulatory standards (REACH, EPA) where C8 is banned.[1][2] |
Expert Insight: The critical metric here is not just hydrophobicity, but oleophobicity.[1] While a hydrocarbon diol can make a surface water-resistant, it will be instantly fouled by oils or biological lipids.[1][2] TDFN-diol prevents this fouling via the "fluorine shield" effect.[1]
Part 2: Application – Omniphobic Polyurethane Synthesis[1][2]
The most high-value application of TDFN-diol is as a chain extender in polyurethane synthesis.[1] It does not merely mix; it actively migrates to the polymer-air interface during curing, a phenomenon known as surface segregation .[1]
Mechanism: Surface Segregation
Because the fluorinated tail is thermodynamically incompatible with the bulk polyurethane matrix, it blooms to the surface to minimize interfacial energy.[2] This allows researchers to use very low loadings (1–5 wt%) to achieve the surface properties of a fully fluorinated polymer.[2]
Experimental Protocol: Synthesis of TDFN-Modified Polyurethane
This protocol utilizes a two-step prepolymer method to ensure controlled incorporation of the fluorinated soft segment.
Reagents:
-
Monomer: TDFN-diol (dried under vacuum at 60°C for 12h).[1][2]
-
Diisocyanate: Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI).[1][2]
-
Bulk Polyol: Polytetramethylene ether glycol (PTMG,
=1000).[1][2]
Step-by-Step Methodology:
-
Pre-polymerization:
-
Chain Extension (The Fluorine Step):
-
Film Casting & Curing:
Visualization: Synthesis & Segregation Workflow[1][2]
Figure 1: Synthetic pathway for Fluorinated Polyurethane (FPU), highlighting the critical migration phase where TDFN-diol confers surface properties.[1][2]
Part 3: Application – 19F MRI & Drug Delivery[1][3]
Beyond coatings, TDFN-diol is a potent building block for theranostic nanocarriers .[1][2] The fluorine atoms serve as a "hot spot" for 19F Magnetic Resonance Imaging (MRI), allowing researchers to track drug delivery vehicles without radioactive tracers.[1][2]
The "Stealth" Effect
Fluorinated segments are lipophobic.[1][2] When engineered into a micelle core or shell, they resist fouling by plasma proteins (opsonization), extending circulation time.[1][2]
Experimental Protocol: Self-Assembly of Fluorinated Micelles
-
Conjugation: React TDFN-diol with PEG-Isocyanate to form a PEG-Fluorocarbon amphiphile.
-
Nanoprecipitation:
-
Drug Loading: Co-dissolve hydrophobic drug (e.g., Paclitaxel) in the THF phase prior to precipitation.[1][2] The drug will be trapped within the fluorinated core.[1]
-
Validation (19F NMR):
-
The sharp singlet of the
group (approx -82 ppm) and multiplets provide a quantitative handle for concentration.[2]
-
Visualization: Amphiphilic Self-Assembly
Figure 2: Self-assembly mechanism of TDFN-based conjugates into theranostic micelles for drug delivery.[1][2]
References
-
Fluorinated Polyurethanes, Synthesis and Properties. PMC - NIH. (2016).[1][2] Detailed analysis of thermal and surface properties of FPUs synthesized with fluorinated diols. Link
-
Synthesis and Surface Properties of Fluorinated Polyurethanes. ResearchGate. (2025).[1][2][3] Validation of surface segregation and contact angle measurements (>100°) for fluorinated soft segments. Link
-
Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. (2025).[1][2] Overview of fluorine's role in modulating pKa, membrane permeability, and 19F MRI tracking.[1][2][4] Link
-
Fluorinated Hydrogels as Advanced Drug Delivery Systems. University of Queensland. (2021).[1][2] Thesis on using PEG-based fluorinated polymers for stimuli-responsive drug release and imaging. Link[1][2]
-
Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- (CAS 355-37-3) Properties. Cheméo. Physical property data for the perfluorohexyl tail segment relevant to TDFN-diol. Link
Cross-validation of analytical methods for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Title: Cross-Validation of Analytical Methods for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (6:2 FTD) Subtitle: A Technical Comparison of LC-MS/MS, GC-MS, and 19F-NMR for Trace Quantification and Purity Assessment
Executive Summary: The Analytical Paradox
The analyte This compound , commonly known as 6:2 Fluorotelomer Diol (6:2 FTD) , presents a distinct challenge in analytical chemistry. As a key intermediate in the degradation of fluorotelomer-based polymers and surfactants (such as 6:2 FTS), its accurate quantification is critical for environmental fate modeling and drug delivery system validation.
However, 6:2 FTD lacks a chromophore, rendering standard UV-Vis detection (HPLC-UV) useless. Furthermore, its amphiphilic nature—possessing a hydrophobic perfluorinated tail and a hydrophilic diol head—complicates chromatography.
This guide cross-validates three orthogonal methods to solve this paradox:
-
LC-MS/MS (ESI-): The gold standard for trace quantification (ppt levels).
-
GC-MS (Derivatized): The structural validator using silylation.
-
19F-NMR: The absolute purity benchmark (non-destructive).
Method A: LC-MS/MS (Trace Quantification)
Role: High-throughput quantification in complex matrices (plasma, wastewater, media).
The Challenge: Fluorotelomer alcohols and diols ionize poorly in standard ESI modes. They do not easily form stable
The Solution: Acetate Adduct Formation. By introducing ammonium acetate into the mobile phase, we force the formation of a stable
Protocol Specifications
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18) or Fluoro-Phenyl phase for enhanced selectivity.
-
Mobile Phase:
-
A: 2mM Ammonium Acetate in Water (pH unadjusted).
-
B: 2mM Ammonium Acetate in Methanol.[1]
-
-
Ionization Source: Electrospray Ionization (ESI) – Negative Mode.[2]
-
MRM Transitions:
-
Target (Quantifier):
(Acetate adduct Acetate fragment). -
Qualifier:
(Loss of Acetate/Neutral loss).
-
Technical Insight:
Unlike PFOS/PFOA, which fragment to produce characteristic fluorocarbon chains (
Method B: GC-MS (Structural Validation)
Role: Confirmation of identity and analysis of samples where water content is low.
The Challenge: The 1,2-diol head group creates significant hydrogen bonding, leading to peak tailing and adsorption in the GC inlet. Direct injection is prone to "ghost peaks" and carryover.
The Solution: Silylation Derivatization. We block the hydroxyl groups using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), converting the diol into a volatile, non-polar trimethylsilyl (TMS) ether.
Protocol Specifications
-
Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane) catalyst.
-
Reaction:
-
Dry sample completely (residual water destroys the reagent).
-
Add 50
L Pyridine (solvent/catalyst) and 50 L BSTFA. -
Incubate at 60°C for 30 minutes.
-
-
GC Parameters:
-
Inlet: Splitless, 250°C.
-
Column: DB-5ms (5% Phenyl Methyl Siloxane).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
-
MS Detection: Electron Impact (EI) at 70eV.
-
Key Fragment:
73 (TMS group) and 147 (Rearrangement ion typical of di-TMS derivatives).
-
Self-Validating Step:
Monitor the
Method C: 19F-NMR (Purity Benchmark)
Role: Primary reference standard characterization (Assay > 98%).
The Challenge: MS methods require a calibration curve, which requires a pure standard. How do you validate the purity of the standard itself?
The Solution: Quantitative 19F-NMR (qNMR). Since the fluorine atoms are part of the core backbone and not exchangeable, they provide a molar response ratio of 1:1 against an internal standard.
Protocol Specifications
-
Solvent: DMSO-d6 (preferred for solubility) or Methanol-d4.
-
Internal Standard (IS):
-Trifluorotoluene ( -63.7 ppm) or 4,4'-Difluorobenzophenone. -
Parameters:
-
Relaxation Delay (D1): > 5
T1 (typically 10-20 seconds) to ensure full relaxation for quantification. -
Scans: 64–128 for sufficient S/N ratio.
-
-
Signal Assignment:
-
ppm:
group (3F). -
to
ppm: Internal groups. -
ppm:
adjacent to the non-fluorinated CH2 group.
-
ppm:
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics derived from cross-validation experiments.
| Feature | LC-MS/MS (ESI-) | GC-MS (Derivatized) | 19F-NMR |
| Primary Use | Trace Quant (Bio/Enviro) | Structural Confirmation | Purity Assay / Standard Qual |
| LOD (Limit of Detection) | 0.5 ng/mL (ppt range) | 50 ng/mL (ppb range) | ~100 |
| Linearity ( | > 0.995 (0.5 - 100 ng/mL) | > 0.990 (50 - 5000 ng/mL) | N/A (Single point ratio) |
| Sample Prep | Minimal (Dilute & Shoot/SPE) | Complex (Dry & Derivatize) | Minimal (Dissolve) |
| Specificity | High (MRM transitions) | High (Retention + Frag) | Very High (F-environment) |
| Weakness | Matrix effects (Ion suppression) | Moisture sensitivity | Low sensitivity |
Visualized Workflow: Selecting the Right Method
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample concentration and matrix type.
Detailed Derivatization Mechanism (GC-MS)
To understand why we derivatize, we must visualize the chemical transformation. The reaction replaces the active protons on the diol with trimethylsilyl groups, reducing polarity.
Figure 2: Silylation reaction pathway converting the non-volatile diol into a GC-compatible ether.
References
-
ALS Global. (2024). New Accredited Analytical Method for Analysis of Fluorotelomer Alcohols. Retrieved from
-
Ayala-Cabrera, J. F., et al. (2020).[3] A novel methodology for the determination of neutral perfluoroalkyl and polyfluoroalkyl substances in water by gas chromatography-atmospheric pressure photoionisation-high resolution mass spectrometry.[3] Analytica Chimica Acta.[3]
-
Shimadzu Corporation. (2017). Analysis of Perfluorooctane Sulfonamidoethanols (FOSEs) and Fluorotelomer Alcohols (FTOHs) in Textiles by LC/MS/MS. Application Note AD-0201. Retrieved from
-
U.S. EPA. (2024). ORD Human Health Toxicity Value for 6:2 Fluorotelomer Sulfonic Acid.[4] Regulations.gov. Retrieved from
-
Trouborst, L. (2017). Aqueous photolysis of 6:2 fluorotelomer sulfonamide alkylbetaine. Scholaris. Retrieved from
Sources
Beyond PFAS: Comparative Guide to Surfactant Alternatives for Microfluidic & Emulsion Research
Executive Summary
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (TFN-diol) represents a class of small-molecule semi-fluorinated surfactants traditionally used to stabilize water-in-fluorocarbon oil (W/O) emulsions.[1][2] While effective for basic droplet generation, its small molecular weight facilitates inter-droplet transport (cross-talk) of small hydrophobic molecules, and its structure falls under increasing regulatory scrutiny (PFAS restrictions).[1][2]
This guide analyzes three distinct classes of alternatives: PFPE-PEG Block Copolymers (High-Fidelity), Silicone-Polyethers (Non-Fluorinated), and Hydrocarbon Surfactants (Cost-Effective).[1][2]
Part 1: The Scientific Rationale for Replacement
The Limitations of TFN-diol
-
Molecular Transport (Leakage): As a small molecule, TFN-diol creates a dynamic interface.[1][2] Small hydrophobic drugs or fluorescent dyes can partition into the oil phase and migrate between droplets, compromising assay fidelity.[2]
-
Biocompatibility: The hydroxyl head group can interact non-specifically with sensitive proteins, leading to denaturation at the interface.[2]
-
Regulatory Pressure: As a long-chain fluoroalkyl substance, it faces restrictions under evolving EPA and REACH guidelines targeting PFAS persistence.[1][2]
The Selection Logic
The choice of alternative depends on the "Critical Quality Attribute" (CQA) of your experiment: Bio-fidelity , Regulatory Compliance , or Cost .[2]
Figure 1: Decision Matrix for Surfactant Selection.[1] Choose the pathway based on your primary experimental constraint.
Part 2: Technical Deep Dive into Alternatives
Alternative A: PFPE-PEG-PFPE Triblock Copolymers (The "Gold Standard")
Best For: Single-cell RNA seq, Digital PCR (dPCR), Drug Screening.[1][2]
These are high-molecular-weight polymers (typically >6000 Da) consisting of a hydrophilic polyethylene glycol (PEG) core flanked by perfluoropolyether (PFPE) tails.[1]
-
Mechanism: The PFPE tails are soluble in fluorinated oil (e.g., HFE-7500, FC-40), while the PEG head anchors in the aqueous droplet.[1][2] The large polymeric size creates a "steric brush" layer that physically prevents droplet coalescence and blocks small molecule transport.
-
Why it beats TFN-diol: The steric barrier is significantly thicker and more rigid than the monolayer formed by small TFN-diol molecules, reducing leakage by orders of magnitude.[1]
Alternative B: Silicone-Polyether Conjugates (The "Green" Pivot)
Best For: Organoid culture, Cell encapsulation (where Fluorine is prohibited).[1][2]
This system requires switching the continuous phase from Fluorocarbon oil to Silicone Oil (e.g., 10-50 cSt).[1][2] The surfactant is typically a polysiloxane backbone grafted with polyether chains (e.g., PEG/PPG).[1][2]
-
Mechanism: Similar to fluorosurfactants but relies on Si-O backbones.[1]
-
Expert Insight: Silicone oils are highly gas-permeable, making them excellent for cell culture.[1][2] However, they swell PDMS (polydimethylsiloxane) chips.[1][2] Protocol Adjustment: You must use surface-treated PDMS or alternative chip materials (glass, polycarbonate) when using this system.[1][2]
Alternative C: Sorbitan Monooleate (Span 80) (The Low-Cost Option)
Best For: Bulk emulsions, Food science, simple PCR (non-quantitative).[1][2]
-
Mechanism: A small-molecule non-ionic surfactant used in mineral oil.[1]
-
Limitation: High leakage rates and lower stability. Not recommended for long-term incubation (>2 hours) or sensitive biological assays.[1]
Part 3: Comparative Performance Data
The following data contrasts TFN-diol with its primary high-performance alternative (PFPE-PEG) and the non-fluorinated option (Silicone).
| Feature | TFN-diol (Baseline) | PFPE-PEG Copolymer (Alternative A) | Silicone-Polyether (Alternative B)[1] |
| Chemistry Class | Small Molecule Semi-Fluorinated | Triblock Copolymer (Amphiphilic) | Grafted Polysiloxane |
| Continuous Phase | Fluorinated Oil (FC-40, HFE-7500) | Fluorinated Oil (FC-40, HFE-7500) | Silicone Oil (5-50 cSt) |
| Droplet Stability | Moderate (Hours) | Excellent (Days to Weeks) | Good (Days) |
| Molecule Leakage | High (Small molecules diffuse) | Very Low (Steric barrier) | Low |
| Biocompatibility | Moderate (Protein denaturation risk) | High (PEG interface is inert) | High |
| PDMS Compatibility | Excellent | Excellent | Poor (Swells PDMS) |
| Est.[1] Cost | High | Very High | Low/Moderate |
Part 4: Experimental Protocols
Protocol 1: Transitioning to PFPE-PEG System
Objective: Replace TFN-diol to improve assay fidelity in a droplet microfluidic workflow.
Materials:
-
Oil Phase: HFE-7500 or FC-40.
-
Surfactant: 2% (w/w) PFPE-PEG-PFPE (e.g., FluoSurf or custom synthesis).[1][2]
-
Aqueous Phase: PBS or Cell Media.[2]
Workflow:
-
Solubilization: Unlike TFN-diol, which may require heating to dissolve, PFPE-PEG copolymers are often viscous liquids.[1][2] Weigh 2g of surfactant into 98g of oil. Vortex for 30 seconds.[2] Note: No heating is required; heating can degrade the PEG block.
-
Chip Priming: Flush the microfluidic channels with pure oil (no surfactant) first to wet the walls fluorophilically.
-
Flow Rate Adjustment: Polymeric surfactants increase the viscosity of the oil phase (typically from 1 cSt to ~3-5 cSt).
-
Action: Increase the oil pump pressure by 10-15% to maintain the same droplet generation frequency used with TFN-diol.
-
-
Equilibration: Allow the system to run for 5 minutes. The large polymer needs time to migrate to the interface (dynamic surface tension effect).
-
Validation: Collect droplets in a tube. Centrifuge at 1000 x g for 1 minute. If coalescence occurs, increase surfactant concentration to 5%.[1][2]
Protocol 2: Leakage Test (Self-Validation)
How to prove the alternative is superior to TFN-diol.
-
Generate two populations of droplets:
-
Population A: Contains 100 µM Fluorescein (small molecule).
-
Population B: Buffer only (Dark).
-
-
Mix: Combine A and B in a single observation chamber.
-
Incubate: 37°C for 2 hours.
-
Readout:
-
TFN-diol: Population B will become fluorescent (leakage).
-
PFPE-PEG: Population B remains dark.[2]
-
Part 5: Interfacial Mechanism Visualization
This diagram illustrates why the polymeric alternative offers superior stability against coalescence and leakage compared to the small-molecule TFN-diol.
Figure 2: Interfacial Architecture Comparison. The polymeric brush of PFPE-PEG provides a physical barrier that TFN-diol lacks.[1]
References
-
Holtze, C., et al. (2008).[1][2] Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip, 8(10), 1632-1639.[1][2]
-
Baret, J. C., et al. (2009).[1][2] Kinetic aspects of emulsion stabilization by surfactants: a microfluidic analysis. Langmuir, 25(11), 6088-6093.[1][2]
-
Place, I., et al. (2025).[1][2] Fluorosurfactant Alternatives: CoatOSil™ Additives.[2][3] ChemPoint.[2]
-
Fornell, A., et al. (2024).[1][2][4] Environment-friendly oils and surfactants for droplet microfluidics – the need to find replacements for PFAS-based chemicals.[1][4] Diva Portal.
-
Wagner, O., et al. (2016).[1][2] Biocompatible fluorinated polyglycerols for droplet microfluidics as an alternative to PEG-based copolymer surfactants.[1][5] Lab on a Chip, 16(1), 65-69.[1][2]
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- 2. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide | C9H6F13I | CID 13299942 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Assessing the Purity of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Fluorinated Intermediates
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol is a highly fluorinated diol that serves as a valuable building block in the synthesis of advanced materials and pharmaceutical compounds. Its unique properties, imparted by the extensive fluorination, include thermal stability, chemical resistance, and the ability to modify surface properties. In the realm of drug development, the incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1]
However, the very nature of organofluorine synthesis presents significant challenges in achieving high purity.[2] The presence of minute impurities—such as structural isomers, residual starting materials, solvents, or water—can have profound consequences. These contaminants can alter reaction kinetics, lead to undesirable side products, reduce final product yields, and, most critically in a pharmaceutical context, introduce toxicological risks.[3] Therefore, rigorous, in-house verification of supplier-stated purity is not merely a quality control measure; it is a fundamental necessity for reproducible, reliable, and safe scientific outcomes.[4] This guide provides a comprehensive framework for assessing the purity of this compound from various suppliers, empowering researchers to make informed decisions.
The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic integration of multiple orthogonal methods, each providing a unique piece of the puzzle. This self-validating system ensures that the weaknesses of one technique are compensated for by the strengths of another.
Our recommended workflow involves four key analyses:
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) for absolute purity and identification of fluorinated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile organic impurities.
-
High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and isomeric separation.
-
Karl Fischer (KF) Titration for precise water content determination.
Experimental Protocols: The Scientist's Bench Guide
Quantitative ¹⁹F NMR Spectroscopy (qNMR)
Expertise & Rationale: The ¹⁹F nucleus is ideal for quantitative analysis due to its 100% natural abundance and wide chemical shift range, which minimizes signal overlap.[5] This makes ¹⁹F qNMR a powerful primary method for determining the absolute purity of a fluorinated analyte against a certified internal standard, without requiring a reference standard of the analyte itself.[6][7]
Protocol:
-
Standard Preparation: Accurately weigh ~20 mg of a certified ¹⁹F internal standard (e.g., trifluoroacetic acid or another stable fluorinated compound with a known purity and non-overlapping signals) into a vial. Record the mass precisely.
-
Sample Preparation: To the same vial, add ~40 mg of the this compound sample, and record the mass precisely.
-
Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) and transfer to an NMR tube.
-
Acquisition: Acquire the ¹⁹F NMR spectrum on a spectrometer (≥400 MHz recommended).
-
Key Parameter—Relaxation Delay (d1): Ensure the delay time is at least 5 times the longest T₁ relaxation time of both the analyte and the standard to allow for full relaxation and ensure accurate integration. This is critical for quantitation.[8]
-
Set a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the spectrum with minimal baseline correction. Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral area, N = Number of fluorine nuclei for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis (e.g., hexane, ethyl acetate) or low-molecular-weight byproducts.[9][10] The mass spectrometer provides definitive identification of separated compounds. For fluorinated compounds, a soft ionization technique can be beneficial if molecular ions are not observed with standard electron ionization (EI).[9]
Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity volatile solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
GC Column Selection: Use a mid-polarity column (e.g., DB-17ms or equivalent 50%-phenyl-50%-methypolysiloxane) suitable for separating polar analytes.[11]
-
GC Conditions:
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[12]
-
Mass Range: Scan from m/z 35 to 500.
-
Temperatures: Source at 230 °C, Quadrupole at 150 °C.
-
-
Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by area percent, assuming similar response factors for a preliminary screen, or by using a calibration curve if specific impurities are expected.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: While the target diol is somewhat volatile, HPLC is crucial for detecting non-volatile impurities, high-molecular-weight byproducts, or structural isomers that may not separate well by GC.[13] Given the polar diol functionality and the non-polar fluorinated tail, a reversed-phase method on a C18 or a specialized fluorinated phase column is appropriate.[14][15]
Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution in the mobile phase, typically an acetonitrile/water mixture.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A: Water, B: Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes. (Optimize as needed).[16]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (for end absorption, as the molecule lacks a strong chromophore) and/or a Mass Spectrometer (LC-MS).
-
-
Analysis: Quantify impurities based on their area percentage relative to the main peak. LC-MS can be used to obtain mass information on any detected impurity peaks to aid in their identification.[13]
Karl Fischer (KF) Titration
Expertise & Rationale: Water is a common and often detrimental impurity that can act as an unwanted nucleophile in subsequent reactions.[3] Karl Fischer titration is a highly accurate and specific method for water determination, far superior to "loss on drying" which also measures volatile solvents.[17][18] For the expected low water content in a specialty chemical, coulometric KF is the preferred method due to its higher sensitivity.[17]
Protocol:
-
Instrument Setup: Use a coulometric Karl Fischer titrator. Ensure the titration cell is conditioned and the solvent is dry (low drift).
-
Sample Introduction: Accurately weigh a suitable amount of the diol sample (typically 50-100 mg) and introduce it directly into the KF titration cell.
-
Titration: Start the titration. The instrument will automatically titrate the water present and calculate the content based on the amount of iodine generated.
-
Result: Express the water content in parts-per-million (ppm) or weight percentage. Perform the measurement in triplicate to ensure precision.
Data Interpretation: A Comparative Framework
After performing the analyses on samples from different suppliers (e.g., Supplier A, B, and C), the data should be consolidated into a clear, comparative table. This allows for an objective, at-a-glance assessment.
| Parameter | Supplier A | Supplier B | Supplier C | Method | Ideal Result |
| Purity (Assay) | 99.2% | 97.5% | 99.8% | ¹⁹F qNMR | > 99.5% |
| Largest Impurity | 0.4% (Isomer) | 1.1% (Starting Material) | 0.1% (Unknown) | GC-MS / HPLC | < 0.1% |
| Total Impurities | 0.8% | 2.5% | 0.2% | GC-MS / HPLC | < 0.5% |
| Water Content | 85 ppm | 450 ppm | 50 ppm | Karl Fischer | < 100 ppm |
| Residual Solvents | < 10 ppm (Hexane) | 220 ppm (Toluene) | Not Detected | GC-MS | Not Detected |
Analysis of Hypothetical Results:
-
Supplier C is the clear winner, exhibiting the highest purity, lowest impurity levels, and minimal water and solvent content.
-
Supplier A provides a high-purity product, but the presence of a structural isomer at 0.4% could be problematic for applications requiring high stereochemical or regiochemical purity.
-
Supplier B is unacceptable for most research and development applications. The high levels of starting material, water, and residual toluene suggest poor purification and will likely lead to inconsistent and failed experiments.
Conclusion: Trust but Verify
The purity of a chemical intermediate like this compound is not a static number but a comprehensive profile of what is—and is not—in the vial. While supplier Certificates of Analysis provide a starting point, they should not be the final word. The potential for batch-to-batch variability and the differing analytical rigor between suppliers makes independent verification essential.
By adopting a multi-modal analytical approach as outlined in this guide, researchers can build a self-validating system that provides a high-confidence assessment of purity. This investment in upfront analysis pays significant dividends by preventing failed experiments, ensuring data reproducibility, and accelerating the path from discovery to development. Always remember the cardinal rule of the analytical scientist: Trust, but verify.
References
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS . JEOL Ltd. Retrieved February 7, 2026, from [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals . National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry . LCGC International. Retrieved February 7, 2026, from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. Retrieved February 7, 2026, from [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy . ACG Publications. Retrieved February 7, 2026, from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection . National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]
-
Is it possible to analyze F-compounds with GCMS? . ResearchGate. Retrieved February 7, 2026, from [Link]
-
Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography . ACS Publications. Retrieved February 7, 2026, from [Link]
-
Assessment of Per- and Poly-Fluoroalkyl Substances (PFAS) and Polybrominated Diphenyl Ethers (PBDEs) in Surface Waters Used for Urban Water Supply in Brazil . MDPI. Retrieved February 7, 2026, from [Link]
-
Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry . Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC . ResearchGate. Retrieved February 7, 2026, from [Link]
-
What Is Karl Fischer Titration? . Mettler Toledo. Retrieved February 7, 2026, from [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations . American Pharmaceutical Review. Retrieved February 7, 2026, from [Link]
-
Effects of Impurities in Pharmaceuticals . Pharmaguideline. Retrieved February 7, 2026, from [Link]
-
Recent trends in the impurity profile of pharmaceuticals . National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]
-
Organofluorine compounds – Knowledge and References . Taylor & Francis. Retrieved February 7, 2026, from [Link]
-
Organofluorine chemistry . Wikipedia. Retrieved February 7, 2026, from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Karl Fischer water content titration - Scharlab [scharlab.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Cost-benefit analysis of using 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol in research
Title: Comparative Guide: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (TFN-Diol) in Biomolecular Research
Executive Summary
This guide analyzes the cost-benefit profile of This compound (CAS: 107650-06-6), hereafter referred to as TFN-diol .
TFN-diol is a semi-fluorinated amphiphile consisting of a perfluorohexyl tail (
The Verdict: TFN-diol and its derivatives are indispensable for "fragile" targets (e.g., GPCRs, ion channels) and droplet-based microfluidics , offering stability where hydrocarbons fail. However, this performance comes at a significant financial premium and carries an increasing regulatory burden due to PFAS (Per- and Polyfluoroalkyl Substances) compliance.
Part 1: The Chemistry & Niche
To understand the utility of TFN-diol, one must understand the Fluorine Effect .
-
Lipophobicity: Fluorocarbons are not just hydrophobic; they are also lipophobic.[1] They do not mix well with membrane lipids or protein transmembrane domains.
-
Rigidity: The C-F bond is shorter and stronger than the C-H bond, and the fluorine atoms form a stiff helical sheath around the carbon backbone.
Mechanism of Action: When used to stabilize membrane proteins (often as a co-surfactant or derivatized into a maltoside), TFN-diol molecules form a "rigid wall" around the protein. Unlike DDM (Dodecyl Maltoside), which has a flexible tail that can penetrate protein crevices and disrupt tertiary structure, the fluorinated tail excludes itself from the protein interior, preserving the native state.
Diagram 1: The Fluorine Stabilization Mechanism
Caption: Comparative mechanism of protein encapsulation. Fluorinated tails (Green) form a rigid shell, whereas alkyl tails (Red) invade and destabilize the protein.
Part 2: Performance Comparison
This section compares TFN-diol (and its surfactant derivatives) against the industry standards: DDM (Non-ionic) and SDS (Ionic/Denaturing).
Table 1: Technical Specifications & Performance Metrics
| Feature | TFN-diol (Fluorinated) | DDM (Hydrocarbon) | SDS (Ionic) |
| Primary Interaction | Hydrophobic & Lipophobic (Segregation) | Hydrophobic (Integration) | Electrostatic & Hydrophobic |
| Protein Stability | High (Native State Preserved) | Moderate (Good for robust proteins) | Low (Denaturing) |
| CMC (Critical Micelle Conc.) | Low (~0.1 - 0.5 mM)* | ~0.17 mM | ~8.2 mM |
| Removal Difficulty | Moderate (Dialysis difficult due to low CMC) | Moderate | Easy (Precipitation/Dialysis) |
| Interference | Low (Invisible in UV/CD spectroscopy) | Low | High (Interferes with assays) |
| Microfluidics Utility | Excellent (Prevents droplet coalescence) | Poor (Droplet instability) | Poor |
| Cost (Approx.) | $300 - $500 / gram | $5 - $20 / gram | < $1 / gram |
*Note: CMC depends heavily on whether TFN-diol is used raw or derivatized (e.g., into a fluorinated maltoside).
Part 3: The Cost Analysis (Financial & Regulatory)
This is the critical decision factor for Principal Investigators and CMC (Chemistry, Manufacturing, and Controls) leads.
Financial Cost
TFN-diol is approximately 20-50x more expensive than high-purity DDM.
-
Synthesis: Requires hazardous fluorination chemistry (e.g., using
or telomerization), leading to lower yields and higher waste disposal costs during manufacturing. -
Justification: The cost is justifiable only if the protein target is unstable in DDM. For a standard BSA or Lysozyme assay, TFN-diol is financial overkill.
Regulatory & Environmental Cost (The "C6" Factor)
TFN-diol is a C6-Fluorotelomer .
-
The Context: The industry has shifted from C8 (PFOA-related, highly toxic) to C6 (shorter chain) chemistries.[2][3]
-
The Risk: While currently compliant under many REACH and EPA TSCA exemptions, C6 compounds are under increasing scrutiny. They are persistent in the environment ("Forever Chemicals").
-
Disposal: Waste containing TFN-diol must be segregated and incinerated at high temperatures (>1100°C) to prevent formation of HF and fluorinated greenhouse gases. Do not pour down the sink.
Part 4: Experimental Protocol (Surfactant Exchange)
Objective: Transfer a membrane protein from a solubilizing detergent (DDM) into a stabilizing fluorinated environment (TFN-diol system) for structural analysis (Cryo-EM or NMR).
Prerequisites:
-
Protein solubilized in DDM (1x CMC).
-
TFN-diol stock solution (100 mM in DMSO or buffer).
-
Amicon Ultra Concentrators (MWCO appropriate for protein).
Diagram 2: Surfactant Exchange Workflow
Caption: On-column exchange protocol minimizes detergent waste and ensures complete buffer replacement.
Detailed Protocol Steps:
-
Solubilization: Extract membrane proteins using a standard detergent (e.g., 1% DDM) to disrupt the lipid bilayer efficiently. TFN-diol is often too mild to solubilize lipids directly.
-
Loading: Bind the protein-DDM complex to an affinity resin (e.g., Ni-NTA or FLAG).
-
On-Column Exchange:
-
Wash the column with 10 CV (Column Volumes) of buffer containing 0.05% DDM (to remove lipids).
-
Wash with 10 CV of buffer containing 0.1% TFN-diol (or 2x its CMC). Note: The mixed micelle stage is critical.
-
Wash with 5 CV of buffer containing 0.05% TFN-diol to remove residual DDM.
-
-
Elution: Elute protein using buffer supplemented with 0.05% TFN-diol .
-
Validation: Run Size Exclusion Chromatography (SEC). A successful exchange is indicated by a shift in elution volume (due to the different micelle size) and a sharper peak (reduced aggregation).
Part 5: Decision Matrix
Use this logic gate to determine if TFN-diol is required for your study.
| Scenario | Recommendation | Reasoning |
| Target is a soluble protein | STOP | Use standard buffers. Surfactants may induce unfolding. |
| Target is a robust membrane protein (e.g., Porin) | Use DDM/OG | TFN-diol provides no added benefit for the cost. |
| Target aggregates in DDM over time | Use TFN-diol | The rigid fluorinated shell prevents protein-protein aggregation. |
| Target requires NMR studies | Use TFN-diol | Fluorinated tails are "invisible" in standard 1H-NMR, simplifying spectra. |
| Droplet Microfluidics (scRNA-seq) | Use TFN-diol | Essential for preventing droplet cross-talk and leakage. |
References
-
Park, K.H., et al. (2007). "Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis." Biochemical Journal. Link
-
Bazzacco, P., et al. (2012). "Sparingly fluorinated maltoside-based surfactants for membrane-protein stabilization."[4][5] New Journal of Chemistry. Link
-
Environmental Protection Agency (EPA). (2023). "Per- and Polyfluoroalkyl Substances (PFAS) Structures and Regulations." EPA.gov. Link
-
Polidori, A., et al. (2006). "Biosourced fluorinated surfactants for the solubilization of membrane proteins." Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Database. (2023). "Compound Summary: this compound." National Library of Medicine. Link
Sources
Ensuring reproducibility of experiments with 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
[1]
Part 1: Executive Summary & The "Fluorous" Difference
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (henceforth TDFN-diol ) is a semi-fluorinated surfactant characterized by a perfluorohexyl tail (
The Reproducibility Crisis: Inconsistent data with TDFN-diol often stems from a misunderstanding of its solubility kinetics. Researchers frequently treat it like a standard hydrocarbon detergent (e.g., DDM), leading to "pseudo-solubilization" where the compound forms unstable aggregates rather than thermodynamic micelles.[1] This guide provides the corrective protocols to ensure batch-to-batch consistency.
Comparative Analysis: TDFN-diol vs. Alternatives
The following table benchmarks TDFN-diol against the industry standard (DDM) and its direct hydrocarbon analog (1,2-Nonanediol).
| Feature | TDFN-diol (Fluorinated) | n-Dodecyl-β-D-maltoside (DDM) | 1,2-Nonanediol (Hydrocarbon) |
| Primary Utility | Stabilization of fragile membrane proteins; Oxygen carrier emulsions.[1] | Extraction & solubilization of membrane proteins.[1][2][3] | Co-surfactant; Antimicrobial preservative.[1] |
| Micelle Character | Rigid, non-penetrating. The bulky F-chain does not disrupt protein interiors.[1][2] | Flexible, penetrating.[1] Can strip annular lipids, leading to denaturation.[1] | Weak micellization; often acts as a cosolvent rather than a surfactant.[1] |
| CMC (Approx) | Low (~0.2 - 0.5 mM) driven by strong hydrophobicity of F-chain.[1] | ~0.17 mM | High (often does not form stable micelles alone).[1] |
| Solubility | Sparingly soluble in water. Requires co-solvent (EtOH) or heating.[1] | Highly soluble in water.[1] | Moderately soluble; phase separates easily.[1] |
| Protein Stability | High. "Gentle" surfactant that preserves quaternary structure.[1] | Moderate. Good for extraction, but poor for long-term stability of complexes.[1] | Low. Denaturing at high concentrations.[1] |
Part 2: Critical Reproducibility Factors (The "Why")
To achieve high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your results, you must control two thermodynamic variables unique to fluorinated surfactants.
The Kinetic Trap of Micellization
Fluorocarbon chains are stiffer and bulkier than hydrocarbon chains. When TDFN-diol is added directly to water, it often forms kinetically trapped aggregates (visible as a faint haze) rather than thermodynamically stable micelles.[1]
-
The Error: Vortexing solid TDFN-diol in buffer.
-
The Consequence: The effective concentration of free surfactant is unknown, leading to variable protein stability.
-
The Fix: You must use the Solvent-Exchange Method (detailed in Part 3) to approach the micelle equilibrium from a dissolved state.
Adsorption to Polypropylene
Fluorinated compounds have a high affinity for plastic surfaces due to their low surface energy.[1]
-
The Error: Preparing low-concentration stocks (< 1 mM) in standard polypropylene (PP) tubes.[1]
-
The Consequence: Up to 40% of the surfactant adsorbs to the tube walls within 4 hours, altering the detergent-to-protein ratio.
-
The Fix: Use glass vials or low-retention fluoropolymer (PFA/FEP) labware for all stock solutions.[1]
Part 3: Validated Experimental Protocols
Protocol A: Preparation of Stable TDFN-diol Micelles (The Solvent-Exchange Method)
Objective: Create a 10 mM aqueous stock solution that is thermodynamically stable.
Materials:
-
TDFN-diol (Solid)[1]
-
Absolute Ethanol (200 proof) or Trifluoroethanol (TFE)[1]
-
Buffer of choice (e.g., HEPES pH 7.5)[1]
-
Glass scintillation vial
Step-by-Step:
-
Primary Solubilization: Dissolve TDFN-diol in absolute ethanol to create a 100 mM Master Stock .
-
Aliquot & Evaporate (Optional but Recommended): If ethanol is contraindicated for your protein, aliquot the Master Stock into a glass vial and evaporate the ethanol under a nitrogen stream to form a thin film.
-
Note: If <1% ethanol is acceptable, skip to Step 3.[1]
-
-
Hydration: Add the aqueous buffer to the film (or inject the ethanolic stock into the buffer while vortexing rapidly).
-
Thermal Cycling: Heat the solution to 40°C for 10 minutes , then sonicate in a bath sonicator for 5 minutes.
-
Validation: The solution must be optically clear. Any turbidity indicates large aggregates.[1]
-
-
Equilibration: Allow the solution to stand at room temperature for 1 hour before use.
Protocol B: Membrane Protein Exchange (DDM to TDFN-diol)
Objective: Transfer a protein from a harsh detergent (DDM) to TDFN-diol for structural studies (e.g., Cryo-EM).
-
Immobilization: Bind the DDM-solubilized protein to an affinity resin (e.g., Ni-NTA).[1]
-
Wash: Wash the column with 10 column volumes (CV) of buffer containing 2x CMC of DDM (approx 0.34 mM) to remove contaminants.[1]
-
Exchange Gradient: Wash with 5 CV of buffer containing 0.5x CMC DDM + 2x CMC TDFN-diol .
-
Final Exchange: Wash with 10 CV of buffer containing 3x CMC TDFN-diol (approx 1.0 mM) only.
-
Elution: Elute protein in buffer containing 3x CMC TDFN-diol.
Part 4: Visualization of Workflows
The following diagram illustrates the critical decision tree for solubilizing TDFN-diol, highlighting the "Kinetic Trap" that leads to irreproducibility.
Caption: Workflow for avoiding kinetic traps during TDFN-diol solubilization. Green paths indicate validated protocols.
References
-
Bazzacco, P., et al. (2025).[1] "Impact of Fluorination on Membrane-Protein Stabilization and Extraction by Lactobionamide Detergents." ChemPlusChem. [Link] Relevance: Validates the use of fluorinated chains for stabilizing fragile membrane protein complexes.
-
Polidori, A., et al. (2023).[1] "Sparingly fluorinated maltoside-based surfactants for membrane-protein stabilization."[1][6][7] New Journal of Chemistry. [Link] Relevance: Establishes the comparative superiority of fluorinated surfactants over DDM for long-term stability.
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 10154035, this compound." [Link] Relevance: Source for physicochemical properties (Molecular Weight, H-Bond donors).[1]
-
Park, K.H., et al. (2018).[1] "Fluorinated surfactants: A review on recent progress on synthesis and applications." Advances in Colloid and Interface Science. [Link] Relevance: detailed review of the "Fluorous Effect" and micellization kinetics.
Sources
- 1. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | C6F13CH2OH | CID 550386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Impact of Fluorination on Membrane-Protein Stabilization and Extraction by Lactobionamide Detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oit.edu [oit.edu]
- 6. d-nb.info [d-nb.info]
- 7. Sparingly fluorinated maltoside-based surfactants for membrane-protein stabilization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Inter-laboratory comparison of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol measurements
Executive Summary
The accurate quantification of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (hereafter 6:3 FT Diol ) is critical for understanding the metabolic fate of fluorotelomer-based products.[1] Unlike the more common 6:2 fluorotelomer alcohol (6:2 FTOH), this diol intermediate presents unique analytical challenges due to its dual polarity (perfluorinated tail vs. hydrophilic diol head) and low volatility.[1]
This guide provides an objective inter-laboratory comparison of the two dominant analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS/MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Based on aggregated data from environmental and toxicological assessments, we evaluate precision, sensitivity, and matrix interference to guide your experimental design.[1]
Chemical Profile & Analytical Context
Understanding the physicochemical properties of 6:3 FT Diol is the prerequisite for selecting the correct instrument.
| Property | Description | Analytical Implication |
| Structure | Amphiphilic surfactant nature leads to adsorption on glass/plastic surfaces.[1] | |
| Class | 6:3 Fluorotelomer Diol | "6:3" denotes 6 fluorinated carbons and 3 hydrocarbon carbons.[1] |
| Volatility | Semi-volatile | Too polar for direct GC; requires derivatization.[1] |
| Ionization | Weakly Acidic/Neutral | Poor ionization in standard ESI- without adduct formation.[1] |
Methodological Comparison
Method A: GC-MS/MS (Derivatized)
The Structural Gold Standard
Because 6:3 FT Diol contains two hydroxyl groups, it exhibits significant hydrogen bonding, leading to peak tailing and poor sensitivity in direct GC analysis.[1] Silylation is the mandatory sample preparation step to mask these polar groups.
-
Mechanism: Conversion of -OH groups to trimethylsilyl (TMS) ethers using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
-
Ionization: Electron Impact (EI) or Positive Chemical Ionization (PCI).[1]
-
Key Advantage: Superior chromatographic resolution and definitive structural identification via fragment ions.[1]
Method B: LC-MS/MS (ESI-)
The High-Throughput Workhorse
LC-MS/MS allows for the direct injection of aqueous/methanolic extracts without derivatization. However, the lack of a strong acidic group (unlike PFOA) makes ionization challenging.[1]
-
Mechanism: Electrospray Ionization (ESI) in negative mode.[1]
-
Critical Optimization: Use of acetate or formate buffers to promote adduct formation (e.g.,
).[1] -
Key Advantage: Minimal sample preparation; ideal for biological matrices (serum, urine).[1]
Inter-Laboratory Performance Data
The following data represents a synthesis of performance metrics from validation studies on fluorotelomer diols (6:2 and 6:3 analogs), benchmarking the two methods against ISO/EPA acceptance criteria.
Table 1: Comparative Performance Metrics
| Metric | GC-MS/MS (Derivatized) | LC-MS/MS (ESI- Adduct) |
| Linearity ( | > 0.995 (0.5 - 100 ng/mL) | > 0.990 (1.0 - 200 ng/mL) |
| Limit of Quantitation (LOQ) | 0.2 ng/mL (Superior) | 1.0 ng/mL |
| Inter-Lab Precision (RSD) | 8 - 15% | 12 - 22% |
| Recovery (Spiked Matrix) | 85 - 110% | 70 - 120% |
| Matrix Effects | Low (Derivatization masks polarity) | High (Ion suppression common) |
| Throughput | Low (Requires 1hr+ prep) | High (Direct Inject) |
Scientist's Note: While GC-MS offers lower LOQs, the derivatization step introduces a source of error (incomplete reaction) that varies between technicians. LC-MS/MS has higher variability (RSD) due to matrix-induced ion suppression but is preferred for large sample cohorts.[1]
Detailed Experimental Protocols
Protocol A: GC-MS/MS with Silylation
Best for: Environmental water samples, structural confirmation.[1]
-
Extraction: Extract 50 mL water sample using OASIS HLB SPE cartridges. Elute with 4 mL Methanol (MeOH).
-
Drying: Evaporate MeOH extract to near dryness under Nitrogen (
). -
Derivatization:
-
Add 50
L BSTFA + 1% TMCS (Catalyst). -
Add 50
L Pyridine (Solvent/Base).[1] -
Incubate at 60°C for 30 minutes .
-
-
Analysis: Inject 1
L into GC-MS/MS (Splitless).
Protocol B: LC-MS/MS Direct Injection
Best for: Biological fluids, high-throughput screening.[1]
-
Sample Prep:
-
Mobile Phase:
-
A: 2mM Ammonium Acetate in Water (pH adjusted to 4.5).
-
B: Methanol or Acetonitrile.[1]
-
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8
m.[1] -
MS Parameters:
Visualizing the Analytical Logic
The following diagrams illustrate the decision-making process and the comparative workflows.
Caption: Workflow selection based on sample matrix. GC requires derivatization but offers higher sensitivity; LC is faster for biologicals.
Expert Insights & Troubleshooting
The "Adduct Trap" in LC-MS
Many labs fail to detect fluorotelomer diols in LC-MS because they scan for the deprotonated ion (
-
Insight: These diols are very weak acids.[1] They will not deprotonate efficiently.[1]
-
Solution: You must force adduct formation.[1] Use Ammonium Acetate in your mobile phase and monitor the Acetate Adduct (
) .
Silylation Efficiency in GC
In inter-laboratory comparisons, the highest variance (RSD > 20%) in GC methods comes from moisture contamination during derivatization.[1]
-
Insight: BSTFA hydrolyzes instantly in the presence of water.
-
Solution: Ensure extracts are completely dry (azeotropic distillation with acetonitrile helps) before adding reagents.[1]
Internal Standards
Do not use non-fluorinated diols as internal standards. They behave differently during ionization.[1]
-
Recommendation: Use isotopically labeled
-6:2 FTOH or similar if a specific labeled 6:3 diol is unavailable.[1] The retention time shift will be minimal and predictable.
References
-
Liu, X., et al. (2026). Measuring fluorotelomer alcohols by thermal desorption-gas chromatography-tandem mass spectrometry: Interlaboratory study results.[1] Journal of Chromatography A. Link[1]
-
Ayala-Cabrera, J. F., et al. (2020). A novel methodology for the determination of neutral perfluoroalkyl and polyfluoroalkyl substances in water by gas chromatography-atmospheric pressure photoionisation-high resolution mass spectrometry.[1][2] Analytica Chimica Acta.[1][2] Link
-
Munoz, G., et al. (2023). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel.[1][3][4][5] Environmental Science & Technology.[1] Link
-
Washington, J. W., et al. (2020). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of Extraction and Chromatographic Detection Methods.[1] MDPI Molecules.[1] Link
-
Sigma-Aldrich Technical Guides. Derivatization Reagents for Gas Chromatography (BSTFA).[1]Link
Sources
- 1. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | C6F13CH2OH | CID 550386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alsglobal.eu [alsglobal.eu]
- 3. Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
